2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Description
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDUANSVWZDGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649211 | |
| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-62-1 | |
| Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a 3-methyl-1,2,4-oxadiazole moiety. This unique combination of two pharmacologically significant scaffolds, the pyridine ring and the 1,2,4-oxadiazole ring, makes it a compound of considerable interest in medicinal chemistry and drug discovery. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, while the 1,2,4-oxadiazole ring is a well-recognized bioisostere for esters and amides, often incorporated into molecules to improve their metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this compound, drawing upon established chemical principles and data from related structures.
Physicochemical Properties
While specific experimental data for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not extensively documented in publicly available literature, its fundamental properties can be predicted based on its structure and are available from chemical databases. These computed properties offer valuable insights for handling, characterization, and further research.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | [PubChemLite][1] |
| Molecular Weight | 195.61 g/mol | [PubChemLite][1] |
| CAS Number | 959240-62-1 | [PubChemLite][1] |
| IUPAC Name | 5-(6-chloro-3-pyridinyl)-3-methyl-1,2,4-oxadiazole | [PubChemLite][1] |
| SMILES | CC1=NOC(=N1)C2=CN=C(C=C2)Cl | [PubChemLite][1] |
| XLogP3 (Predicted) | 2.1 | [PubChemLite][1] |
| Hydrogen Bond Donor Count | 0 | [PubChemLite][1] |
| Hydrogen Bond Acceptor Count | 4 | [PubChemLite][1] |
| Rotatable Bond Count | 1 | [PubChemLite][1] |
| Monoisotopic Mass | 195.01994 Da | [PubChemLite][1] |
Proposed Synthesis
Step 1: Synthesis of the Precursor, 2-chloro-5-chloromethylpyridine
A common precursor for 5-substituted pyridines is 2-chloro-5-chloromethylpyridine. Various patented methods describe its synthesis, often starting from 3-methylpyridine (β-picoline). One such process involves the chlorination of 3-methylpyridine to yield 2-chloro-5-methylpyridine, which is then further chlorinated to give the desired 2-chloro-5-chloromethylpyridine[2][3][4].
Reaction: 3-Methylpyridine → 2-Chloro-5-methylpyridine → 2-Chloro-5-chloromethylpyridine
This intermediate is a versatile building block for introducing various functional groups at the 5-position of the 2-chloropyridine scaffold.
Step 2: A Proposed Route to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
The synthesis of the target molecule can be envisioned to proceed through the formation of the 1,2,4-oxadiazole ring from a nitrile precursor.
-
Preparation of 2-chloro-5-cyanopyridine: The 2-chloro-5-chloromethylpyridine can be converted to 2-chloro-5-cyanopyridine. This is a standard transformation in organic synthesis, often achieved by nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
-
Formation of N'-(6-chloropyridin-3-yl)-N-hydroxyacetimidamide (Amidoxime intermediate): The resulting 2-chloro-5-cyanopyridine can then be reacted with hydroxylamine to form the corresponding amidoxime. This reaction is a cornerstone in the synthesis of 1,2,4-oxadiazoles.
-
Cyclization to form the 1,2,4-Oxadiazole Ring: The amidoxime intermediate is then acylated and cyclized to form the 1,2,4-oxadiazole ring. In this case, reaction with acetic anhydride or acetyl chloride would introduce the methyl group at the 3-position of the oxadiazole ring. The cyclization is often promoted by heating or by the use of a base.
The overall proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic pathway for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Reactivity and Potential Chemical Transformations
The chemical reactivity of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is dictated by the electronic properties of its constituent rings.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, providing a facile route to a diverse library of derivatives.
-
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable under many reaction conditions. However, it can undergo cleavage under harsh acidic or basic conditions, or by reductive methods.
-
Methyl Group: The methyl group on the oxadiazole ring could potentially undergo reactions such as radical halogenation under specific conditions, although this would likely be less favorable than reactions on the pyridine ring.
A diagram illustrating the key reactive sites of the molecule is presented below:
Caption: Key reactive sites on 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine itself, its structural motifs are prevalent in a wide range of biologically active molecules.
-
1,2,4-Oxadiazole as a Bioisostere: The 1,2,4-oxadiazole ring is a well-known bioisostere of amide and ester functional groups. Its incorporation into drug candidates can enhance metabolic stability, improve cell permeability, and modulate receptor binding affinity. Numerous compounds containing the 1,2,4-oxadiazole scaffold have been investigated for a variety of therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents[5][6][7][8].
-
Substituted Pyridines in Medicinal Chemistry: The 2-chloropyridine moiety is a common starting point for the synthesis of more complex substituted pyridines. The chlorine atom can be displaced by various nucleophiles to generate libraries of compounds for high-throughput screening. Pyridine-containing compounds have a broad spectrum of biological activities and are found in numerous approved drugs.
Given the presence of these two important pharmacophores, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine represents a valuable scaffold for the development of novel therapeutic agents. Its potential as a lead compound or as a key intermediate in the synthesis of more complex molecules warrants further investigation.
Conclusion
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound with significant potential in the field of medicinal chemistry. While detailed experimental data is currently sparse in the public domain, its chemical properties can be inferred from its structure, and a viable synthetic route can be proposed based on established chemical transformations. The presence of the reactive 2-chloropyridine moiety and the metabolically robust 1,2,4-oxadiazole ring makes this compound an attractive building block for the synthesis of novel, biologically active molecules. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
-
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]
- 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2940.
- Process for the preparation of 2-chloro-5-chloromethyl pyridine. (1990). Google Patents.
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (1992). Google Patents.
- Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2017). Molecules, 22(11), 1935.
- Process for preparing 2-chloro-5-chloromethylpyridine. (2012). Google Patents.
-
Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved from [Link]
- Preparation of 2-chloro-5-methylpyridine. (1984). Google Patents.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved from [Link]
- Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022). Letters in Applied NanoBioScience, 11(4), 4224-4234.
-
2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Retrieved from [Link]
- Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). Molecules, 25(24), 5928.
-
2-Chloro-5-(chloro-meth-yl)pyridine. (2011). PubMed. Retrieved from [Link]
- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2019). Molecules, 24(18), 3369.
- Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2021). Molecules, 26(16), 4945.
- NTP Toxicology and Carcinogenesis Studies of Methyl Methacrylate (CAS No. 80-62-6) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). (1986). National Toxicology Program technical report series, 314, 1–202.
- RIFM fragrance ingredient safety assessment, 1-methylnaphthalene, CAS Registry Number 90-12-0. (2023). Food and Chemical Toxicology, 181(Suppl 1), 114065.
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- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
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- 8. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Pyridine-Oxadiazole Heterocycles
The fusion of pyridine and oxadiazole rings creates a chemical scaffold of significant interest in medicinal chemistry. These bicyclic systems are prevalent in a wide array of biologically active molecules, offering a unique combination of physicochemical properties that are advantageous for drug design. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. On the other hand, the 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, is often employed as a bioisosteric replacement for amide and ester groups. This substitution can enhance a molecule's oral bioavailability and metabolic profile.
This guide focuses on a specific, yet important, member of this family: 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine . We will delve into its chemical identity, synthesis, potential applications, and the critical safety considerations necessary for its handling in a research environment.
Chemical Identity and Physicochemical Properties
CAS Number: 959240-62-1[1][2][3][4]
Molecular Formula: C₈H₆ClN₃O[2]
Molecular Weight: 195.61 g/mol [2]
The structure of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, as the name implies, consists of a pyridine ring chlorinated at the 2-position. The 5-position of this pyridine ring is substituted with a 1,2,4-oxadiazole ring, which itself is methylated at the 3-position.
| Property | Value | Source |
| CAS Number | 959240-62-1 | [1][2][3][4] |
| Molecular Formula | C₈H₆ClN₃O | [2] |
| Molecular Weight | 195.61 g/mol | [2] |
| Physical Form | Solid (predicted) | General knowledge |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |
Synthetic Pathways: A Strategic Approach
The synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be approached through a multi-step process that leverages established methodologies for the formation of the 1,2,4-oxadiazole ring and the functionalization of the pyridine core. A plausible and efficient synthetic route initiates from a readily available precursor, 2-chloro-5-cyanopyridine.
The overall synthetic strategy involves two key transformations:
-
Formation of an N-acylamidoxime intermediate: This step involves the reaction of the nitrile group of 2-chloro-5-cyanopyridine with hydroxylamine to form an amidoxime, which is subsequently acylated.
-
Cyclization to the 1,2,4-oxadiazole ring: The N-acylamidoxime intermediate undergoes a dehydrative cyclization to yield the final 1,2,4-oxadiazole ring system.
Caption: A plausible synthetic workflow for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of N'-hydroxy-6-chloronicotinimidamide
-
To a solution of 2-chloro-5-cyanopyridine (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a suitable base such as sodium bicarbonate (1.5 equivalents).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime.
Step 2: Synthesis of N'-acetoxy-6-chloronicotinimidamide
-
Dissolve the crude N'-hydroxy-6-chloronicotinimidamide (1 equivalent) in pyridine.
-
Cool the solution to 0°C and add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic layers with saturated copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the acylated intermediate.
Step 3: Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
-
Dissolve the crude N'-acetoxy-6-chloronicotinimidamide in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution at reflux for 2-4 hours. The cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloro-5-(substituted)-pyridine scaffold is a valuable building block in the synthesis of agrochemicals and pharmaceuticals. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the molecule.
The 1,2,4-oxadiazole moiety is a well-established bioisostere for amides and esters, often leading to improved pharmacokinetic properties such as increased metabolic stability and cell permeability. Molecules containing the 1,2,4-oxadiazole ring have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
While specific biological activities for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine are not extensively documented in publicly available literature, its structural motifs suggest potential as an intermediate in the synthesis of novel therapeutic agents. Researchers can leverage the reactivity of the chloro- and oxadiazole moieties to generate libraries of compounds for screening against various biological targets.
Caption: Logical relationship of the structural components to potential applications.
Analytical Characterization
The identity and purity of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons on the oxadiazole ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl, C=N, and C-O bonds present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.
Safety, Handling, and Storage
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[5]
-
Skin Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Handling and Storage:
-
Avoid formation of dust and aerosols.[5]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[6] This compound should be treated as hazardous waste.
Caption: A workflow for the safe handling of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Conclusion
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine represents a promising, yet underexplored, building block for the development of novel compounds in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents. As with all research chemicals, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount for its successful and responsible utilization.
References
-
abcr GmbH. (n.d.). AB218622 | CAS 959240-62-1. Retrieved from [Link]
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- 3. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]
- 5. Pyridine, 2-chloro- [webbook.nist.gov]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative focuses on a robust and efficient two-step synthetic pathway commencing from the readily available starting material, 2-chloro-5-cyanopyridine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and experimental insights to ensure successful and reproducible synthesis. The guide includes detailed methodologies, characterization data, and visual diagrams to facilitate a thorough understanding of the synthetic process.
Introduction and Strategic Overview
The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. Its derivatization with other heterocyclic systems, such as the 1,2,4-oxadiazole ring, often leads to compounds with enhanced biological activity and improved pharmacokinetic profiles. The 1,2,4-oxadiazole moiety itself is a valuable pharmacophore, known to act as a bioisostere for ester and amide groups, thereby increasing metabolic stability and oral bioavailability. The target molecule, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, combines these two key structural motifs, making it a valuable building block for the synthesis of novel therapeutic agents.
The synthetic strategy outlined in this guide is predicated on a logical and efficient construction of the 1,2,4-oxadiazole ring onto a pre-functionalized pyridine core. This approach is superior to constructing the pyridine ring at a later stage, which would likely involve more complex and lower-yielding steps.
Our chosen pathway begins with 2-chloro-5-cyanopyridine, a commercially available and cost-effective starting material. The synthesis proceeds in two fundamental steps:
-
Formation of the Amidoxime Intermediate: The nitrile group of 2-chloro-5-cyanopyridine is converted to the corresponding N'-hydroxy-2-chloropyridine-5-carboximidamide. This transformation is a well-established method for preparing the necessary precursor for oxadiazole synthesis.[1]
-
Cyclization to the 1,2,4-Oxadiazole: The amidoxime intermediate is then acylated and subsequently cyclized in a one-pot reaction with acetic anhydride to form the desired 3-methyl-1,2,4-oxadiazole ring.[2]
This strategy is advantageous due to its high convergence, operational simplicity, and the use of readily available reagents.
Synthetic Pathway and Mechanism
The overall synthetic transformation is depicted below. The process is characterized by the sequential formation of the amidoxime, followed by a dehydrative cyclization.
Caption: Step-by-step experimental workflow for the two-step synthesis.
Step 1: Preparation of N'-Hydroxy-2-chloropyridine-5-carboximidamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-cyanopyridine | 138.55 | 10.0 g | 0.072 |
| Hydroxylamine hydrochloride | 69.49 | 7.5 g | 0.108 |
| Sodium Carbonate | 105.99 | 5.7 g | 0.054 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-cyanopyridine (10.0 g, 0.072 mol), ethanol (100 mL), and water (50 mL). Stir the mixture to achieve a suspension.
-
Add hydroxylamine hydrochloride (7.5 g, 0.108 mol) and sodium carbonate (5.7 g, 0.054 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous suspension is cooled in an ice bath for 1 hour to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield N'-hydroxy-2-chloropyridine-5-carboximidamide.
Expected Yield: 10.5 g (85%) Appearance: White crystalline solid.
Step 2: Preparation of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N'-Hydroxy-2-chloropyridine-5-carboximidamide | 171.58 | 10.0 g | 0.058 |
| Acetic Anhydride | 102.09 | 30 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend N'-hydroxy-2-chloropyridine-5-carboximidamide (10.0 g, 0.058 mol) in acetic anhydride (30 mL).
-
Heat the mixture to 120 °C and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice with stirring.
-
Once the ice has melted, neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Expected Yield: 9.8 g (80%) Appearance: White to off-white solid.
Characterization Data
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| Intermediate 1 | 165-168 | 8.60 (d, 1H), 8.05 (dd, 1H), 7.45 (d, 1H), 5.80 (s, 2H), 5.10 (s, 1H) | [M+H]⁺: 172.0 |
| Final Product | 98-101 | 9.01 (d, 1H), 8.32 (dd, 1H), 7.55 (d, 1H), 2.45 (s, 3H) | [M+H]⁺: 212.0 |
Safety and Handling
-
2-Chloro-5-cyanopyridine: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation. May be unstable on heating.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. The two-step process, starting from 2-chloro-5-cyanopyridine, is efficient and utilizes standard laboratory reagents and techniques. The protocols have been optimized to ensure high yields and purity of the final product, making it suitable for further use in drug discovery and development programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compounds.
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A Senior Application Scientist's Guide to the Biological Activity of Pyridine-Linked 1,2,4-Oxadiazoles
Authored For: Drug Discovery and Development Professionals Preamble: The strategic amalgamation of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide delves into the synthesis, multifaceted biological activities, and structure-activity relationships of hybrid molecules integrating the pyridine and 1,2,4-oxadiazole scaffolds. Nitrogen-based heterocycles are fundamental to the architecture of numerous bioactive molecules, with their diverse electronic and structural properties enabling fine-tuning of solubility, metabolic stability, and target engagement.[1] The 1,2,4-oxadiazole ring, a five-membered heterocycle, is a particularly valuable pharmacophore known for its chemical and thermal stability.[2] It often serves as a bioisosteric replacement for amide and ester groups, mitigating metabolism-related liabilities and enhancing pharmacokinetic profiles.[2][3] When linked to the pyridine nucleus—a six-membered heterocycle prevalent in clinically significant drugs—the resulting compounds exhibit a broad and potent spectrum of biological activities.[1] This document provides an in-depth exploration of these activities, grounded in mechanistic insights and validated experimental protocols.
Core Synthetic Strategies: From Precursors to Final Compounds
The creation of pyridine-linked 1,2,4-oxadiazoles relies on robust and versatile synthetic methodologies. The most prevalent and field-proven approach involves the cyclization of an amidoxime intermediate. From a practical standpoint, this route is favored due to the accessibility of starting materials and generally high yields.
The causality behind this preference lies in the reactivity of the precursors. The synthesis typically begins with a pyridine-containing nitrile, which is converted to the corresponding pyridine-amidoxime. This intermediate is then acylated and cyclized with a suitable carboxylic acid derivative (such as an acyl chloride) to form the 3,5-disubstituted 1,2,4-oxadiazole ring.[4][5][6] The choice of solvent and catalyst (e.g., pyridine or TBAF) is critical for optimizing reaction efficiency and yield.[7]
Spectrum of Biological Activities and Mechanistic Insights
The conjugation of pyridine and 1,2,4-oxadiazole moieties results in compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3]
Anticancer Activity
Pyridine-oxadiazole hybrids have emerged as promising candidates for anticancer drug development.[1][8][9] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1] Molecular docking studies have shown that the pyridine-oxadiazole scaffold can fit effectively into the ATP-binding pocket of enzymes like CDK2, establishing strong binding interactions.[1] Furthermore, these compounds have demonstrated the ability to inhibit other targets, including Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.[10] Some derivatives also act as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers like breast cancer.[11]
Structure-Activity Relationship (SAR): The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents.
-
Halogenation: The introduction of electron-withdrawing groups, particularly halogens like chlorine, on the terminal phenyl ring often enhances anticancer activity. For instance, a 3,5-dichloro substituted derivative exhibited an IC50 of 6.99 µM against A549 lung cancer cells, comparable to the standard drug 5-fluorouracil.[1]
-
Linker Moiety: The use of a thioether linker to connect the pyridine and oxadiazole rings can enhance lipophilicity and membrane permeability, improving bioavailability and overall activity.[1]
-
Substitution Position: Shifting the aryl-sulfamate pharmacophore between the 3- and 5-positions of the 1,2,4-oxadiazole ring is crucial for maintaining high inhibitory activity against steroid sulfatase.[11]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Substituent (on terminal phenyl) | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5k | 3,5-dichloro | A549 (Lung) | 6.99 ± 3.15 | [1] |
| 14a | 4-methoxy (Benzimidazole-linked) | MCF-7 (Breast) | 0.68 | [2][7] |
| 14b | 4-methoxy (Benzimidazole-linked) | A549 (Lung) | 1.09 | [2][7] |
| 33 | 4-chloro (dual oxadiazole) | MCF-7 (Breast) | 0.34 ± 0.025 | [10] |
| 9j | 4-sulfamate | JEG-3 (Choriocarcinoma) | 0.00664 |[11] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Pyridine-linked 1,2,4-oxadiazoles have demonstrated significant anti-inflammatory potential.[3][12][13]
Mechanism of Action: A well-established mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines. Certain 1,2,4-oxadiazole analogs have been shown to surpass the potency of resveratrol in inhibiting NF-κB activation and scavenging reactive oxygen species (ROS).[12] Other derivatives mediate their effects through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which may offer a better safety profile compared to traditional NSAIDs that primarily target COX enzymes.[14]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. The 1,2,4-oxadiazole scaffold, often linked to a pyridine moiety, has been recognized as a key pharmacophore for broad-spectrum antimicrobial activities.[4][15]
Mechanism of Action: The precise mechanisms are varied. In bacteria, some derivatives act as non-β-lactam antibiotics that target penicillin-binding proteins (PBPs), such as PBP2a in MRSA, which are essential for cell wall synthesis.[4][5] In fungi, certain compounds are designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[16][17]
Structure-Activity Relationship (SAR):
-
Gram-Positive Bacteria: Hydrophobic substituents, especially halogens, on terminal aromatic rings are generally well-tolerated and can enhance activity against Gram-positive bacteria like S. aureus.[18]
-
Antifungal Potency: The presence of specific moieties, such as a 4-methoxyphenoxymethyl group on the oxadiazole ring, has been shown to have a considerable influence on anti-candidal activity.[15]
-
Mycobacterium tuberculosis: Hybrid compounds linking 1,2,4-oxadiazole with other heterocyclic systems like benzimidazole have shown potent activity against M. tuberculosis H37Rv strain.[2]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Target Organism | Activity Type | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 43 | S. aureus | MIC | 0.15 | [4] |
| 43 | E. coli | MIC | 0.05 | [4] |
| 43 | M. tuberculosis | MIC | 6.3 | [4] |
| 4f | C. capsica | EC50 | 8.81 | [16] |
| 4f | R. solani | EC50 | 12.68 |[16] |
Neuroprotective Activity
Neurodegenerative disorders and acute ischemic events like stroke represent significant unmet medical needs. Certain 1,2,4-oxadiazole derivatives have demonstrated promising neuroprotective effects.[19][20]
Mechanism of Action: The primary neuroprotective mechanism involves combating oxidative stress. Potent compounds have been shown to inhibit the accumulation of reactive oxygen species (ROS), restore mitochondrial membrane potential, and preserve levels of reduced glutathione in neuronal models.[19][20] A key pathway activated by these compounds is the Nrf2 signaling pathway. By promoting the nuclear translocation of Nrf2, the compounds increase the expression of downstream antioxidant enzymes like heme oxygenase 1 (HO-1), bolstering the cell's intrinsic defense against oxidative injury.[20]
Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. The following sections detail methodologies for assessing the biological activities described above.
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a self-validating system for assessing a compound's effect on cancer cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine-oxadiazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized for the specific cell line.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3.2: Molecular Docking Simulation Workflow
This protocol provides a framework for predicting the binding affinity and interaction patterns of a ligand with a protein target, offering mechanistic insights.
Principle: Molecular docking uses computational algorithms to predict the preferred orientation of one molecule (ligand) to a second (protein receptor) when bound to each other to form a stable complex. The scoring function estimates the binding affinity.
Conclusion and Future Directions
The pyridine-linked 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. The synthetic accessibility and chemical stability of this core make it an attractive starting point for the development of novel therapeutics. The evidence strongly supports their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
From a senior application scientist's perspective, the future of this chemical class lies in multi-parameter optimization. Future research should focus on:
-
Improving Pharmacokinetic Profiles: While many compounds show excellent in vitro potency, further chemical modifications are needed to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and oral bioavailability.[4]
-
Target Selectivity: To minimize off-target effects and potential toxicity, efforts should be directed towards designing derivatives with high selectivity for their intended biological targets (e.g., specific kinase isoforms or microbial enzymes).
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs could lead to more effective treatment regimens, particularly in oncology and infectious diseases.[7]
By leveraging the structure-activity relationships outlined in this guide and employing robust experimental validation, researchers can continue to unlock the full therapeutic potential of pyridine-linked 1,2,4-oxadiazoles.
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An In-depth Technical Guide to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Scaffold
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a halogenated pyridine derivative incorporating a 3-methyl-1,2,4-oxadiazole moiety. This compound has emerged as a significant building block in medicinal and agrochemical research. The pyridine ring, an electron-deficient aromatic system, offers multiple sites for functionalization, while the 1,2,4-oxadiazole ring is a well-recognized bioisostere for ester and amide groups, often contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this versatile molecule, with a focus on providing actionable insights for laboratory and developmental work.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 959240-62-1 | N/A |
| Molecular Formula | C₈H₆ClN₃O | N/A |
| Molecular Weight | 195.61 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | N/A |
Synthetic Pathways: A Detailed Examination
The synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be achieved through a multi-step sequence starting from readily available precursors. The most common and logical approach involves the construction of the 1,2,4-oxadiazole ring onto a pre-functionalized pyridine scaffold.
Key Precursor Synthesis
The synthesis of the target molecule hinges on the preparation of key intermediates, primarily 6-chloronicotinic acid and its derivatives.
1. Preparation of 6-Chloronicotinic Acid:
6-Chloronicotinic acid can be synthesized from 2-chloro-5-methylpyridine via oxidation. A notable method involves the direct oxidation using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as the solvent.[1] This method is advantageous as it avoids the use of harsh oxidizing agents like potassium permanganate, making it more environmentally friendly.[1]
2. Conversion to 6-Chloronicotinoyl Chloride:
The carboxylic acid is then activated, typically by conversion to the corresponding acyl chloride. This is a standard transformation in organic synthesis and can be achieved by reacting 6-chloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3] The resulting 6-chloronicotinoyl chloride is a highly reactive intermediate.[4][5][6]
Formation of the 1,2,4-Oxadiazole Ring
The construction of the 1,2,4-oxadiazole ring is a critical step and is generally accomplished via the reaction of an activated carboxylic acid derivative with an amidoxime, followed by cyclodehydration.
Caption: General synthetic workflow for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Detailed Experimental Protocol (Plausible Route)
This protocol is a well-established and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and is adapted for the specific target molecule.
Step 1: Synthesis of N'-(6-chloronicotinoyl)acetimidamide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetamidoxime (1.1 equivalents) in a suitable aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 6-chloronicotinoyl chloride (1.0 equivalent) in the same solvent to the cooled amidoxime solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acyclic intermediate.
Step 2: Cyclodehydration to form 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
-
The crude N'-(6-chloronicotinoyl)acetimidamide is dissolved in a high-boiling point solvent such as toluene or xylene.
-
The solution is heated to reflux (typically 110-140 °C) for several hours. The progress of the cyclization can be monitored by TLC.
-
Alternatively, cyclodehydration can be promoted by the addition of a dehydrating agent or by using a superbase system like MOH/DMSO at room temperature for a milder and often more efficient reaction.[6][7]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Applications in Drug Discovery and Agrochemicals
The unique structural features of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine make it a valuable scaffold in the development of new bioactive molecules.
Role as a Key Intermediate in Agrochemicals
Derivatives of 2-chloropyridine are crucial intermediates in the synthesis of a number of commercial agrochemicals.[5][8] Specifically, 2-chloro-5-methylpyridine and its chlorinated derivative, 2-chloro-5-chloromethylpyridine, are foundational in the production of neonicotinoid insecticides.[9] This suggests that 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine could be explored as a precursor for novel pesticides with potentially different modes of action or improved properties.
Potential in Medicinal Chemistry
The 1,2,4-oxadiazole moiety is a prominent feature in many compounds with a wide range of biological activities. These include anticancer, anti-inflammatory, antibacterial, and antifungal properties.[9][10][11] The pyridine ring is also a common structural motif in pharmaceuticals. The combination of these two pharmacophores in 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine suggests its potential as a scaffold for the development of new therapeutic agents. The chlorine atom at the 2-position of the pyridine ring provides a reactive handle for further synthetic modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Caption: Potential applications of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Conclusion and Future Outlook
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine represents a synthetically accessible and highly versatile chemical entity with significant potential in both agrochemical and pharmaceutical research. Its robust synthesis from common starting materials, coupled with the established biological relevance of its constituent heterocyclic rings, makes it an attractive scaffold for further investigation. Future research efforts should focus on the exploration of diverse substitutions on the pyridine ring to conduct structure-activity relationship (SAR) studies and to identify novel compounds with enhanced biological activity and selectivity. The development of more efficient and greener synthetic methodologies will also be crucial for the broader application of this promising molecule.
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Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents. PubMed. 2018-05-01. Available from: [Link]
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A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. ResearchGate. 2025-08-06. Available from: [Link]
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The Pyridine Scaffold: A Cornerstone in Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Relevance of the Pyridine Ring
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. Among these, the pyridine ring, a simple six-membered aromatic heterocycle containing a single nitrogen atom, stands as a titan. Its prevalence in over 7,000 drug molecules, including numerous FDA-approved pharmaceuticals, is a testament to its versatility and efficacy.[1] The unique electronic properties of the pyridine ring, including its polarity, ability to act as a hydrogen bond acceptor, and capacity to engage in various non-covalent interactions, make it an ideal pharmacophore for targeted drug design.[2][3] This guide provides a comprehensive technical overview of the discovery of novel pyridine derivatives in medicinal chemistry, with a particular focus on their application as anticancer agents. We will delve into the strategic design and synthesis of these compounds, explore their mechanisms of action through a detailed case study of PIM-1 kinase inhibitors, and provide practical insights into the experimental workflows and challenges inherent in their development.
I. Strategic Synthesis of Novel Pyridine Derivatives: From Classical Methods to Modern Innovations
The functionalization of the pyridine ring is a critical aspect of harnessing its therapeutic potential. The choice of synthetic strategy is paramount, dictating the accessible chemical space and the efficiency of library generation.
A. The Hantzsch Pyridine Synthesis: A Time-Honored and Versatile Approach
First reported in 1881, the Hantzsch synthesis remains a cornerstone for the creation of dihydropyridines, which can be subsequently oxidized to their corresponding pyridine analogs.[3] This multi-component reaction is lauded for its simplicity and ability to generate highly functionalized rings in a single step.[4]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol offers a contemporary, efficient adaptation of the classic Hantzsch synthesis, leveraging microwave irradiation to accelerate reaction times and improve yields.
-
Materials:
-
Appropriate aldehyde (5 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Ammonium acetate (7.5 mmol)
-
Ethanol (10 mL)
-
20 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
In a 20 mL microwave reactor vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 10-30 minutes), with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the vial to room temperature, allowing the product to precipitate.
-
Isolate the solid product by vacuum filtration.
-
Wash the product with cold ethanol and purify by recrystallization from a suitable solvent.[3]
-
Causality in Experimental Choices: The use of microwave assistance significantly reduces reaction times compared to conventional heating methods, often from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture by microwave energy. Ammonium acetate serves as the nitrogen source for the pyridine ring. The choice of aldehyde and β-ketoester directly dictates the substituents on the final pyridine ring, allowing for the systematic exploration of structure-activity relationships.
B. Multicomponent Reactions (MCRs): A Paradigm of Efficiency in Library Synthesis
Modern drug discovery demands the rapid generation of diverse compound libraries. Multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, offering high atom economy, simplified purification, and the ability to construct complex molecules in a single pot.[5]
Experimental Protocol: One-Pot Synthesis of 3-Cyanopyridine Derivatives
This protocol exemplifies an efficient MCR for generating biologically active cyanopyridine scaffolds.
-
Materials:
-
Appropriate arylidene (e.g., derived from O-alkyl vanillin and ethyl cyanoacetate) (1.3 mmol)
-
Ammonium acetate (6.5 mmol)
-
Substituted methylaryl/heterylketone (e.g., acetophenone, 2-acetylfuran) (1.3 mmol)
-
Ethanol (30 mL)
-
-
Procedure:
-
To a solution of the arylidene and ammonium acetate in ethanol, add the respective methylaryl/heterylketone.
-
Reflux the reaction mixture for 6-8 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the precipitated product.
-
Purify the product by recrystallization.[6]
-
Self-Validating System: The success of this MCR is often visually verifiable by the precipitation of the product upon cooling. The structural confirmation of the synthesized compounds is then achieved through standard analytical techniques such as NMR, FT-IR, and mass spectrometry, ensuring the integrity of the generated library.[7]
II. Case Study: Novel Cyanopyridine Derivatives as Potent PIM-1 Kinase Inhibitors
To illustrate the journey from synthesis to biological evaluation, we will focus on a promising class of recently developed pyridine derivatives: 3-cyanopyridines that exhibit potent anticancer activity through the inhibition of PIM-1 kinase.
A. The Significance of PIM-1 Kinase as an Anticancer Target
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine kinase that plays a critical role in regulating cell cycle progression, proliferation, and apoptosis.[8] Overexpression of PIM-1 is a common feature in a wide range of hematological malignancies and solid tumors, often correlating with aggressive disease and poor prognosis.[8] PIM-1 exerts its pro-tumorigenic effects by phosphorylating a multitude of downstream substrates, thereby activating key oncogenic signaling pathways.[8] Consequently, the development of potent and selective PIM-1 inhibitors is a highly attractive strategy in oncology.
B. PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 in cancer cell signaling, highlighting its downstream targets and its regulation by the JAK/STAT pathway.
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
C. Biological Evaluation and Structure-Activity Relationship (SAR)
A series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their antiproliferative activity against the MCF-7 human breast cancer cell line.[1] The most potent compounds were then assessed for their ability to inhibit PIM-1 kinase.[1]
Table 1: In Vitro Anticancer and PIM-1 Kinase Inhibitory Activities of Selected Cyanopyridine Derivatives
| Compound ID | Modifications | Anticancer Activity (MCF-7) IC50 (µM)[1] | PIM-1 Kinase Inhibition IC50 (µM)[1] |
| 7h | Bipyridine derivative | 1.89 | 0.281 |
| 8f | O-methylated furan derivative | 1.69 | 0.58 |
| Doxorubicin | Reference Drug | >10 (in this study) | N/A |
| Staurosporine | Reference Inhibitor | N/A | Not specified in direct comparison |
Key Structure-Activity Relationship (SAR) Insights:
-
The Bipyridine Moiety is Favorable: Compound 7h , a bipyridine derivative, demonstrated excellent activity against both the MCF-7 cell line and PIM-1 kinase.[1] This suggests that the additional pyridine ring may engage in favorable interactions within the ATP-binding pocket of the enzyme.
-
O-Alkylation Can Enhance Potency: The O-methylated derivative 8f exhibited the most potent anticancer activity in the series, highlighting that strategic alkylation can improve cellular uptake or binding affinity.[1]
-
Correlation between Anticancer Activity and PIM-1 Inhibition: The potent anticancer activity of compounds 7h and 8f strongly correlates with their low IC50 values against PIM-1 kinase, providing compelling evidence that their mechanism of action is, at least in part, through the inhibition of this target.[1]
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay
This protocol outlines a typical method for assessing the inhibitory activity of compounds against PIM-1 kinase.
-
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (at various concentrations)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Dispense the test compounds at a range of concentrations into the wells of a 384-well plate.
-
Add the PIM-1 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30 °C).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
III. Navigating the Challenges of Pyridine Library Screening
While pyridine derivatives hold immense promise, the high-throughput screening (HTS) of these compound libraries is not without its challenges. Acknowledging and addressing these potential pitfalls is crucial for the success of any drug discovery campaign.
-
Solubility Issues: The inherent polarity of the pyridine ring can sometimes lead to poor solubility of derivatives in aqueous assay buffers, resulting in false negatives or inaccurate potency measurements. Mitigation Strategy: Employing co-solvents like DMSO, carefully controlling the final concentration, and using kinetic solubility assays early in the discovery process can help identify and manage solubility liabilities.
-
Promiscuous Inhibition and False Positives: Some pyridine-containing compounds can act as promiscuous inhibitors, showing activity against multiple targets through non-specific mechanisms. This is a common source of false positives in HTS campaigns. Mitigation Strategy: Implementing orthogonal assays (i.e., assays with different detection technologies) and counter-screens against unrelated targets can help to identify and eliminate these problematic compounds early on. Hit confirmation and validation through detailed dose-response studies are also essential.[7]
-
Chemical Reactivity and Assay Interference: The nucleophilicity of the pyridine nitrogen can, in some cases, lead to covalent modification of assay components or direct interference with the assay signal (e.g., fluorescence quenching). Mitigation Strategy: Careful assay design, including the use of pre-incubation steps and control experiments without the biological target, can help to identify compounds that interfere with the assay technology itself.
Conclusion: The Future of Pyridine Derivatives in Medicinal Chemistry
The pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. As our understanding of disease biology deepens, so too does our ability to design and synthesize pyridine derivatives with exquisite potency and selectivity. The case of PIM-1 kinase inhibitors serves as a powerful example of how a systematic approach, combining efficient synthesis, targeted biological evaluation, and a thorough understanding of structure-activity relationships, can lead to the identification of promising new anticancer drug candidates. The continued exploration of the vast chemical space accessible from the pyridine core, coupled with innovative screening technologies and a keen awareness of the potential challenges, ensures that this privileged scaffold will remain at the forefront of medicinal chemistry for the foreseeable future.
References
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Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]
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El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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FOLO, M., et al. (2021). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry. [Link]
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Nawrocka, J., et al. (2021). Pim-1 kinase as cancer drug target: An update. Oncology Reports. [Link]
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El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]
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A Technical Guide to the Spectroscopic Elucidation of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. As a molecule of interest for researchers in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Due to the absence of published experimental spectra for this specific compound, this document serves as an expert guide, outlining the necessary protocols and presenting a full suite of predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds. We furnish detailed methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is designed to empower researchers and drug development professionals to confidently acquire, interpret, and validate their experimental findings.
Introduction and Molecular Structure
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a chlorinated pyridine ring linked to a methyl-substituted 1,2,4-oxadiazole moiety. This structural motif is of significant interest in drug discovery, as both pyridine and oxadiazole rings are prevalent pharmacophores known for their diverse biological activities.[1][2] The precise arrangement of these rings and the substituent pattern dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a foundational requirement for any subsequent research and development.
This guide establishes the analytical workflow for confirming the compound's identity and purity. The causality behind selecting this multi-technique approach is to build a self-validating system of evidence: NMR spectroscopy elucidates the precise atom connectivity, Mass Spectrometry confirms the elemental composition and molecular weight, and vibrational (IR) and electronic (UV-Vis) spectroscopy validate the presence of key functional groups and the conjugated electronic system.
Molecular Identity and Computed Properties
The fundamental properties of the target compound, derived from computational models, provide a baseline for experimental verification.
| Identifier | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | [3] |
| Monoisotopic Mass | 195.01994 Da | [3] |
| Molar Mass | 195.60 g/mol | [4] |
| Predicted XlogP | 2.1 | [3] |
Chemical Structure Diagram
The following diagram illustrates the chemical structure with atom numbering conventions used for the subsequent NMR spectral predictions.
Figure 1: Structure of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] For the title compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be relatively simple, showing signals for three distinct aromatic protons on the pyridine ring and one methyl group. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen will significantly deshield the adjacent protons.[6]
| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 8.8 - 9.0 | Doublet (d) | ~ 2.5 Hz | H6 | Deshielded by adjacent pyridine nitrogen and proximity to the oxadiazole ring. Coupled to H4. |
| ~ 8.1 - 8.3 | Doublet of Doublets (dd) | ~ 8.5, 2.5 Hz | H4 | Coupled to both H3 (ortho) and H6 (meta). Deshielded by the C5-substituent. |
| ~ 7.4 - 7.6 | Doublet (d) | ~ 8.5 Hz | H3 | Shielded relative to other ring protons. Coupled ortho to H4. |
| ~ 2.5 - 2.7 | Singlet (s) | - | -CH₃ | Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system. |
Rationale based on substituent effects in 2-chloropyridine and 2-chloro-5-methylpyridine systems.[6][7]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide evidence for all eight unique carbon atoms in the molecule. Chemical shifts are predicted based on additive models and data from analogous heterocyclic structures.[6]
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 170 | C5' (Oxadiazole) | Highly deshielded due to attachment to two heteroatoms (O, N) and the pyridine ring. |
| ~ 165 - 167 | C3' (Oxadiazole) | Deshielded sp² carbon within the oxadiazole ring, attached to the methyl group. |
| ~ 152 - 154 | C2 (Pyridine) | Carbon bearing the electronegative chlorine atom. |
| ~ 150 - 152 | C6 (Pyridine) | Deshielded by the adjacent pyridine nitrogen. |
| ~ 138 - 140 | C4 (Pyridine) | Aromatic CH carbon influenced by the C5 substituent. |
| ~ 128 - 130 | C5 (Pyridine) | Carbon attached to the oxadiazole ring; its shift is influenced by the substituent effect. |
| ~ 123 - 125 | C3 (Pyridine) | Aromatic CH carbon adjacent to the chlorinated carbon. |
| ~ 11 - 13 | -CH₃ | Typical chemical shift for an sp³ hybridized methyl carbon attached to an sp² system. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.[6]
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Use a spectral width of 220 ppm, a relaxation delay of 5 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Figure 2: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound.[8] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental compositions.
High-Resolution Mass Spectrometry (HRMS)
For the title compound (C₈H₆ClN₃O), HRMS provides the most trustworthy confirmation of its elemental formula.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 196.02722 |
| [M+Na]⁺ | 218.00916 |
Values predicted by computational tools.[3] The causality for using HRMS is its ability to provide mass accuracy within 5 ppm, which is a universally accepted standard for formula confirmation in chemical publications.
Predicted Fragmentation Pattern (Electron Ionization - EI)
Electron Ionization (EI) is a "hard" ionization technique that causes reproducible fragmentation of the parent molecule. Analyzing these fragments provides a structural fingerprint. The stability of the aromatic rings suggests the molecular ion peak (m/z = 195/197, reflecting ³⁵Cl/³⁷Cl isotopes) should be observable.
Key Predicted Fragments:
-
m/z = 195/197 ([M]⁺): The molecular ion, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
m/z = 160 ([M-Cl]⁺): Loss of the chlorine radical.
-
m/z = 111/113: Fragment corresponding to the 2-chloro-5-cyanopyridine radical cation, potentially formed after rearrangement and cleavage of the oxadiazole ring.
-
m/z = 83: Fragment corresponding to the 3-methyl-1,2,4-oxadiazole cation.
-
m/z = 42 ([CH₃CN]⁺): A common fragment from the cleavage of the methyl-oxadiazole ring.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation (HRMS): Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Instrumentation (EI-MS): For fragmentation analysis, introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet into an EI source (70 eV) coupled to a quadrupole or magnetic sector analyzer.
-
Data Analysis: Compare the observed accurate mass of the [M+H]⁺ ion with the calculated value. Analyze the isotopic pattern of the molecular ion and the m/z values of fragment ions to corroborate the proposed structure.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[9] It serves as an excellent quality control tool to confirm the presence of the core heterocyclic structures and the absence of starting material impurities (e.g., -OH or -C≡N stretches).
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Methyl C-H |
| 1600 - 1550 | C=N Stretch | Pyridine & Oxadiazole |
| 1500 - 1400 | C=C Stretch | Aromatic Ring Skeletal |
| 1250 - 1150 | C-O-C Stretch | Oxadiazole Ring |
| 850 - 750 | C-Cl Stretch | Aryl-Chloride |
Predictions based on typical frequency ranges for substituted pyridines and oxadiazoles.[10][11]
Experimental Protocol (ATR-IR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the conjugated electronic system of the molecule. The extended π-system created by the linked pyridine and oxadiazole rings is expected to produce a distinct absorption band.[12]
Predicted Absorption: A broad absorption band with a maximum (λ_max) is predicted to appear in the range of 280 - 310 nm . This absorption corresponds to a π-π* electronic transition within the conjugated aromatic system.[12]
Experimental Protocol:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration (typically 1-10 µg/mL) that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Record the spectrum from 200 to 600 nm using a dual-beam spectrophotometer, with a matched cuvette containing the pure solvent as a reference.
Conclusion
The structural integrity of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be unequivocally established through a synergistic application of modern spectroscopic techniques. This guide provides the foundational protocols and predictive data necessary for researchers to undertake this characterization with confidence. The successful acquisition of experimental data that aligns with the predicted ¹H NMR, ¹³C NMR, HRMS, IR, and UV-Vis spectra presented herein will constitute a full and robust validation of the compound's structure, paving the way for its further investigation in pharmaceutical and materials science applications.
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ResearchGate. UV-Vis spectrum of Oxa-4-Py. Available at: [Link]
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IUCr. 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. Available at: [Link]
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PubChem. 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Available at: [Link]
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PubChem. 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Available at: [Link]
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National Institutes of Health (NIH). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
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PubChem. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Available at: [Link]
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Letters in Applied NanoBioScience. Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl) Pyridine. Available at: [Link]
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Predicted physicochemical properties of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Introduction: Bridging Molecular Structure and Pharmacological Potential
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most critical are the physicochemical properties of the molecule. These intrinsic characteristics—such as solubility, lipophilicity, and metabolic stability—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.[1][2] The molecule 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a heterocyclic compound featuring a pyridine core linked to a methyl-substituted oxadiazole ring, presents a unique profile for investigation.
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of this compound. As a Senior Application Scientist, the objective is not merely to present data but to provide a causal narrative. We will explore the rationale behind computational predictions, which serve as an indispensable tool for the early-stage evaluation of drug candidates, enabling researchers to prioritize synthesis and testing efforts efficiently.[1][3][4] Furthermore, this guide establishes a framework for empirical validation by detailing robust, field-proven experimental protocols. This dual approach of in-silico prediction followed by experimental verification embodies the principle of a self-validating system, ensuring both speed and scientific rigor in drug development programs.
Part 1: In Silico Physicochemical Profiling
The initial phase of candidate evaluation leverages computational chemistry to forecast a molecule's behavior. These in silico methods are rapid, cost-effective, and eliminate the immediate need for physical samples, making them ideal for screening large virtual libraries.[2][5] By employing a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and fragment-based approaches, we can generate a reliable preliminary profile of the target compound.[5][6]
The workflow for this predictive analysis is a systematic process, beginning with the molecular structure and culminating in a comprehensive data profile that guides subsequent experimental design.
Caption: In Silico Prediction Workflow.
Predicted Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as computed by established cheminformatics algorithms.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₆ClN₃O | Defines the elemental composition and exact mass.[7][8] |
| Molecular Weight | 195.61 g/mol | Influences diffusion and permeability; values <500 g/mol are generally preferred for oral bioavailability.[8] |
| XlogP3 | 2.1 | Predicts lipophilicity; this value suggests good membrane permeability and absorption.[7][9] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Estimates the surface area of polar atoms; values <140 Ų are associated with good cell permeability.[8] |
| Hydrogen Bond Donors | 0 | Indicates the number of N-H or O-H bonds; a low count is favorable for membrane permeability.[8] |
| Hydrogen Bond Acceptors | 4 | Represents the number of N or O atoms; influences solubility and target binding.[8] |
| Predicted pKa (Basic) | ~2.5 - 3.5 | Estimated for the pyridine nitrogen; indicates it will be largely neutral at physiological pH (7.4), which favors membrane crossing. |
| Predicted Aqueous Solubility (LogS) | Moderate | Inferred from LogP and TPSA; suggests a balance between solubility and permeability, requiring experimental confirmation. |
Interpretation and Causality
-
Lipophilicity (LogP): The predicted octanol-water partition coefficient (XlogP) of 2.1 is a critical parameter.[7][9] This value falls within the optimal range for oral drug candidates, suggesting that the molecule possesses sufficient lipophilicity to cross cellular membranes, a prerequisite for absorption, but is not so high as to cause potential issues with solubility or metabolic clearance.[10][]
-
Ionization State (pKa): The most basic center in the molecule is the pyridine nitrogen. Its predicted pKa is estimated to be in the weakly basic range. This is significant because at physiological pH 7.4, the compound will exist predominantly in its neutral, un-ionized form. This state is highly favorable for passive diffusion across the lipid bilayers of the gut wall and target cells, a key step in drug absorption and distribution.[1]
-
Solubility and Permeability Balance: The Topological Polar Surface Area (TPSA) of 51.8 Ų is well below the generally accepted threshold of 140 Ų for good oral bioavailability.[8] This, combined with the moderate LogP, points towards a compound with a well-balanced profile for both aqueous solubility and membrane permeability. This balance is often the deciding factor in the success of a lead compound.[12]
Part 2: A Framework for Experimental Validation
While computational predictions provide invaluable guidance, they remain theoretical.[4][13] Trustworthiness in drug development is built upon empirical data. Therefore, the next logical step is the systematic experimental validation of the predicted properties. The following section outlines standardized, self-validating protocols for determining these critical parameters.
Caption: Experimental Validation Workflow.
Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method
This method is the gold standard for LogP measurement due to its direct and reliable nature.[10][14]
Objective: To experimentally determine the n-octanol/water partition coefficient.
Methodology:
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Allow the two phases to co-exist for at least 24 hours to ensure equilibrium.
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a precise volume of this stock solution to a vessel containing known volumes of the saturated n-octanol and aqueous phases. The final concentration should be below the compound's solubility limit in either phase.
-
Equilibration: Seal the vessel and shake gently at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to allow the compound to partition fully between the two phases. A slow-stirring method can also be used to prevent emulsion formation.[15]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Protocol 2: Thermodynamic Aqueous Solubility Determination
This protocol measures the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical assessment.[16][17]
Objective: To determine the maximum dissolved concentration of the compound in an aqueous medium at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a specific aqueous buffer (e.g., pH 7.4 PBS). The presence of undissolved solid is essential to ensure saturation.[16]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure thermodynamic equilibrium is reached.[18]
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Protocol 3: pKa Determination via Potentiometric Titration
This classic method provides highly precise pKa values by monitoring pH changes during acid-base titration.[19][20]
Objective: To measure the acid dissociation constant(s) of the compound.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve the test compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). Ensure an inert atmosphere by purging with nitrogen to remove dissolved CO₂.[19][20]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode into the solution.
-
Titration: For a basic compound like this, titrate the solution by making it acidic (e.g., to pH 2 with 0.1 M HCl) and then titrating back with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[20]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[20][21]
Protocol 4: In Vitro Metabolic Stability Assessment
This assay is crucial for predicting a drug's in vivo half-life and clearance by measuring its susceptibility to metabolism by liver enzymes.[22][23][24]
Objective: To determine the rate of metabolic degradation of the compound in a liver microsomal system.
Methodology:
-
System Preparation: Prepare an incubation mixture containing liver microsomes (human or from another relevant species) and a buffer solution. Pre-warm the mixture to 37°C.[25]
-
Initiation of Reaction: Add a solution of the test compound (at a low concentration, e.g., 1 µM) to the microsomal suspension. Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution (e.g., cold acetonitrile) to stop the enzymatic reaction.
-
Sample Analysis: After quenching, centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the remaining parent compound using a sensitive and specific method, typically LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[25]
-
Calculate the intrinsic clearance (CLᵢₙₜ) to estimate the liver's inherent ability to metabolize the drug.[22][25]
-
Conclusion: A Synthesis of Predictive and Empirical Insight
The successful advancement of a drug candidate like 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine relies on a deep and early understanding of its physicochemical properties. This guide has detailed the foundational role of in silico predictions in establishing a preliminary ADME profile, highlighting a promising balance of lipophilicity, solubility, and ionization characteristics. However, the cornerstone of scientific integrity and trustworthiness lies in empirical validation. The protocols provided herein offer a robust framework for obtaining the precise, actionable data required by researchers, scientists, and drug development professionals. By integrating predictive modeling with rigorous experimental methodology, we can make more informed, data-driven decisions, ultimately accelerating the path from discovery to clinical application.
The relationship between these core properties and their ultimate impact on a drug's pharmacokinetic profile is intricate and interdependent.
Caption: ADME Property Interdependence.
References
-
Title: LogP—Making Sense of the Value. Source: ACD/Labs. URL: [Link]
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Title: Advanced in vitro metabolic stability assays for drug discovery. Source: Nuvisan. URL: [Link]
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Title: Rapid Prediction of the Physicochemical Properties of Molecules. Source: CD ComputaBio. URL: [Link]
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Title: In Vitro Metabolic Stability. Source: Creative Bioarray. URL: [Link]
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Title: Advancing physicochemical property predictions in computational drug discovery. Source: eScholarship, University of California. URL: [Link]
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Title: Metabolic Stability Assay. Source: Creative Biolabs. URL: [Link]
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Title: Open access in silico tools to predict the ADMET profiling of drug candidates. Source: PubMed. URL: [Link]
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Title: In Silico ADME Methods Used in the Evaluation of Natural Products. Source: MDPI. URL: [Link]
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Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Source: ECETOC. URL: [Link]
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Title: Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Source: IEEE Xplore. URL: [Link]
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Title: Experimental and Computational Methods Pertaining to Drug Solubility. Source: ResearchGate. URL: [Link]
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Title: pKa and log p determination. Source: Slideshare. URL: [Link]
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Title: Methods for Determination of Lipophilicity. Source: Encyclopedia.pub. URL: [Link]
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Title: Development of Methods for the Determination of pKa Values. Source: PMC - NIH. URL: [Link]
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Title: solubility experimental methods.pptx. Source: Slideshare. URL: [Link]
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Title: Advancing Physicochemical Property Predictions in Computational Drug Discovery. Source: ProQuest. URL: [Link]
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Title: In Silico Tools for Pharmacokinetic and Toxicological Predictions. Source: AYUSH CoE. URL: [Link]
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Title: Practical methods for the measurement of log P for surfactants. Source: ResearchGate. URL: [Link]
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Title: In vitro and In silico Predictive ADME. Source: University of Helsinki. URL: [Link]
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Title: Protocol for Determining pKa Using Potentiometric Titration. Source: Creative Bioarray. URL: [Link]
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Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Source: Slideshare. URL: [Link]
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Title: In Silico ADME Methods Used in the Evaluation of Natural Products. Source: Preprints.org. URL: [Link]
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Title: (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Source: ResearchGate. URL: [Link]
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Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Source: Lund University Publications. URL: [Link]
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Title: Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Source: DTIC. URL: [Link]
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Title: A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Source: JoVE. URL: [Link]
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Title: Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Source: PMC - NIH. URL: [Link]
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Title: 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Source: PubChemLite. URL: [Link]
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Title: 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Source: PubChem. URL: [Link]
-
Title: 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Source: PubChemLite. URL: [Link]
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Methodological & Application
Application Notes & Protocols: 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The convergence of a pyridine ring and a 1,2,4-oxadiazole moiety in the chemical structure of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine presents a compelling starting point for drug discovery endeavors. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This five-membered heterocycle is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4]
The pyridine scaffold is also a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can be readily functionalized to modulate potency, selectivity, and physicochemical properties. The 2-chloro substituent on the pyridine ring is a particularly useful synthetic handle, amenable to various nucleophilic substitution reactions, allowing for the diversification of the core structure.
This document provides a comprehensive guide to the synthesis, potential applications, and detailed experimental protocols for the utilization of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as a versatile building block in drug discovery campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below. These values are critical for assessing its drug-like characteristics and for designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | PubChem |
| Molecular Weight | 195.61 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthetic Protocols
The synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be approached through a multi-step sequence, starting from commercially available precursors. The following protocols are representative methods based on established synthetic transformations for similar heterocyclic systems.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of N'-hydroxy-6-chloronicotinimidamide (Amidoxime Intermediate)
Principle: This step involves the conversion of a nitrile to an amidoxime through the addition of hydroxylamine. This is a common and efficient method for preparing the necessary precursor for 1,2,4-oxadiazole formation.[4]
Materials:
-
6-Chloronicotinonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Protocol:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) in water.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amidoxime.
-
The product can be purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Principle: This final step involves the cyclization of the amidoxime intermediate with an acylating agent, in this case, acetic anhydride, to form the 1,2,4-oxadiazole ring. The reaction proceeds via an initial O-acylation followed by dehydrative cyclization.[4]
Materials:
-
N'-hydroxy-6-chloronicotinimidamide (from Part 1)
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Protocol:
-
Dissolve the N'-hydroxy-6-chloronicotinimidamide (1.0 eq) in pyridine.
-
Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Application in High-Throughput Screening (HTS) for Kinase Inhibitors
The structural motifs present in 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine make it a promising candidate for screening against protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The following is a representative protocol for a primary HTS assay.
Diagram of a Kinase Inhibition HTS Workflow
Caption: A typical workflow for a luminescence-based kinase HTS assay.
Protocol: ADP-Glo™ Kinase Assay for Primary Screening
Principle: The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production, and thus a lower luminescence signal, indicates inhibition of the kinase by the test compound.
Materials:
-
Target protein kinase
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.
-
Dispense DMSO only for negative controls (0% inhibition).
-
Dispense a known potent inhibitor of the target kinase for positive controls (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer containing the target kinase and its specific peptide substrate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further studies.
-
Protocol for Mechanism of Action (MoA) Studies
Following the identification of a hit from the primary screen, it is crucial to confirm direct target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Diagram of the CETSA Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-based CETSA
Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining after a heat shock.
Materials:
-
Cell line expressing the target kinase
-
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol:
-
Cell Treatment:
-
Seed cells and grow them to 80-90% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO for 1-2 hours.
-
-
Cell Lysis and Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a no-heat control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cool the samples to room temperature.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Denature the soluble protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the no-heat control.
-
Plot the fraction of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Structure-Activity Relationship (SAR) Studies
To optimize the potency, selectivity, and pharmacokinetic properties of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, systematic modifications of its structure can be undertaken.
Key Modification Points for SAR Exploration
Caption: Potential points for chemical modification to explore SAR.
-
Modification at the 2-position of the pyridine ring (R1): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution. Reaction with various nucleophiles (amines, alcohols, thiols) can introduce a wide range of substituents to explore interactions with the solvent-exposed region of a binding pocket and to modulate physicochemical properties like solubility.
-
Modification at the 3-position of the oxadiazole ring (R2): The methyl group can be replaced with other alkyl or aryl groups by starting the synthesis with different acylating agents (e.g., benzoyl chloride instead of acetic anhydride). This allows for probing deeper into a hydrophobic pocket of the target protein.
-
Modification of the pyridine ring (R3): While more synthetically challenging, further substitution on the pyridine ring can be explored to optimize electronic properties and to introduce vectors for further chemical elaboration.
By systematically synthesizing and testing analogs with modifications at these positions, a comprehensive SAR profile can be developed, guiding the design of more potent and selective drug candidates.
Conclusion
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine represents a valuable and versatile scaffold for drug discovery. Its synthesis is achievable through established chemical methods, and its structure contains key features that are attractive for targeting a range of biological macromolecules, particularly protein kinases. The protocols and strategies outlined in this document provide a framework for researchers to effectively utilize this compound as a starting point for hit generation, target validation, and lead optimization in the quest for novel therapeutics.
References
- (Reference to a relevant review on pyridine in medicinal chemistry)
- Priyanka, P., & Singh, R. (2020). A review on 1, 2, 4-oxadiazole derivatives with their pharmacological activities. European Journal of Medicinal Chemistry, 198, 112354.
- Brito, M. A., & Gaciba, K. (2021). The 1, 2, 4-Oxadiazole Ring as a Privileged Scaffold in Medicinal Chemistry. Molecules, 26(16), 4983.
- (Reference to a paper on the anti-inflamm
- Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis of new 1, 2, 4-triazoles, 1, 2, 4-triazines and 1, 2, 4-oxadiazoles as potential antimicrobial agents.
- (Reference to a paper on the synthesis of 2-chloropyridine deriv
- (Reference to a paper on the synthesis of 2-chloro-5-chloromethylpyridine)
- (Reference to a patent on the synthesis of 2-chloro-5-chloromethylpyridine)
- (Reference to a paper on the synthesis of 2-chloro-5-methylpyridine)
- (Reference to a paper on the synthesis of 2-chloro-5-methylpyridine)
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- (Reference to a paper on kinase inhibitors)
- (Reference to a paper on CETSA)
- (Reference to a paper on ADP-Glo assay)
- (Reference to a paper on SAR of oxadiazoles)
- (Reference to a paper on SAR of pyridines)
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- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: Leveraging 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Synthetic Chemistry and Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. The compound 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine emerges as a research tool of significant interest, embodying a confluence of desirable structural motifs. It features a pyridine ring, a cornerstone of many pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability.[1] This is appended with a 1,2,4-oxadiazole moiety, a well-recognized bioisostere for ester and amide groups that can enhance pharmacological properties like oral bioavailability and metabolic resistance.[2] The molecule is further activated by a chloro-substituent at the 2-position of the pyridine ring, a versatile synthetic handle for introducing molecular diversity via nucleophilic aromatic substitution.
This guide provides an in-depth exploration of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as a research tool. We will detail its synthesis, outline its primary application as a scaffold for library generation, and propose a framework for the biological evaluation of its derivatives. The protocols herein are designed to be self-validating, with an emphasis on the chemical rationale behind each step, empowering researchers to not only execute the methods but also to adapt and troubleshoot them effectively.
Physicochemical Properties and Handling
A foundational understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 959240-62-1 | [] |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.61 g/mol | |
| Appearance | Typically a solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard Practice |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Pyridine derivatives can be toxic. | Standard Practice |
Synthesis Protocol: A Stepwise Approach
The synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a multi-step process that relies on established heterocyclic chemistry principles. The general workflow involves the preparation of a key pyridine-based amidoxime intermediate, followed by cyclization to form the 1,2,4-oxadiazole ring.
Sources
Application Notes and Experimental Protocols for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The molecular architecture, which combines the electrophilic nature of a 2-chloropyridine ring with the proven bioisosteric properties of a 1,2,4-oxadiazole moiety, presents a valuable scaffold for developing novel therapeutic agents.[1][2] This guide details a robust and reproducible synthetic route, rigorous analytical characterization protocols, and discusses the rationale behind key experimental choices, targeting researchers and professionals in pharmaceutical development.
Compound Profile and Safety Precautions
Chemical and Physical Properties
The fundamental properties of the target compound are summarized below. These values are critical for accurate reagent measurement, reaction monitoring, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | N/A (Standard Nomenclature) |
| Molecular Formula | C₈H₆ClN₃O | PubChem[3] |
| Molecular Weight | 195.61 g/mol | PubChem[4] |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |
| CAS Number | 959240-62-1 | BOC Sciences[] |
Hazard Identification and Safe Handling
While specific toxicological data for this exact molecule is not extensively published, the constituent moieties (chloropyridine, oxadiazole) necessitate stringent safety protocols. Data from closely related analogs suggest the following hazards.[3][6]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Routes of Exposure: Inhalation, ingestion, skin contact, eye contact.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Handling: Avoid all personal contact, including the inhalation of dust or vapors.[6] Use appropriate tools (spatulas, weigh boats) to prevent contamination and exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[6]
Rationale for Synthetic Strategy
The synthesis of 1,2,4-oxadiazoles is a well-established field in heterocyclic chemistry. The most reliable and versatile method involves the coupling of an amidoxime with a carboxylic acid derivative (such as an acid chloride or ester), followed by a dehydration-induced cyclization. This strategy is chosen for its high efficiency, tolerance of various functional groups, and predictable outcomes.
Our protocol is a two-part synthesis:
-
Precursor Synthesis: Generation of the two key building blocks: acetamidoxime (which provides the C3-methyl group) and 6-chloronicotinoyl chloride (the 2-chloropyridine scaffold).
-
Coupling and Cyclization: Reaction of the precursors to form an O-acyl intermediate, which is then thermally cyclized to yield the final product.
The overall workflow is depicted below.
Detailed Experimental Protocols
Protocol: Synthesis of Acetamidoxime
Causality: This protocol generates the nucleophilic amidoxime required for the subsequent coupling reaction. Sodium carbonate is used as a base to free the hydroxylamine from its hydrochloride salt.
-
Materials: Acetonitrile (CH₃CN), Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium carbonate (Na₂CO₃), Ethanol (EtOH), Deionized water.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine hydroxylamine hydrochloride (1.0 eq) and sodium carbonate (0.6 eq).
-
Add a 1:1 mixture of ethanol and water (approx. 4 mL per gram of NH₂OH·HCl).
-
Add acetonitrile (1.1 eq) to the slurry.
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts (NaCl).
-
Concentrate the filtrate under reduced pressure to yield crude acetamidoxime as a white solid. This can often be used in the next step without further purification.
-
Protocol: Synthesis of 6-Chloronicotinoyl Chloride
Causality: This step converts the stable carboxylic acid into a highly reactive acid chloride, which is susceptible to nucleophilic attack by the amidoxime. A catalytic amount of DMF accelerates the reaction by forming a Vilsmeier intermediate.
-
Materials: 6-Chloronicotinic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
Suspend 6-chloronicotinic acid (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours until the solution becomes clear.
-
Cool the reaction mixture and remove all volatile components under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is a solid and should be used immediately in the next step.
-
Protocol: Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Causality: This is the key bond-forming sequence. The amidoxime displaces the chloride from the acid chloride to form an O-acyl intermediate. Subsequent heating in a high-boiling solvent provides the energy for the intramolecular cyclodehydration to form the stable aromatic oxadiazole ring.
-
Materials: Crude acetamidoxime (from 3.1), Crude 6-chloronicotinoyl chloride (from 3.2), Anhydrous pyridine, Anhydrous toluene.
-
Procedure:
-
Dissolve the crude acetamidoxime (1.0 eq) in anhydrous pyridine in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude 6-chloronicotinoyl chloride (1.0 eq) in anhydrous toluene and add it dropwise to the amidoxime solution, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure title compound.
-
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the product's identity and purity. The following methods are standard.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)
-
Visualization: UV light (254 nm)
-
Purpose: To monitor reaction progress and assess the purity of column fractions. The product should appear as a single, well-defined spot.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: Gradient elution, starting from 5% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate.
-
Spectroscopic Data
The structural integrity of the final product must be confirmed by spectroscopic analysis. The expected data are summarized below.
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.9-9.1 (d, 1H, Py-H6), δ ~8.2-8.4 (dd, 1H, Py-H4), δ ~7.4-7.6 (d, 1H, Py-H3), δ ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Signals expected in the aromatic region (δ 120-155 ppm) for pyridine carbons and oxadiazole carbons (δ ~165-175 ppm). A signal for the methyl carbon is expected around δ ~12-15 ppm. |
| Mass Spec. (ESI+) | Expected [M+H]⁺: 196.0272 |
Applications in Drug Discovery
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not an end-product therapeutic but rather a strategic building block for creating libraries of more complex molecules.[7]
-
Scaffold for Library Synthesis: The chlorine atom at the 2-position of the pyridine ring is a versatile handle for introducing diversity.[7] It is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions with amines, thiols, and alcohols, allowing for the rapid generation of a diverse library of analogs.
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities.[2] Its inclusion can improve metabolic stability, cell permeability, and pharmacokinetic profiles of a lead compound.
-
Therapeutic Potential: Oxadiazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This scaffold can be used to design novel inhibitors for various enzyme and receptor targets.
The role of this compound in a typical drug discovery pipeline is illustrated below.
References
-
PubChem. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. National Center for Biotechnology Information. [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
- Lauterbach, G., et al. (1994). Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates. U.S. Patent 5,329,011A.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]
-
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
- Lauterbach, G., et al. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. U.S. Patent 5,116,993A.
-
Wang, J. & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]
- Bowden, M. C. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent 4,612,377A.
-
National Center for Biotechnology Information. 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate. PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Cogent Chemistry. [Link]
-
Patsnap Eureka. Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. [Link]
-
Sławiński, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. [Link]
-
Li, Y., et al. (2010). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. E-Journal of Chemistry. [Link]
-
Acta Crystallographica Section E. 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. [Link]
- Wang, J., et al. (2012). Process for preparing 2-chloro-5-chloromethylpyridine. WO2012048502A1.
-
ResearchGate. 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. [Link]
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- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of Pyridine-Oxadiazole Scaffolds in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, those incorporating both a pyridine and an oxadiazole moiety have emerged as a particularly fruitful area of investigation. The pyridine ring, an electron-deficient aromatic system, is a well-established pharmacophore in numerous successful insecticides and herbicides. Its nitrogen atom can engage in crucial hydrogen bonding interactions with biological targets, and the ring system serves as a robust scaffold for introducing diverse functionalities.
The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, offering improved metabolic stability and favorable physicochemical properties. The combination of these two heterocycles has led to the development of a new generation of agrochemical candidates with promising insecticidal and fungicidal activities. This application note provides a detailed guide to the synthesis and utilization of a key intermediate, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 959240-62-1), in the synthesis of novel agrochemical entities. The 2-chloro substituent on the pyridine ring serves as a versatile synthetic handle for nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups and the rapid generation of compound libraries for biological screening.
Proposed Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
While a specific, publicly available, step-by-step synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route can be designed based on established methodologies for the formation of 1,2,4-oxadiazoles. The proposed synthesis starts from the readily available 6-chloronicotinonitrile.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Detailed Protocol: A Three-Step Synthesis
Step 1: Synthesis of N'-hydroxy-6-chloronicotinimidamide
This initial step involves the reaction of the nitrile with hydroxylamine to form the corresponding amidoxime.
-
Reagents and Materials:
-
6-Chloronicotinonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in water.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N'-hydroxy-6-chloronicotinimidamide, which can often be used in the next step without further purification.
-
Step 2: Acylation of N'-hydroxy-6-chloronicotinimidamide
The amidoxime is then acylated with acetic anhydride.
-
Reagents and Materials:
-
N'-hydroxy-6-chloronicotinimidamide
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the crude N'-hydroxy-6-chloronicotinimidamide (1.0 eq) in pyridine at 0°C.
-
Slowly add acetic anhydride (1.1 eq) to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the acylated intermediate.
-
Step 3: Cyclization to 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
The final step is a thermal cyclization to form the 1,2,4-oxadiazole ring.
-
Reagents and Materials:
-
N'-acetoxy-6-chloronicotinimidamide
-
Toluene or Xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
Dissolve the acylated intermediate in toluene.
-
Heat the solution to reflux and maintain for 6-8 hours, monitoring the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
-
Application in Agrochemical Synthesis: Nucleophilic Aromatic Substitution
The 2-chloro substituent on the pyridine ring of the title compound is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine nitrogen and the 1,2,4-oxadiazole ring. This reactivity is the cornerstone of its utility in constructing diverse agrochemical candidates.
General Workflow for Derivatization
Caption: General scheme for nucleophilic aromatic substitution.
Protocol for Nucleophilic Substitution with an Aromatic Amine
This protocol provides a general method for the synthesis of N-aryl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amines, a class of compounds with potential insecticidal or fungicidal properties.
-
Reagents and Materials:
-
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of the substituted aniline (1.2 eq) in DMF, add the base (K₂CO₃, 2.0 eq; if using NaH, 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
-
Causality Behind Experimental Choices
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen to facilitate the dissolution of the reactants and to allow for heating to the temperatures required for nucleophilic aromatic substitution.
-
Base: A base is required to deprotonate the nucleophile (e.g., the amine), increasing its nucleophilicity and facilitating the attack on the electron-deficient pyridine ring. The choice of base depends on the pKa of the nucleophile; stronger bases like NaH are used for less acidic nucleophiles like alcohols, while weaker bases like K₂CO₃ are often sufficient for amines.
-
Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the reaction. The electron-withdrawing nature of the pyridine nitrogen and the oxadiazole ring helps to lower this energy barrier compared to unactivated aryl chlorides.
Data Presentation: Exemplary Derivatives and Reaction Conditions
The following table summarizes a hypothetical set of reaction conditions for the synthesis of various derivatives from 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, illustrating the versatility of this intermediate.
| Nucleophile (R-XH) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Potential Agrochemical Class |
| 4-Trifluoromethylaniline | K₂CO₃ | DMF | 100 | 6 | Insecticide/Fungicide |
| 2,6-Difluorophenol | NaH | DMSO | 80 | 4 | Herbicide/Fungicide |
| 4-Chlorothiophenol | K₂CO₃ | DMF | 90 | 8 | Fungicide/Nematicide |
| 1H-Pyrazole | NaH | DMF | 110 | 12 | Fungicide |
Conclusion
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its synthesis, while not widely published, can be achieved through a logical sequence of established chemical transformations. The true power of this building block lies in the reactivity of its 2-chloro substituent, which allows for the systematic and efficient generation of libraries of pyridine-oxadiazole derivatives. The protocols and insights provided in this application note are intended to empower researchers in the field of agrochemical discovery to leverage this promising scaffold in their quest for next-generation crop protection solutions.
References
-
Synthesis and insecticidal activities of pyridylpyrazole-4-carboxamides containing a 1,3,4-oxadiazole ring. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.Google Patents.
High-Throughput Screening for Novel Modulators of Nicotinic Acetylcholine Receptors Using 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Application Note & Protocol Guide
Authored by: Senior Application Scientist
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction is implicated in a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] This makes them a compelling target for therapeutic intervention. The diverse family of nAChR subtypes, each with a unique subunit composition and pharmacological profile, offers the potential for developing highly selective modulators with improved efficacy and reduced side effects.[1]
The compound 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a molecule featuring a pyridine ring linked to an oxadiazole moiety, represents a scaffold of interest for exploring nAChR modulation. While direct high-throughput screening (HTS) data for this specific compound is not extensively documented, its structural motifs are present in known bioactive molecules. This guide, therefore, outlines a comprehensive HTS workflow to investigate the potential of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine and similar chemical entities as modulators of a specific nAChR subtype, for instance, the α7 nAChR, which is a key target for cognitive enhancement.[2]
This document provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to establish a robust HTS campaign. The protocols herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
The nAChR Signaling Cascade: A Target for Modulation
Upon binding of an agonist, such as acetylcholine or nicotine, nAChRs undergo a conformational change that opens a central ion channel.[1] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane.[1] This initial electrochemical event triggers a cascade of downstream signaling pathways, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for promoting neuronal survival.[3] High-throughput screening assays can be designed to detect various points in this cascade, from the initial ion flux to downstream cellular responses.
Figure 1: Simplified nAChR signaling pathway.
High-Throughput Screening Workflow: A Strategic Approach
A successful HTS campaign for nAChR modulators requires a multi-stage approach, from initial assay development to hit validation. The following workflow is designed to efficiently identify and characterize promising compounds.
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Application Note: Quantitative Analysis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Pharmaceutical Samples
Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification, this application note details two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for trace-level analysis and enhanced specificity. The protocols herein are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound whose purity and concentration are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). Inaccurate quantification can have significant downstream consequences, impacting reaction stoichiometry, impurity profiles, and the safety and efficacy of the final drug product. Therefore, the development and validation of robust analytical methods are paramount.[2][3]
This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, empowering the user to implement and adapt these methods with a deep understanding of their underlying principles.
Method Selection: A Dichotomy of Purpose
The choice of an analytical method is intrinsically linked to its intended purpose.[4] For the quantification of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, we present two distinct yet complementary techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quality control, offering a balance of speed, reliability, and cost-effectiveness. It is ideal for assaying the purity of the starting material and for in-process control monitoring where concentration levels are relatively high.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification, such as in the analysis of residual starting material in the final API or in pharmacokinetic studies.[5] The specificity of MS/MS also aids in unequivocal identification in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Principle and Rationale
This reversed-phase HPLC method separates 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine from potential impurities based on its polarity. A C18 stationary phase is employed, which retains the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve efficient elution and sharp peak shapes. UV detection is selected based on the anticipated chromophoric nature of the pyridine and oxadiazole rings.
Experimental Protocol
3.2.1 Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
3.2.2 Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The optimal ratio should be determined during method development.
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine reference standard and dissolve in 10.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve in a known volume of diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.[6]
3.2.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax of the analyte) |
| Run Time | 10 minutes |
3.2.4 Data Analysis and Quantification
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve.
Method Validation: A Self-Validating System
The trustworthiness of this method is established through a rigorous validation process as per ICH guidelines.[1][7]
3.3.1 Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1] This is demonstrated by:
-
Injecting a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyzing a placebo (matrix without the analyte) to confirm the absence of interference.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure the analyte peak is resolved from any degradation products.
3.3.2 Linearity and Range
Linearity is established by analyzing a minimum of five concentrations across the proposed range. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.
3.3.3 Accuracy and Precision
Accuracy is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
3.3.4 Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
3.3.5 Robustness
Robustness is evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.
The following diagram illustrates the HPLC-UV workflow:
Caption: Workflow for HPLC-UV analysis.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method
Principle and Rationale
This UHPLC-MS/MS method offers unparalleled sensitivity and specificity for the quantification of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. The UHPLC system provides rapid and high-resolution separations. The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (the molecular ion of the analyte) and monitoring specific product ions formed upon collision-induced dissociation. This high degree of selectivity minimizes matrix effects and allows for accurate quantification at very low concentrations.
Experimental Protocol
4.2.1 Instrumentation and Materials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
4.2.2 Preparation of Solutions
-
Mobile Phase: Similar to the HPLC-UV method, but using LC-MS grade solvents.
-
Standard and Sample Preparation: Prepare as described for the HPLC-UV method, but also include the addition of a fixed concentration of the internal standard to all standards and samples.
4.2.3 UHPLC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by direct infusion of the analyte |
| Collision Energy | To be optimized for each transition |
4.2.4 Data Analysis and Quantification
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the concentration of the standards.
Method Validation
The validation of the UHPLC-MS/MS method follows the same principles as the HPLC-UV method but with additional considerations for mass spectrometric detection, such as matrix effects and ionization suppression/enhancement.
The logical relationship for method validation is depicted below:
Caption: Logical flow of analytical method validation.
Data Summary and Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the analyte's retention time. Peak purity index > 0.99. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant impact on results from minor parameter changes. |
Conclusion
The HPLC-UV and UHPLC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Adherence to the described protocols and validation procedures will ensure the generation of accurate, reliable, and defensible data, which is essential for maintaining product quality and regulatory compliance in the pharmaceutical industry.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
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Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025. [Link]
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Jadhav, et al. Analytical method validation: A brief review. 2021. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Venugopal, N., et al. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 70, 2012, pp. 592-7. [Link]
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Application Notes & Protocols: Characterizing the Bioactivity of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in Cell-Based Assays
Introduction
The convergence of heterocyclic scaffolds in medicinal chemistry has yielded compounds of significant therapeutic interest. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[1] Similarly, the 1,2,4-oxadiazole moiety is recognized as a versatile bioisostere for ester and amide groups, contributing to improved metabolic stability and pharmacokinetic properties in drug candidates.[2][3] The compound 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, which combines these two privileged structures, represents a novel chemical entity with unexplored biological potential.
Derivatives of both pyridine and oxadiazole have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4][5] Specifically, hybrid molecules incorporating these rings have been investigated as inhibitors of critical cellular targets such as protein kinases (e.g., PIM-1, EGFR) and modulators of pathways essential for cell survival and proliferation.[5]
Given the absence of published biological data for this specific compound, this document serves as a comprehensive guide for researchers to conduct initial characterization using a logical, tiered approach to cell-based assays. We provide a framework beginning with primary cytotoxicity screening, followed by secondary mechanistic assays to probe for apoptosis and cell cycle disruption, and conclude with a discussion of potential molecular targets. These protocols are designed to be robust and self-validating, enabling researchers to systematically evaluate the therapeutic potential of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Compound Information and Handling
Prior to initiating any biological assay, it is critical to understand the physicochemical properties and safety requirements of the test compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole | PubChem[6] |
| CAS Number | 959240-62-1 | PubChem[6] |
| Molecular Formula | C₈H₆ClN₃O | PubChem[6] |
| Molecular Weight | 195.60 g/mol | PubChem[6] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO, Ethanol | Inferred from similar structures |
Safety and Handling
The GHS hazard classification for the structural isomer 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine indicates potential hazards.[6] Similar precautions should be taken for the title compound.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]
-
Precautionary Measures:
-
Always handle the compound in a well-ventilated area or chemical fume hood.[7][8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[7][9]
-
Wash hands thoroughly after handling.[7]
-
Stock Solution Preparation
The quality and accuracy of your biological data depend on the correct preparation of the compound stock solution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high dissolving power for organic molecules and miscibility with aqueous cell culture media.[10] Use only anhydrous, cell culture-grade DMSO.
-
Preparation: To prepare a 10 mM stock solution , dissolve 1.956 mg of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in 1 mL of DMSO.
-
Mixing: Ensure the compound is completely dissolved by vortexing thoroughly. Gentle warming in a 37°C water bath may be required.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Part 1: Primary Screening - Cell Viability and Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for assessing the cytotoxic potential across multiple cell lines.
Principle of the MTT Assay
The assay measures the metabolic activity of living cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Experimental Workflow: MTT Assay
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver)[1][4][5]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Include wells for vehicle control and untreated controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2x working concentrations of the compound by serially diluting the 10 mM stock in complete medium. A common starting range is 0.02 µM to 200 µM (which will give final concentrations of 0.01 µM to 100 µM).[10]
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of medium containing the various compound concentrations. For vehicle control wells, add medium with the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly on a plate shaker to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to determine the IC₅₀ value.
Example Data Table:
| Cell Line | Compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Experimental Value | Known Value |
| A549 | Experimental Value | Known Value |
| HepG2 | Experimental Value | Known Value |
Part 2: Secondary Assays for Mechanistic Insights
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate the mechanism of cell death. Apoptosis and cell cycle arrest are common mechanisms for anticancer compounds.
A. Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: Apoptosis is a programmed cell death process characterized by distinct morphological changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Caption: Principle of distinguishing cell populations via Annexin V/PI staining.
Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
B. Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many cytotoxic compounds exert their effects by interrupting the cell division cycle, causing arrest at the G1, S, or G2/M phases. The DNA content of a cell varies depending on its phase: G1 phase cells have 2N DNA content, S phase cells have between 2N and 4N, and G2/M phase cells have 4N DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for quantification of the cell population in each phase.
Caption: The four main phases of the eukaryotic cell cycle.
Protocol:
-
Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).
-
Harvesting: Collect and wash cells with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to remove RNA).
-
Analysis: Incubate for 30 minutes and analyze by flow cytometry. Model the resulting DNA histograms using cell cycle analysis software.
Part 3: Hypothetical Target Pathways and Further Steps
The pyridine-oxadiazole scaffold is present in compounds known to target key signaling pathways implicated in cancer.[2][5] If primary and secondary assays suggest a specific mechanism, further investigation into target pathways is warranted.
Potential Target: Kinase Signaling Pathways
Many pyridine-based inhibitors target protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are frequently dysregulated in cancer and are common targets for drug development.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for pyridine-oxadiazole compounds.
Suggested Next Steps:
-
Kinase Inhibition Assays: Use in vitro kinase activity assays (e.g., ADP-Glo) to screen the compound against a panel of relevant kinases (like PI3K, Akt, PIM-1) to identify direct targets.[5][11]
-
Western Blotting: Probe for changes in the phosphorylation status of key pathway proteins (e.g., phospho-Akt, phospho-ERK) in compound-treated cells to confirm pathway inhibition.
-
Tubulin Polymerization Assay: Some pyridine derivatives are known to interfere with microtubule dynamics.[1] An in vitro tubulin polymerization assay can assess this potential mechanism.
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PubChem. (n.d.). 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, J., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339. Retrieved from [Link]
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Reddy, C. S., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. Letters in Applied NanoBioScience, 12(1), 8. Retrieved from [Link]
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Amato, J., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4064-4083. Retrieved from [Link]
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Amato, J., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Retrieved from [Link]
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Eldehna, W. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849-46865. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Saudi Chemical Society, 25(11), 101348. Retrieved from [Link]
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Ark Pharm, Inc. (n.d.). 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Retrieved from [Link]
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Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Retrieved from [Link]
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Pan, W.-B., et al. (2009). 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate. Acta Crystallographica Section E, 65(Pt 6), o1181. Retrieved from [Link]
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Al-Ostath, R. A., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 15(2), 481-501. Retrieved from [Link]
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Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37. Retrieved from [Link]
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Vinayak, et al. (2020). Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine. British Journal of Pharmaceutical Research, 7(1), 34-43. Retrieved from [Link]
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arabjchem.org [arabjchem.org]
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as an intermediate in organic synthesis
Application Notes & Protocols: 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
A Versatile Heterocyclic Intermediate for Advanced Organic Synthesis and Drug Discovery
Abstract
This document provides a comprehensive technical guide on the synthesis, handling, and application of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine . This compound has emerged as a valuable intermediate for researchers, particularly in medicinal chemistry and agrochemical development. The pyridine core, activated by a chloro substituent, serves as a versatile handle for cross-coupling reactions, while the 1,2,4-oxadiazole moiety acts as a bioisosteric replacement for amide or ester groups, often improving the pharmacokinetic profile of target molecules.[1] This guide details a robust synthetic protocol, showcases its utility in a representative cross-coupling reaction, and outlines essential safety and handling procedures for laboratory use.
Compound Profile and Physicochemical Properties
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a bifunctional molecule designed for synthetic elaboration. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and is an excellent coupling partner in various metal-catalyzed reactions.[2] The 3-methyl-1,2,4-oxadiazole group at the 5-position provides metabolic stability and specific steric and electronic properties that are desirable in the design of bioactive compounds.[1][3]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | PubChem[4] |
| Molecular Weight | 195.61 g/mol | PubChem[4] |
| IUPAC Name | 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | --- |
| CAS Number | 959240-62-1 | BOC Sciences[] |
| Appearance | White to off-white solid (typical) | --- |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | --- |
Synthesis of the Intermediate
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in heterocyclic chemistry.[3] A highly reliable method involves the condensation of an activated carboxylic acid derivative with an amidoxime, followed by a dehydrative cyclization. The following protocol outlines a robust pathway starting from commercially available 6-chloronicotinic acid.
Synthetic Workflow Diagram
Caption: Synthetic route to the target intermediate.
Protocol 2.1: Two-Step, One-Pot Synthesis
This protocol describes the conversion of 6-chloronicotinic acid to the target oxadiazole via an acyl chloride intermediate. The cyclization of the resulting O-acyl amidoxime is often achieved by heating.
Materials:
-
6-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Acetamidoxime
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1.0 eq).
-
Add thionyl chloride (3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. DMF acts as a catalyst for this transformation.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloronicotinoyl chloride is typically used directly in the next step.
-
-
Condensation with Acetamidoxime:
-
Dissolve the crude acyl chloride in anhydrous DCM (approx. 0.2 M concentration) and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve acetamidoxime (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Add the acetamidoxime solution dropwise to the cold acyl chloride solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Rationale: Pyridine acts as a base to neutralize the HCl generated during the acylation of the amidoxime, preventing unwanted side reactions. The reaction is performed at 0 °C initially to control the exothermic reaction.
-
-
Cyclization and Workup:
-
Upon completion, carefully quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude O-acyl intermediate in toluene and heat to reflux for 8-12 hours to effect the dehydrative cyclization.
-
Rationale: Heating provides the energy required for the intramolecular cyclization and elimination of a water molecule to form the stable aromatic oxadiazole ring.[3]
-
-
Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine .
-
Applications in Cross-Coupling Reactions
The 2-chloro-pyridine moiety is a cornerstone of this intermediate's utility, serving as an electrophilic partner in numerous C-C and C-N bond-forming reactions. The Suzuki-Miyaura cross-coupling is a prime example, enabling the straightforward installation of aryl or heteroaryl groups at the 2-position.
Application Workflow Diagram
Caption: Suzuki cross-coupling reaction workflow.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
This protocol details a typical Suzuki coupling to synthesize a 2-aryl-pyridine derivative, a common scaffold in pharmacologically active molecules.
Materials:
-
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq), as a 2 M aqueous solution
-
Toluene and Ethanol (e.g., 3:1 v/v mixture)
-
Ethyl Acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or microwave vial, add 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: The palladium catalyst is oxygen-sensitive, especially in its active Pd(0) state. The inert atmosphere is critical to prevent catalyst degradation and ensure high reaction yields.
-
-
Solvent and Reagent Addition:
-
Add the toluene/ethanol solvent mixture, followed by the 2 M aqueous solution of Na₂CO₃.
-
Rationale: A biphasic solvent system is common for Suzuki couplings. The organic solvent (toluene) dissolves the starting materials and catalyst, while the aqueous base is essential for the transmetalation step of the catalytic cycle. Ethanol can improve the solubility of all components.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting chloro-pyridine is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and wash with water. The aqueous layer will contain the inorganic salts.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 2-aryl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
-
Safety and Handling
While specific toxicity data for this compound is limited, its structure contains motifs that require careful handling. Pyridine derivatives can be irritants and harmful if ingested or inhaled.
-
GHS Hazard Information (Predicted):
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.
-
References
-
PubChem. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet. Pyridine. [Link]
- Google Patents.
- Google Patents.
-
SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. [Link]
-
Jaroslaw, S., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC, National Center for Biotechnology Information. [Link]
-
Lindmark, R. J., et al. Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
-
Zherebker, A., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols for the In Vitro Evaluation of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The intersection of pyridine and 1,2,4-oxadiazole heterocycles represents a fertile ground in medicinal chemistry. The pyridine nucleus is a cornerstone in numerous biologically active compounds, while the 1,2,4-oxadiazole moiety is recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives combining these scaffolds have shown promise as potent therapeutic agents, notably as anticancer agents targeting various human cell lines.[4][5][6] This guide provides a comprehensive framework for the initial in vitro evaluation of novel 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine derivatives, moving from broad phenotypic screening to more specific mechanistic assays. The protocols herein are designed not merely as instructions, but as self-validating systems that explain the causality behind each experimental choice, ensuring robust and interpretable data.
Part 1: Rationale and Strategy for In Vitro Evaluation
The primary objective when evaluating a novel chemical series is to ascertain biological activity and identify promising lead compounds. A tiered approach is most efficient.
-
Primary Screening (Phenotypic): The initial step involves a broad screen to answer the fundamental question: "Does the compound have any effect on cell viability?" A cytotoxicity assay against a panel of relevant cancer cell lines is the gold standard for compounds with potential anticancer activity.[7][8] This provides a quantitative measure of potency (e.g., IC₅₀) and a preliminary indication of selectivity.
-
Secondary Screening (Mechanistic): Compounds demonstrating significant potency in the primary screen are advanced to secondary assays. The goal here is to answer "How does the compound exert its effect?" This could involve investigating the induction of apoptosis, cell cycle arrest, or inhibition of a specific enzyme.[9] Elucidating the mechanism of action is a critical step in the drug discovery process.[10]
This guide will detail a primary cytotoxicity protocol using the MTT assay and a secondary protocol for an apoptosis assay (Caspase-Glo® 3/7), which are foundational techniques in cancer drug discovery.
Experimental Evaluation Workflow
Sources
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis of 2-Chloro-5-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Modernizing Pyridine Synthesis
2-Chloro-5-(chloromethyl)pyridine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its production via traditional batch methods is often fraught with challenges, including poor selectivity, the formation of polychlorinated byproducts, and significant safety risks associated with handling highly reactive chlorinating agents and managing exothermic reactions.[1] Flow chemistry offers a compelling solution to these issues, providing superior control over reaction parameters, enhanced safety through the use of small reactor volumes, and improved product yields and purity. This application note provides a detailed protocol for the continuous flow synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine, leveraging the inherent advantages of microreactor technology.
The transition from batch to continuous flow for this side-chain chlorination is motivated by several key factors:
-
Enhanced Safety: Chlorination reactions can be highly exothermic and generate hazardous byproducts like HCl gas. Flow reactors, with their high surface-area-to-volume ratio, enable rapid heat dissipation, mitigating the risk of thermal runaways.[2][3] Furthermore, the small internal volume of the reactor minimizes the quantity of hazardous material present at any given moment.
-
Improved Selectivity: The precise control over residence time, temperature, and stoichiometry in a continuous flow setup allows for the fine-tuning of the reaction to favor the desired mono-chlorinated product, significantly reducing the formation of di- and tri-chlorinated impurities that are difficult to separate.[1][4]
-
Increased Efficiency and Scalability: Continuous flow processes can be operated for extended periods, enabling the production of significant quantities of the target molecule from a small footprint. Scaling up is achieved by either running the reactor for longer or by numbering up (running multiple reactors in parallel), which is a more predictable and safer approach than scaling up batch reactors.[4]
Reaction Mechanism: Free Radical Halogenation
The synthesis proceeds via a free-radical chain reaction mechanism. The reaction is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), which then abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine to form a resonance-stabilized benzylic radical. This radical then reacts with the chlorinating agent to yield the product and a new radical, which propagates the chain.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the continuous flow synthesis of 2-chloro-5-(chloromethyl)pyridine.
Caption: Figure 1. Experimental workflow for the continuous flow synthesis.
Detailed Protocol: Liquid-Phase Synthesis in a Microchannel Reactor
This protocol is adapted from methodologies described in patent literature, which demonstrate a high-selectivity continuous process.[4]
Materials and Equipment
-
Reactants:
-
2-Chloro-5-methylpyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Chlorobenzene (Anhydrous)
-
-
Equipment:
-
Two high-precision syringe pumps
-
Microchannel reactor (e.g., PTFE tubing of a defined inner diameter and length)
-
T-mixer
-
Heating unit for the reactor (e.g., oil bath, heating block)
-
Back-pressure regulator
-
Collection vessel
-
Standard laboratory glassware for work-up
-
Reagent Preparation
-
Solution A: Prepare a solution of 2-chloro-5-methylpyridine and AIBN in chlorobenzene. A representative concentration is 2.5–5 mol/L of 2-chloro-5-methylpyridine.[4]
-
Solution B: Prepare a solution of sulfuryl chloride in chlorobenzene.
Causality Note: Preparing separate solutions allows for precise stoichiometric control at the mixing point. The use of an organic solvent is necessary to ensure homogeneity and to manage the reaction temperature.
System Setup and Operation
-
Assemble the flow chemistry system as depicted in Figure 1. Ensure all connections are secure and chemically resistant.
-
Set the temperature of the heating unit for the microreactor to the desired reaction temperature (e.g., 80–130 °C).[4]
-
Set the back-pressure regulator to maintain a stable pressure within the system, preventing solvent boiling and ensuring consistent flow.
-
Prime the pumps and lines with the respective reactant solutions.
-
Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. The molar ratio of 2-chloro-5-methylpyridine to sulfuryl chloride and AIBN is a critical parameter to optimize. A suggested starting point could be a molar ratio of 1:0.5-1:0.006-0.012 (2-chloro-5-methylpyridine:sulfuryl chloride:AIBN).[4]
-
Commence the pumping of the reactant solutions into the T-mixer, where they combine and enter the heated microreactor.
-
Allow the system to reach a steady state before collecting the product. This is typically achieved after a period equivalent to three times the reactor volume has passed through the system.
-
Collect the reactor effluent in a flask containing a suitable quenching agent (e.g., a cooled aqueous solution of sodium bicarbonate) to neutralize HCl and unreacted sulfuryl chloride.
Work-up and Analysis
-
Once the collection is complete, transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion, yield, and selectivity.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes based on patent data.[4]
| Parameter | Value | Rationale |
| Starting Material | 2-Chloro-5-methylpyridine | The immediate precursor to the target molecule. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | A liquid source of chlorine radicals, easier to handle in a liquid-phase flow system than chlorine gas. |
| Initiator | AIBN | A common thermal radical initiator with a predictable decomposition rate at the reaction temperatures. |
| Solvent | Chlorobenzene | A high-boiling point solvent that is inert under the reaction conditions. |
| Reactor Type | PTFE Microchannel | Provides excellent chemical resistance and a well-defined reaction volume. |
| Temperature | 80–130 °C | Balances the rate of AIBN decomposition and the reaction rate while minimizing side reactions. |
| Residence Time | Controlled by flow rate | A key parameter for optimizing conversion and selectivity; shorter times often favor mono-chlorination. |
| Expected Outcome | ||
| Selectivity for Product | Up to 97.88% | Demonstrates the high degree of control offered by the flow chemistry approach.[4] |
Safety Considerations: A Self-Validating System
The inherent safety of flow chemistry is a primary advantage, but strict safety protocols are still mandatory.
-
Chemical Hazards:
-
Chlorine Gas/Sulfuryl Chloride: Both are highly toxic and corrosive. Handle only in a well-ventilated fume hood.[5]
-
2-Chloro-5-methylpyridine & Derivatives: These are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Engineering Controls:
-
The entire flow system should be operated within a fume hood to contain any potential leaks of volatile and toxic chemicals.[5]
-
Use of corrosion-resistant materials for all wetted parts of the reactor system is crucial.[5]
-
A pressure relief valve should be incorporated into the system to prevent over-pressurization.
-
-
Emergency Preparedness:
-
Ensure immediate access to an emergency eyewash and shower station.[5]
-
Have appropriate spill kits and neutralizing agents readily available.
-
The following diagram outlines the logical relationship of safety protocols in a self-validating system.
Caption: Figure 2. Self-validating safety protocol logic.
Conclusion
The continuous flow synthesis of 2-chloro-5-(chloromethyl)pyridine represents a significant advancement over traditional batch processing. By utilizing microreactor technology, researchers and production chemists can achieve higher selectivity, improved safety, and greater operational efficiency. The protocol detailed herein provides a robust starting point for the implementation of this modern synthetic methodology, paving the way for safer and more sustainable chemical manufacturing.
References
- Patsnap. (n.d.). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patsnap Eureka.
- Google Patents. (n.d.). CN102796039B - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel.
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap Eureka.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- YouTube. (2024). Chlorination safety.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
- Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
- ResearchGate. (2025). Safety of chlorine production and chlorination processes.
- California State Water Resources Control Board. (n.d.). Continuous Chlorination Disinfection System.
- ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.
- ScienceDirect. (2010). Microflow photo-radical chlorination of cycloalkanes.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Sources
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102796039B - Method for continuous preparation of 2-chloro-5-chloromethylpyridine in microchannel - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Chloropyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions of chloropyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chloropyridines are cost-effective and readily available building blocks, but their lower reactivity compared to bromo- or iodo-pyridines presents unique challenges.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses foundational questions about the Suzuki coupling of chloropyridines, providing the essential knowledge needed to approach this reaction with confidence.
Q1: Why are Suzuki coupling reactions with chloropyridines more challenging than with their bromo or iodo counterparts?
A1: The primary challenge lies in the strength of the carbon-chlorine (C-Cl) bond. The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial and often rate-limiting oxidative addition step of the catalytic cycle more difficult.[3][4] This lower reactivity necessitates the use of highly active catalyst systems to achieve efficient coupling.[4][5] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation, a common issue with heteroaryl substrates.[4][5][6][7]
Q2: What is the critical role of the base in the Suzuki coupling of chloropyridines?
A2: The base is essential for the transmetalation step of the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7] This boronate then transfers its organic group to the palladium center. The choice and strength of the base can significantly influence the rate of this step and, consequently, the overall reaction yield.[6][7] For challenging substrates like chloropyridines, a strong base is often required to facilitate a sufficiently fast reaction rate.[7]
Q3: Can I perform Suzuki coupling reactions of chloropyridines under aerobic conditions?
A3: It is highly discouraged. Suzuki coupling reactions are sensitive to oxygen.[8] Oxygen can lead to the oxidative homocoupling of the boronic acid, forming biaryl byproducts and reducing the yield of the desired product.[4][9][10] Furthermore, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, thereby inhibiting the catalytic cycle.[11] Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][3][4]
Section 2: Troubleshooting Guide - From Low Yield to No Reaction
This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of chloropyridines.
Issue 1: Low to No Product Formation
Q: My reaction with a 2-chloropyridine substrate is giving very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no product formation with chloropyridines is a frequent challenge, primarily due to their inherent lack of reactivity.[7] Here’s a step-by-step troubleshooting approach:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for the demanding oxidative addition to a C-Cl bond.[11]
-
Recommendation: Switch to a more active and specialized catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have proven highly effective for coupling chloropyridines.[1][7] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.[1] N-heterocyclic carbene (NHC) ligands, often used in pre-formed catalysts like PEPPSI-IPr, are another excellent choice.[5]
-
-
Assess the Base: An ineffective or poorly soluble base can stall the reaction at the transmetalation step.[7]
-
Recommendation: Screen a panel of bases. If a weaker base like Na₂CO₃ or K₂CO₃ was used, consider switching to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for these challenging couplings.[4][7][12] Ensure the base has good solubility in the reaction medium; using a mixed solvent system like dioxane/water can help.[7]
-
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for the oxidative addition of the C-Cl bond.[7]
-
Check Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.[6][8]
-
Recommendation: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.
-
The following workflow diagram illustrates a systematic approach to troubleshooting low yields:
Caption: A workflow for troubleshooting low yields in Suzuki coupling of chloropyridines.
Issue 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
A: The formation of side products is a common issue that competes with the desired cross-coupling pathway.[3][4][11] Here’s how to address the most frequent culprits:
-
Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, is often promoted by the presence of oxygen.[4][9][10]
-
Mitigation:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3] Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are highly effective.[14][15]
-
Use a Pd(0) Source: Homocoupling can be exacerbated by the presence of Pd(II) species.[11] Using a Pd(0) precatalyst like Pd₂(dba)₃ can be beneficial. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are optimal for its reduction to the active Pd(0) state.
-
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the chloropyridine is reduced, and the chlorine atom is replaced by a hydrogen atom.[4][11] This is often caused by the formation of a palladium-hydride (Pd-H) species.[14]
-
Mitigation:
-
Solvent Choice: Avoid solvents that can act as a hydride source, such as alcohols. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[14]
-
Base Selection: Some bases are more prone to generating Pd-H species. If dehalogenation is a significant issue, consider screening different bases. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ may be advantageous over strong alkoxide bases.[14]
-
Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Bulky, electron-rich ligands can often favor the desired cross-coupling pathway.[14]
-
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly problematic with heteroaryl boronic acids and is often promoted by water and certain bases.[4][6][11]
-
Mitigation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can minimize this side reaction.
-
Choice of Base: A weaker base like KF can sometimes suppress protodeboronation, although this may come at the cost of a slower reaction rate.[16]
-
-
Section 3: Catalyst and Condition Selection Tables
The selection of the catalyst, base, and solvent is critical for the successful coupling of chloropyridines. The following tables provide a summary of commonly used and effective systems to guide your experimental design.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropyridines
| Catalyst/Ligand System | Palladium Source | Ligand | Key Advantages |
| Buchwald Biaryl Phosphines | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Highly active for C-Cl bond activation; bulky nature prevents catalyst deactivation.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI™-IPr, PEPPSI™-IPr-IPent | Pre-formed Catalyst | Excellent activity and stability; often allows for lower catalyst loadings and faster reaction times.[5] |
| Palladacycle Precatalysts | XPhos Pd G2/G3 | Pre-formed Catalyst | Air- and moisture-stable precatalysts that provide reliable generation of the active Pd(0) species.[17] |
| Standard Phosphine Ligands | PdCl₂(dppf) | dppf | A common and effective catalyst for a range of Suzuki couplings, though may be less effective for highly unreactive chloropyridines.[1][2] |
Table 2: Common Base and Solvent Combinations for Chloropyridine Suzuki Couplings
| Base | Common Solvents | Typical Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A strong, effective base for challenging couplings with heteroaryl chlorides.[4][7] |
| Cs₂CO₃ | Dioxane/H₂O, Dioxane, Toluene | 80 - 110 | A strong base that often provides excellent results but is more expensive.[7] |
| K₂CO₃ | Toluene/H₂O, MeCN/H₂O, DME/H₂O | 90 - 120 | A reliable and standard choice for many Suzuki couplings.[7][12] |
| Na₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 100 - 140 | A common and cost-effective base for a wide range of substrates.[7][12] |
| KF | THF/H₂O, THF | 70 - 90 | Can be effective for base-sensitive substrates and may help to suppress protodeboronation.[7][18] |
Section 4: Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the Suzuki coupling of chloropyridines. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Conventional Heating Method
This protocol is based on the use of a Buchwald-type ligand and a palladium acetate source.
Materials:
-
Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4][5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[4][5] The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][5]
Protocol 2: Microwave-Assisted Method
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.
Materials:
-
Chloropyridine derivative (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.0125 mmol, 2.5 mol%) or another suitable catalyst
-
Potassium carbonate (K₂CO₃; 1.5 mmol, 3.0 equiv)
-
1,4-Dioxane/water (4:1 mixture, 5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine the chloropyridine, arylboronic acid, catalyst, and base.[2]
-
Solvent Addition: Add the dioxane/water solvent mixture and seal the vial with a cap.[2]
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[2][19]
-
Workup and Purification: After cooling, the workup and purification follow the same procedure as the conventional method.[1]
Section 5: Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
The cycle begins with the oxidative addition of the chloropyridine to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the base-activated boronic acid is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[20]
References
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
- choice of base and solvent for 3,5-Dichloropyridine reactions - Benchchem.
- Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid - Benchchem.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines - Benchchem.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. reddit.com [reddit.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of substituted 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for esters and amides, offering metabolic stability and unique electronic properties that make it a valuable component in medicinal chemistry.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, primarily focusing on the most prevalent synthetic route: the acylation and subsequent cyclization of amidoximes.[3][4][5] Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of your synthetic endeavors successfully.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing causative explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: I am following a standard protocol involving the reaction of an amidoxime with an acylating agent, followed by thermal cyclization, but I am observing very low to no formation of my target 1,2,4-oxadiazole. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in 1,2,4-oxadiazole synthesis is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Poor Quality or Degradation of the Amidoxime Starting Material:
-
Expertise & Experience: Amidoximes can be unstable and susceptible to hydrolysis or decomposition, especially if not stored properly. The purity of the starting nitrile used for its synthesis is also critical.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your amidoxime using NMR or LC-MS before use.
-
Fresh Synthesis: It is often best to use freshly prepared amidoxime. A general protocol for amidoxime synthesis involves reacting a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in a solvent such as aqueous ethanol.[6][7]
-
Proper Storage: If storage is necessary, keep the amidoxime in a desiccator under an inert atmosphere at a low temperature.
-
-
-
Inefficient Acylation of the Amidoxime:
-
Expertise & Experience: The initial O-acylation of the amidoxime to form the O-acylamidoxime intermediate is a critical step.[3][8] Incomplete acylation will directly lead to a lower yield of the final product. The choice of acylating agent and reaction conditions are paramount.
-
Troubleshooting Steps:
-
Choice of Acylating Agent: While acyl chlorides are highly reactive and commonly used, they can also lead to side reactions.[7][9] If you are using a carboxylic acid, an activating agent is necessary.
-
Optimize Coupling Agents: For one-pot syntheses using carboxylic acids, common coupling agents include carbodiimides like DCC or EDC, or reagents like HBTU or CDI.[9][10] The choice of coupling agent can significantly impact the reaction's success.
-
Reaction Conditions: The acylation is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side products, especially when using acyl chlorides.[1]
-
-
-
Incomplete Cyclization of the O-Acylamidoxime Intermediate:
-
Expertise & Experience: The cyclodehydration of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring often requires high temperatures (refluxing in toluene or xylene, typically 110-140 °C) for several hours.[1][8] Insufficient heating time or temperature will result in incomplete conversion.
-
Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is essential to determine the optimal reaction time.
-
Troubleshooting Steps:
-
Increase Temperature/Time: If you observe the presence of the O-acylamidoxime intermediate, consider increasing the reaction temperature or extending the reaction time.
-
Alternative Cyclization Methods: For thermally sensitive substrates, consider alternative, milder cyclization conditions. The use of tetrabutylammonium fluoride (TBAF) in THF can promote cyclization at lower temperatures.[6][11]
-
-
Experimental Protocol: Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Step 1: O-Acylation of the Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent like pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude O-acylamidoxime by recrystallization or column chromatography.[1]
Step 2: Cyclodehydration
-
Dissolve the purified O-acylamidoxime in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux (110-140 °C) and monitor the reaction by TLC.
-
Continue heating for 4-12 hours until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude 1,2,4-oxadiazole by column chromatography or recrystallization.[1]
Problem 2: Formation of Undesired Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired 1,2,4-oxadiazole. What are these side products and how can I avoid their formation?
Answer:
The formation of side products is a common challenge, often stemming from the reactivity of the intermediates and starting materials.
Causality and Solutions:
-
Formation of 1,2,4-Oxadiazin-5(6H)-ones:
-
Expertise & Experience: When using α,β-unsaturated esters like maleic esters as the acylating agent, a competing reaction can lead to the formation of 1,2,4-oxadiazin-5(6H)-ones instead of the expected 1,2,4-oxadiazole.[12]
-
Troubleshooting Steps:
-
Choice of Base and Stoichiometry: The choice of base can influence the reaction pathway. For example, using sodium tert-butoxide (t-BuONa) instead of sodium hydroxide (NaOH) and increasing the amount of amidoxime can favor the formation of the desired 1,2,4-oxadiazole.[12]
-
-
-
Dehydration of Amidoxime to Nitrile:
-
Expertise & Experience: Under harsh reaction conditions, particularly at high temperatures, the starting amidoxime can undergo dehydration to regenerate the corresponding nitrile.
-
Troubleshooting Steps:
-
Milder Conditions: Employing milder cyclization methods, such as base-catalyzed cyclization at room temperature, can mitigate this side reaction.[8]
-
One-Pot Procedures: One-pot syntheses, where the amidoxime is acylated and cyclized in the same reaction vessel without isolation of the intermediate, can sometimes reduce the thermal stress on the amidoxime.[2][8]
-
-
Visualizing the Synthetic Pathways
Caption: Comparison of two-step and one-pot synthetic routes to 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize 1,2,4-oxadiazoles at room temperature to avoid thermal degradation of my compounds?
A1: Yes, several methods have been developed for the room temperature synthesis of 1,2,4-oxadiazoles. These protocols are particularly useful for substrates with thermosensitive functional groups. One common approach involves the use of a base in an aprotic polar solvent. For instance, reacting an amidoxime with an acyl chloride or an ester in the presence of a base like sodium hydroxide in DMSO has been shown to be effective at room temperature.[8][12] Another method utilizes tetrabutylammonium fluoride (TBAF) to facilitate the cyclization of the O-acylamidoxime intermediate under mild conditions.[6][11]
Q2: What are the advantages of a one-pot synthesis for 1,2,4-oxadiazoles?
A2: One-pot syntheses offer several advantages over the traditional two-step process:
-
Increased Efficiency: By combining multiple reaction steps into a single operation, one-pot procedures save time and resources.
-
Reduced Waste: Eliminating the need for intermediate isolation and purification steps reduces solvent consumption and waste generation.
-
Improved Yields: In some cases, avoiding the isolation of the potentially unstable O-acylamidoxime intermediate can lead to higher overall yields.[2][8]
Q3: Are there alternative synthetic routes to 1,2,4-oxadiazoles that do not start from amidoximes?
A3: While the amidoxime route is the most common, other synthetic strategies exist. One notable alternative is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[3][5][11] Additionally, oxidative cyclization methods have been developed, for example, from N-acyl amidines using an oxidizing agent like N-bromosuccinimide (NBS).[8][12]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride (Two-Step) | Amidoxime, Acyl Chloride, Base | 1-16 h | Room Temp. to Reflux | 60-95% | High yields, well-established, broad substrate scope | Requires pre-synthesis and isolation of amidoximes, multi-step process.[1] |
| Amidoxime & Carboxylic Acid (One-Pot) | Amidoxime, Carboxylic Acid, Coupling Agent | 2-24 h | Room Temp. to High Temp. | 50-90% | One-pot efficiency, avoids isolation of intermediates | Requires coupling agents, may need optimization.[9] |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide Precursor | 4-24 h | Room Temp. to Reflux | 40-80% | Alternative to amidoxime route | May require in situ generation of nitrile oxides.[5][13] |
| Oxidative Cyclization | N-Acyl Amidine, Oxidant | 1-12 h | Room Temp. to Moderate Heat | 50-99% | Mild conditions, high yields in some cases | Substrate scope may be limited.[8][12] |
Visualizing the General Reaction Mechanism
Caption: General mechanism for 1,2,4-oxadiazole synthesis from an amidoxime. (Note: Placeholder images would be replaced with actual chemical structures in a final document).
References
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL: )
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023-09-07). (URL: )
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. (2005-10-01). (URL: [Link])
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. (2022-01-05). (URL: [Link])
-
Synthesis of 1,2,4-oxadiazoles (a review). SciSpace. (URL: [Link])
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. (URL: [Link])
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. (URL: [Link])
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (URL: [Link])
-
Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate. (URL: [Link])
-
Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives. PMC - NIH. (URL: [Link])
-
Some synthetic approaches to oxadiazole molecules: 1 Amidoxime reacted.... ResearchGate. (URL: [Link])
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. PMC - NIH. (URL: [Link])
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters - ACS Publications. (URL: [Link])
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. NIH. (URL: [Link])
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (URL: [Link])
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. (URL: [Link])
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- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of a boron-containing amidoxime reagent and its application to synthesize functionalized oxadiazole and quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a key intermediate in pharmaceutical development. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
Low yields in the synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine often stem from issues in the formation of the 1,2,4-oxadiazole ring. The most prevalent synthetic route involves the cyclization of an O-acyl amidoxime intermediate, which is formed from an amidoxime and a carboxylic acid derivative. This section will dissect common problems and provide targeted solutions.
Issue 1: Low Conversion to the Final 1,2,4-Oxadiazole Product
Symptom: Your reaction stalls, leaving a significant amount of the O-acyl amidoxime intermediate, or you observe hydrolysis back to the starting amidoxime.
Probable Cause & Solution:
The final cyclodehydration step is often the most challenging part of the synthesis and may require forcing conditions to proceed efficiently.[1]
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not be overcome.
-
Thermal Cyclization: If you are using heat to drive the reaction, ensure your temperature is adequate. Refluxing in a high-boiling point solvent such as toluene or xylene may be necessary.[1]
-
Base-Mediated Cyclization: For reactions conducted at or near room temperature, the choice of base is critical. Strong, non-nucleophilic bases are preferred.[1] Tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) is a commonly used and effective option.[2][3] Superbase systems like sodium hydroxide or potassium hydroxide in dimethyl sulfoxide (DMSO) can also promote cyclization at room temperature.[1][3]
-
-
Cleavage of the O-Acyl Amidoxime: This is a frequent side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1]
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Reaction Time and Temperature: Once the optimal conditions are identified, avoid unnecessarily long reaction times or excessive heat to limit decomposition.[1]
-
-
Poor Solvent Choice: The solvent plays a significant role in the reaction's success.
-
Recommended Solvents: Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN) generally provide good results for base-catalyzed cyclizations.[1]
-
Solvents to Avoid: Protic solvents like water or methanol can be unsuitable as they can lead to hydrolysis of the intermediate.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Amidoxime Formation
This protocol outlines the synthesis of N'-hydroxy-2-chloropyridine-5-carboximidamide, the amidoxime precursor.
-
To a solution of 2-chloro-5-cyanopyridine (1 mmol) in ethanol, add triethylamine (2.5 mmol) and hydroxylamine hydrochloride (3.5 mmol).[4]
-
Stir the reaction mixture at room temperature for 12 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired amidoxime.[4]
Protocol 2: TBAF-Mediated Cyclization of O-Acyl Amidoxime
This protocol describes the final cyclization step to form the 1,2,4-oxadiazole ring at room temperature.[3]
-
In a suitable flask under an inert atmosphere, dissolve the O-acyl amidoxime intermediate in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equivalents) dropwise to the stirring solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: I am observing a side product with the same mass as my desired product. What could be happening?
A2: It is possible you are observing the Boulton-Katritzky rearrangement. This thermal rearrangement can occur in 3,5-substituted 1,2,4-oxadiazoles, leading to the formation of other heterocyclic isomers.[1] The presence of acid or moisture can facilitate this process.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
Q3: Can I use microwave irradiation to improve my synthesis?
A3: Yes, microwave-assisted synthesis can be a valuable tool for accelerating the cyclization step and potentially improving yields. The focused heating can often reduce reaction times and minimize the formation of side products. It is recommended to screen various solvents and temperatures to find the optimal microwave conditions for your specific substrate.
Q4: Are there any incompatible functional groups I should be aware of?
A4: Yes, the presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or amidoxime can interfere with the desired reaction.[1] It is advisable to protect these functional groups before the coupling and cyclization steps.
Data Presentation
Table 1: Recommended Conditions for Cyclization
| Method | Reagent/Conditions | Solvent | Temperature | Key Considerations |
| Thermal | High Temperature | Toluene, Xylene | Reflux | Can lead to side reactions if prolonged. |
| Base-Mediated | TBAF | Anhydrous THF | Room Temperature | Requires strictly anhydrous conditions.[2][3] |
| Superbase | NaOH/DMSO, KOH/DMSO | DMSO | Room Temperature | Highly effective for many substrates.[1][3] |
Visualizations
Diagram 1: General Synthetic Pathway
Caption: Synthetic route to the target compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting low yield issues.
References
Sources
Technical Support Center: Purification of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Introduction
Welcome to the technical support guide for the purification of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This molecule is a key heterocyclic building block in medicinal chemistry and drug development. Its purification, however, presents unique challenges due to its distinct structural features: a basic pyridine nitrogen atom and a polar 1,2,4-oxadiazole ring system. These characteristics can lead to difficulties in chromatographic separation and crystallization.
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers to achieve high purity of the target compound efficiently. The methodologies described are designed to be self-validating, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine?
A1: The most common impurities typically arise from the starting materials or side reactions during the final cyclization step. These may include unreacted 2-chloro-5-cyanopyridine, acetamide oxime, and potentially hydrolyzed intermediates. The presence of residual water can also be a concern, as pyridine derivatives are often hygroscopic.[1]
Q2: My compound is streaking badly on a silica gel TLC plate, making it impossible to assess purity. What is causing this and how can I fix it?
A2: This is a classic issue encountered with basic compounds like pyridine derivatives.[2] The streaking, or peak tailing, is caused by strong ionic interactions between the basic nitrogen of the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[2] This leads to a non-uniform elution front.
To resolve this, you must neutralize these acidic sites. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol, to your chromatography eluent.[3] This competing base will preferentially bind to the active silanol sites, allowing your compound to elute symmetrically.[2][4]
Q3: I am struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all. What is the best approach?
A3: Finding the right recrystallization solvent is a process of systematic screening. The principle of "like dissolves like" is a good starting point; polar compounds like this pyridine derivative generally require polar solvents.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Recommended Strategy:
-
Small-Scale Testing: Use a small amount of your crude material (10-20 mg) in a test tube.
-
Solvent Screening: Add a few drops of a single solvent and observe solubility at room temperature. If insoluble, heat the mixture gently. If it dissolves, allow it to cool slowly to see if crystals form.
-
Binary Solvent Systems: If a single solvent doesn't work, a binary system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool.
A common starting point for a compound like this would be systems like Ethanol/Water, Isopropanol/Hexanes, or Ethyl Acetate/Hexanes.
Q4: After column chromatography, my yield is extremely low, even though TLC analysis of the crude material showed a strong product spot. Where did my compound go?
A4: Low recovery is often due to irreversible adsorption of the basic pyridine compound onto the acidic silica gel stationary phase.[4] If you did not add a basic modifier (like triethylamine) to your eluent, a significant portion of your product may be permanently stuck to the column. Another possibility is decomposition on the silica if the compound is unstable.[4] Always run a small stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[4]
Troubleshooting Purification Workflows
This section provides in-depth solutions to specific problems encountered during the purification of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Guide 1: Column Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting & Optimization Protocol |
| Poor Separation / Overlapping Spots | Inappropriate Solvent System: The polarity difference between your compound and the impurities is not being exploited by the chosen eluent. | 1. Systematic TLC Analysis: Test a range of solvent systems with varying polarity, such as Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.[3] 2. Add a Modifier: As mentioned in the FAQ, add 0.5-1% triethylamine to your chosen eluent to eliminate peak tailing, which often masks nearby impurities.[3] 3. Change Stationary Phase: If separation on silica is still poor, consider switching to a different stationary phase like neutral or basic alumina, or using reversed-phase (C18) chromatography for this polar compound.[3] |
| Product Elutes with the Solvent Front | Eluent is Too Polar: The solvent system is too strong, causing all components to move too quickly without interacting with the stationary phase. | 1. Reduce Eluent Polarity: Drastically decrease the proportion of the polar solvent in your mixture (e.g., go from 50% to 10% Ethyl Acetate in Hexanes).[3] 2. Verify Solvent Identity: Double-check that you have not accidentally switched your polar and non-polar solvents.[4] |
| Product Will Not Elute from the Column | Eluent is Not Polar Enough: The compound has very strong interactions with the silica gel and the eluent is not strong enough to move it. | 1. Increase Eluent Polarity: Gradually increase the concentration of the polar solvent. A gradient elution, starting with low polarity and slowly increasing, can be very effective.[4] 2. Switch to a Stronger Solvent: If a high concentration of ethyl acetate is ineffective, switch to a more polar solvent like methanol. A common system for polar nitrogen-containing compounds is Dichloromethane with a gradient of 0-10% Methanol. |
Guide 2: Recrystallization Issues
| Issue | Potential Cause(s) | Troubleshooting & Optimization Protocol |
| No Crystals Form Upon Cooling | Too Much Solvent Used: The solution is not supersaturated, and the compound concentration is too low for nucleation to occur.[5] | 1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by boiling it off.[5] Allow it to cool again. 2. Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide nucleation sites.[5] 3. Seed the Solution: If you have a pure crystal from a previous batch, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[3] |
| Product "Oils Out" Instead of Crystallizing | 1. Solution is Too Saturated. 2. Cooling is Too Rapid. 3. Impurities are Present. | 1. Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount more of the hot solvent to slightly decrease the saturation. 2. Slow Cooling: Allow the flask to cool to room temperature very slowly, then transfer it to an ice bath. Insulating the flask can help. 3. Charcoal Treatment: If colored impurities are the cause, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and perform a hot gravity filtration to remove the charcoal before cooling.[3] |
Experimental Protocols & Visual Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the common issues of peak tailing and low recovery for basic pyridine derivatives.
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This creates a "dry load."
-
Carefully add the dry-loaded silica onto the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate) that contains 0.5% triethylamine .
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent to ensure all compounds elute.
-
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of the crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Chromatography Peak Tailing
This diagram illustrates the logical steps to diagnose and solve peak tailing issues.
Caption: Troubleshooting flowchart for peak tailing in chromatography.
References
- BenchChem Technical Support. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem Technical Support. (2025). Overcoming challenges in the purification of pyridine compounds.
- BenchChem Technical Support. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Welcome to the technical support guide for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility issues that may arise during their work with this compound. By providing a combination of frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind these recommendations, this guide aims to empower you to optimize your experimental outcomes.
I. Understanding the Molecule: Physicochemical Properties
Before delving into solubility enhancement techniques, it is crucial to understand the inherent physicochemical properties of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. These properties are the primary determinants of its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃O | [1] |
| Molecular Weight | 195.61 g/mol | [2] |
| Predicted XlogP | 2.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Topological Polar Surface Area | 51.8 Ų | [4] |
The predicted XlogP value of 2.1 suggests a degree of lipophilicity, which can contribute to poor aqueous solubility. The presence of four hydrogen bond acceptors (the nitrogen and oxygen atoms) offers potential for interaction with protic solvents. However, the lack of hydrogen bond donors limits its ability to form hydrogen bonds with certain solvents.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Q1: What is the expected general solubility of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine?
A1: Based on its structure, which includes a chlorinated pyridine ring and an oxadiazole moiety, the compound is expected to be poorly soluble in water. Its solubility will be significantly better in organic solvents. The principle of "like dissolves like" is a good starting point; the molecule has both polar (oxadiazole and pyridine nitrogens) and non-polar (chlorinated aromatic ring) characteristics. Therefore, a range of organic solvents should be screened.
Q2: I'm observing poor solubility in my desired aqueous buffer. What are the first steps I should take?
A2: The initial and most straightforward approach is to try co-solvents. Adding a water-miscible organic solvent in which the compound is known to be soluble can significantly enhance aqueous solubility.[5][6][7] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol. Start with a small percentage of the co-solvent (e.g., 1-5%) and incrementally increase it while observing for precipitation.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: The pyridine ring in the structure is basic and can be protonated at low pH. This protonation would result in a cationic species, which is generally more water-soluble. Therefore, adjusting the pH of your aqueous solution to the acidic range (e.g., pH 2-5) may improve solubility. However, the stability of the compound at different pH values should be verified to avoid degradation.
Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?
A4: Yes, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is classified as harmful if swallowed and causes serious eye irritation.[2][8] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
When faced with persistent solubility issues, a systematic approach is key. The following decision tree and detailed protocols will guide you through the process of identifying an appropriate solvent system and solubilization method.
Decision-Making Workflow for Solubility Enhancement
Sources
- 1. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | C8H6ClN3O | CID 28064727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (C8H6ClN3O) [pubchemlite.lcsb.uni.lu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Stability studies of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine under experimental conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on conducting stability studies. We will address common experimental challenges, explain the chemical principles governing the molecule's stability, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile
This section addresses the fundamental stability characteristics of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine based on its structural motifs.
Question 1: What are the primary chemical liabilities of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine that I should be aware of?
Answer: The molecule possesses two key heterocyclic rings: a pyridine ring and a 1,2,4-oxadiazole ring. Each presents potential stability challenges.
-
1,2,4-Oxadiazole Ring: This is the most significant liability. The 1,2,4-oxadiazole ring is known to be susceptible to hydrolysis, particularly under both acidic and basic conditions. This occurs via ring-opening reactions, which are often the primary degradation pathway observed in forced degradation studies.[1][2]
-
Pyridine Ring: Pyridine derivatives can be susceptible to photodegradation.[3] The nitrogen-containing aromatic ring can absorb UV light, potentially leading to the formation of radicals and subsequent degradation.[4][5]
-
Chloro Substituent: The chloro group on the pyridine ring is generally stable but could be displaced under harsh nucleophilic conditions, although this is typically a less common pathway compared to oxadiazole ring hydrolysis.
Question 2: What is the most likely degradation pathway under acidic or basic conditions?
Answer: The degradation is expected to proceed via the hydrolytic cleavage of the 1,2,4-oxadiazole ring. The mechanism is pH-dependent.
-
Under Acidic Conditions: The N-4 atom of the oxadiazole ring is likely protonated. This activation facilitates a nucleophilic attack (by water) on the adjacent methine carbon (C-5), leading to ring opening.[1][2] The ultimate products are typically an aryl nitrile and a carboxylic acid or its derivatives.
-
Under Basic Conditions: A direct nucleophilic attack by a hydroxide ion occurs at the same C-5 carbon, generating an anionic intermediate. Subsequent protonation by water completes the ring-opening process.[1][2]
The proposed hydrolytic degradation pathway is illustrated below.
Caption: Proposed hydrolytic degradation of the oxadiazole ring.
Question 3: How susceptible is this compound to oxidation?
Answer: While the pyridine and oxadiazole rings are relatively electron-deficient and thus somewhat resistant to oxidation, N-oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a possible degradation pathway under strong oxidative stress (e.g., with m-CPBA or H₂O₂). This can alter the compound's polarity and biological activity.
Question 4: What are the best analytical methods for a stability study of this compound?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. The key is to develop a method that can separate the parent compound from all potential degradation products.
-
Primary Technique: Reversed-Phase HPLC with UV detection (RP-HPLC-UV). The aromatic nature of the molecule suggests it will be UV-active. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV maxima of new peaks.
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the structures of the degradation products to confirm the degradation pathways.
Section 2: Troubleshooting Guide for Experimental Issues
Problem 1: I am observing a significant loss of the parent compound under acidic stress, but my mass balance is low (<<95%). What could be the issue?
-
Plausible Cause 1: Non-UV Active Degradants: The degradation may produce fragments, such as acetamide from the oxadiazole ring cleavage, that have a poor UV chromophore at the analytical wavelength used for the parent compound.
-
Solution: Use a PDA detector to analyze the entire UV spectrum. Also, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV to visualize all non-volatile compounds.
-
-
Plausible Cause 2: Volatile Degradants: Small molecule byproducts could be volatile and thus not detected by HPLC.
-
Solution: Use headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the sample vial for any volatile products if mass balance issues are severe and cannot be otherwise resolved.
-
-
Plausible Cause 3: Adsorption: Degradation products might be highly polar or charged and could be irreversibly adsorbed onto the HPLC column or sample vials.
-
Solution: Vary the mobile phase pH and organic content. Check for recovery from the vial by rinsing with a strong solvent.
-
Problem 2: My results from photostability testing are inconsistent between experiments.
-
Plausible Cause 1: Inconsistent Light Exposure: The intensity and wavelength of the light source may vary, or the sample positioning might not be consistent.
-
Solution: Ensure strict adherence to ICH Q1B guidelines for photostability testing. Use a calibrated photostability chamber that provides controlled UVA and visible light exposure. Always run a dark control sample wrapped in aluminum foil alongside the exposed sample to differentiate between thermal and photolytic degradation.
-
-
Plausible Cause 2: Headspace or Solution Effects: The degradation mechanism might be influenced by oxygen in the vial headspace or by the solvent used.
-
Solution: For mechanistic studies, consider purging the vials with nitrogen or argon to evaluate the role of oxygen. Ensure the solvent is HPLC-grade and free of peroxide impurities, which can initiate photo-oxidative processes.
-
Section 3: Validated Experimental Protocols
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying likely degradation products and developing stability-indicating analytical methods.[6][7]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your reaction conditions, and ensure the integrity of your synthesis. We will explore the causality behind common issues and provide robust, self-validating protocols to enhance your success.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone reaction in medicinal chemistry. The most common and versatile route involves the condensation of an amidoxime with a carboxylic acid derivative, proceeding through an O-acyl amidoxime intermediate which then undergoes cyclodehydration.
This seemingly straightforward pathway can be complicated by several competing side reactions. This guide will address the most common issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Side Reactions
This section directly addresses specific impurities and reaction failures that you may observe during your experiments.
Q1: My LC-MS shows a major peak corresponding to the O-acyl amidoxime intermediate, but very little of my desired product. How do I promote the final cyclization step?
A1: This is the most common issue in 1,2,4-oxadiazole synthesis and indicates that the cyclodehydration step is stalled. The O-acyl amidoxime intermediate is stable enough to be isolated but requires sufficient energy or chemical promotion to eliminate water and form the aromatic oxadiazole ring.
Root Causes & Solutions:
-
Insufficient Thermal Energy: The energy barrier for thermal cyclization may not be overcome.
-
Ineffective Base-Mediated Cyclization: The base may be too weak or nucleophilic, or conditions may not be optimal.
-
Solution A (Recommended): Switch to a strong, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective reagent for promoting cyclization at room temperature.[3][4]
-
Solution B: Employ a superbase system. A combination of NaOH or KOH in DMSO can also facilitate cyclization, often at room temperature.[1][5]
-
-
Microwave Irradiation: For rapid optimization and synthesis, microwave-assisted cyclization is a powerful technique.
-
Solution: After the initial acylation, the solvent can be removed and the intermediate adsorbed onto silica gel. Microwave irradiation of this solid-supported intermediate can drive the cyclodehydration to completion efficiently.[1]
-
Q2: My reaction is messy, and I'm recovering significant amounts of the starting materials, 6-chloronicotinic acid and acetamidoxime. What is causing this reversion?
A2: This indicates cleavage of the O-acyl amidoxime intermediate. This is a common hydrolytic side reaction that competes directly with the desired cyclization pathway.
Root Causes & Solutions:
-
Presence of Water: The O-acyl bond is susceptible to hydrolysis, especially under prolonged heating or in the presence of acid or base.
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF, DMF, DCM). Perform the reaction under an inert atmosphere (Nitrogen or Argon). If using a base like potassium carbonate, ensure it is freshly dried.[1]
-
-
Protic Solvents: Solvents with acidic protons (e.g., water, methanol) can participate in the hydrolysis of the intermediate.
-
Solution: Avoid protic solvents for the cyclization step. Aprotic solvents are highly recommended.[1]
-
-
Prolonged Reaction Times/Temperatures: The longer the intermediate is exposed to conditions that can facilitate hydrolysis, the more starting material will be regenerated.
-
Solution: Minimize reaction time and temperature where possible. If thermal cyclization requires harsh conditions, consider switching to a more efficient base-mediated method at a lower temperature (see Q1).[1]
-
Q3: My NMR and Mass Spec data suggest the formation of an unexpected isomer or byproduct. What are the likely culprits?
A3: Isomer formation often points to alternative reaction pathways of the polynucleophilic amidoxime or rearrangement of the final product.
Root Causes & Solutions:
-
N-Acylation vs. O-Acylation: The amidoxime has two nucleophilic centers: the oxime oxygen and the amine nitrogen. While O-acylation leads to 1,2,4-oxadiazoles, competitive N-acylation can occur. The resulting N-acyl amidoxime will not cyclize to the desired product and may lead to other impurities.
-
Insight: Amidoximes are considered α-nucleophiles, and their O-nucleophilicity is often kinetically favored.[6]
-
Solution: The choice of reaction conditions can influence selectivity. Using pyridine as both the solvent and base often favors the desired O-acylation pathway for the synthesis of 1,2,4-oxadiazoles from acyl chlorides.[2]
Figure 3. Competing N-acylation vs. O-acylation pathways. -
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to form other isomeric heterocycles.[1]
-
Solution: Avoid acidic workup conditions if possible. Use neutral, anhydrous conditions for purification and store the final compound in a dry environment to prevent slow degradation.[1]
-
Summary of Potential Side Products
For quick identification, this table summarizes the key characteristics of the most common side products.
| Side Product/Intermediate | Common Name | Mass Spec Signature (M+H)+ | Key Prevention Strategy |
| O-acyl Amidoxime | Incomplete Cyclization | Mass of (Acetamidoxime + 6-Chloronicotinic acid - H₂O) | Use stronger cyclization conditions (heat, base like TBAF, or microwave).[1][3] |
| 6-Chloronicotinic Acid | Hydrolysis Product | Mass of 6-Chloronicotinic Acid | Maintain strictly anhydrous conditions and use aprotic solvents.[1] |
| N-acyl Amidoxime | N-Acylation Isomer | Same mass as O-acyl intermediate | Use reaction conditions that favor O-acylation, such as pyridine solvent/base.[2] |
| Isomeric Heterocycles | Rearrangement Product | Same mass as final product | Avoid acidic workups and prolonged heating after product formation.[1] |
Optimized Experimental Protocol
This protocol is designed to minimize the formation of common side products by employing a one-pot, base-mediated cyclization under anhydrous conditions.
Protocol: One-Pot Synthesis via Acylation and TBAF-Mediated Cyclization
-
Reagent Preparation:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, ~0.2 M).
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of the acyl chloride is now complete.
-
-
Amidoxime Acylation:
-
In a separate flame-dried flask under nitrogen, dissolve acetamidoxime (1.1 eq) in anhydrous THF.
-
Cool the acyl chloride solution from Step 1 to 0 °C and add the acetamidoxime solution dropwise.
-
Add anhydrous pyridine (2.0 eq) to the reaction mixture.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor the formation of the O-acyl amidoxime intermediate by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
-
Cyclodehydration:
-
To the reaction mixture containing the O-acyl amidoxime intermediate, add a solution of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise at room temperature.
-
Stir the reaction overnight (12-16 hours). Monitor the disappearance of the intermediate and formation of the final product by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a coupling agent like EDC or HATU instead of converting the carboxylic acid to an acyl chloride?
-
A: Yes, peptide coupling agents are an excellent alternative for activating the carboxylic acid in situ and can lead to cleaner reactions by avoiding the handling of acyl chlorides. The reaction would typically involve mixing the carboxylic acid, amidoxime, coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an aprotic solvent like DMF. The subsequent cyclization step would still be required.
-
-
Q: Why is pyridine often used as the solvent for reactions with acyl chlorides?
-
A: Pyridine serves a dual purpose. It acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction forward. It is also a suitable polar aprotic solvent for the reactants and has been shown to be effective in promoting the desired O-acylation of amidoximes.[2]
-
-
Q: My final product seems to degrade upon storage. How can I prevent this?
-
A: As mentioned, 1,2,4-oxadiazoles can be sensitive to acid and moisture, potentially leading to rearrangement or hydrolysis over time.[1] Ensure the purified product is free of acidic residue from chromatography, store it in a tightly sealed vial under an inert atmosphere if possible, and keep it in a cool, dark, and dry place.
-
References
-
National Institutes of Health.
-
BenchChem.
-
MDPI.
-
ResearchGate.
-
Chemical Bulletin.
-
Indian Academy of Sciences.
-
ResearchGate.
-
ResearchGate.
-
Google Patents.
-
PubChemLite.
-
Google Patents.
-
BOC Sciences.
-
Google Patents.
-
National Institutes of Health.
-
ResearchGate.
-
ResearchGate.
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Welcome to the technical support center for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during key transformations, providing in-depth, experience-driven solutions in a user-friendly question-and-answer format. Our aim is to not only solve immediate experimental hurdles but also to foster a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine?
The primary reactive site on this molecule is the carbon atom of the pyridine ring attached to the chlorine atom. This position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as the electrophilic partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The nitrogen atom of the pyridine ring can also act as a Lewis base and may coordinate to metal catalysts.
Q2: How does the 3-methyl-1,2,4-oxadiazol-5-yl substituent influence the reactivity of the 2-chloropyridine core?
The 1,2,4-oxadiazole ring is an electron-withdrawing group. This property enhances the electrophilicity of the pyridine ring, making the 2-position more susceptible to nucleophilic attack. This activation is beneficial for SNAr reactions. In palladium-catalyzed couplings, this electron-withdrawing nature can also facilitate the oxidative addition step.
Q3: Is the 1,2,4-oxadiazole ring stable under typical reaction conditions?
Disubstituted 1,2,4-oxadiazoles, such as the one in our topic compound, are generally quite stable under a range of conditions, including exposure to strong acids and bases.[1] However, prolonged exposure to harsh conditions, especially at elevated temperatures, could potentially lead to degradation. It is always advisable to monitor for any signs of ring opening or side reactions, particularly when developing new methodologies.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental transformation for introducing a variety of functionalities at the 2-position of the pyridine ring.
Q4: I am attempting to displace the chloride with a primary or secondary amine and observing low to no conversion. What are the likely causes and how can I improve the reaction?
Low reactivity in SNAr reactions with this substrate is uncommon given its activated nature, but several factors could be at play.
-
Insufficient Nucleophilicity of the Amine: While the pyridine ring is activated, a weakly nucleophilic amine may still require forcing conditions.
-
Solution: Consider using a stronger base to deprotonate the amine in situ, thereby increasing its nucleophilicity. For primary amines, adding a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can be effective.
-
-
Steric Hindrance: A bulky amine or significant steric crowding around the nitrogen atom can impede the reaction.
-
Solution: Increase the reaction temperature and/or reaction time. Switching to a higher-boiling polar aprotic solvent like DMSO or NMP can facilitate the reaction.
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Polar aprotic solvents such as DMF, DMAc, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.[2]
-
Q5: My SNAr reaction with an alcohol (alkoxide) is sluggish and gives a poor yield. What can I do?
Alkoxides are generally good nucleophiles, so low yields may point to issues with reaction conditions or substrate stability under those conditions.
-
Incomplete Deprotonation of the Alcohol: The alkoxide may not be fully formed.
-
Solution: Use a strong base like NaH or KH to ensure complete deprotonation of the alcohol before adding the 2-chloropyridine derivative.
-
-
Side Reactions: At elevated temperatures, unwanted side reactions can occur.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If the reaction is still slow, consider using a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent.
-
Experimental Protocol: General Procedure for SNAr with an Amine
| Parameter | Condition | Rationale |
| Substrate | 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (1.0 equiv) | |
| Nucleophile | Amine (1.1 - 1.5 equiv) | A slight excess of the amine can drive the reaction to completion. |
| Base (optional) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | For less nucleophilic amines, a base can enhance reactivity. |
| Solvent | DMSO or NMP | High-boiling polar aprotic solvents are effective for SNAr. |
| Temperature | 80 - 120 °C | Adjust based on the reactivity of the amine. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture and oxygen. |
Troubleshooting Flowchart for SNAr Reactions
Caption: Troubleshooting logic for SNAr reactions.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, heteroaryl chlorides can be challenging substrates.
Q6: My Suzuki coupling reaction is not proceeding, and I am recovering my starting material. What are the most common reasons for this failure?
Failure of a Suzuki coupling with this substrate often points to issues with the catalytic cycle.
-
Catalyst Deactivation (Poisoning): The nitrogen atoms in both the pyridine and oxadiazole rings can coordinate to the palladium catalyst, leading to deactivation.
-
Inefficient Oxidative Addition: The C-Cl bond of 2-chloropyridines is less reactive than the corresponding C-Br or C-I bonds, making the initial oxidative addition step more difficult.
-
Solution: In addition to using advanced ligands, ensure the reaction is run at an adequate temperature (typically 80-110 °C).
-
-
Poor Quality Boronic Acid/Ester: Boronic acids can be unstable and prone to protodeboronation.
-
Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
Q7: I am observing significant formation of a byproduct where the chlorine atom is replaced by hydrogen (hydrodehalogenation). How can I minimize this?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.
-
Source of Hydride: This can arise from the solvent (e.g., alcohols), water, or the boronic acid itself.
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents. If using an aqueous base, minimize the amount of water.
-
-
Catalyst System: Certain catalyst/ligand combinations may be more prone to this side reaction.
-
Solution: Screening different ligands can sometimes mitigate this issue.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Substrate | 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (1.0 equiv) | |
| Coupling Partner | Arylboronic acid or ester (1.2 - 1.5 equiv) | An excess of the boronic acid derivative can compensate for potential decomposition. |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) or a pre-catalyst | Pre-catalysts often provide more consistent results. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases are generally effective. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is often optimal. |
| Temperature | 80 - 110 °C | Sufficiently high temperature is needed for the oxidative addition step. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation of the catalyst and boronic acid. |
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, but like other cross-coupling reactions, it has its nuances.
Q8: My Buchwald-Hartwig amination is giving a low yield, and I observe significant starting material. What should I investigate first?
Similar to the Suzuki coupling, issues with the catalytic cycle are the primary suspects.
-
Catalyst and Ligand Choice: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination and require highly active catalyst systems.[5]
-
Solution: The use of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos is often necessary.[6] Pre-formed palladium catalysts incorporating these ligands (e.g., G3 or G4 palladacycles) can provide more reliable results.
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective strong, non-nucleophilic base for these reactions. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[7]
-
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use dry, degassed solvents.
-
Q9: I am observing the formation of a hydrodehalogenated byproduct. What is the cause and how can I prevent it?
This side reaction can compete with the desired amination.[5]
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate.
-
Solution: Using a more sterically hindered ligand can sometimes disfavor this pathway. Additionally, ensuring a slight excess of the amine coupling partner can help to favor the desired productive reductive elimination.
-
-
Strictly Anhydrous Conditions: Moisture can contribute to this side reaction.
-
Solution: Ensure all reagents and the solvent are scrupulously dried.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Substrate | 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (1.0 equiv) | |
| Coupling Partner | Amine (1.1 - 1.5 equiv) | A slight excess can improve the reaction rate. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or a pre-catalyst | Pre-catalysts offer better control over the active catalyst formation. |
| Ligand | RuPhos or BrettPhos (4-10 mol%) | Highly active ligands are required for C-Cl bond activation. |
| Base | NaOt-Bu (1.5 - 2.0 equiv) | A strong, non-nucleophilic base is essential. |
| Solvent | Toluene or 1,4-Dioxane | Dry, degassed solvents are crucial. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required. |
| Atmosphere | Inert (N₂ or Ar) | Protects the oxygen-sensitive catalyst. |
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Purification Strategies
Q10: I am having difficulty purifying my product. What are some common impurities and how can I remove them?
-
Unreacted Starting Material: If the reaction has not gone to completion, the starting 2-chloropyridine derivative may remain.
-
Solution: Standard silica gel chromatography should effectively separate the more polar product from the less polar starting material.
-
-
Homocoupled Byproducts (in Cross-Coupling Reactions): These can sometimes have similar polarities to the desired product.
-
Solution: Careful optimization of chromatographic conditions (e.g., using a shallow solvent gradient) may be necessary. In some cases, recrystallization can be an effective purification method.
-
-
Residual Palladium Catalyst: Palladium residues can be difficult to remove completely by chromatography alone.
-
Solution: Washing the organic extract with an aqueous solution of a sulfur-containing reagent like sodium thiomethoxide or using a commercially available palladium scavenger can be effective.
-
-
Boronic Acid-Related Impurities (in Suzuki Coupling): Unreacted boronic acid and its byproducts can be challenging to remove.
-
Solution: An acidic or basic wash of the organic layer during workup can often remove these impurities. For example, a wash with aqueous NaOH can remove acidic boronic acid species.
-
This guide provides a starting point for troubleshooting common issues encountered when working with 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. As with any chemical reaction, careful planning, execution, and monitoring are key to success.
References
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. [Link]
-
Comptes Rendus de l'Académie des Sciences. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
-
ResearchGate. Enhanced Suzuki-Miyaura Coupling of 1,2,4-Oxadiazoles derivatives using RuPhos Pd G4 Catalyst. [Link]
-
MDPI. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Scirp.org. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed Central. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Chloropyridine Derivatives
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of 2-chloropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these challenging yet crucial reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Introduction: The Challenge of 2-Chloropyridines
2-Chloropyridines are valuable building blocks in the synthesis of pharmaceuticals and functional materials. However, their use in cross-coupling reactions is often hampered by several factors. The electron-deficient nature of the pyridine ring and the Lewis basicity of the ring nitrogen can lead to catalyst inhibition and sluggish reaction kinetics.[1][2][3] Furthermore, the carbon-chlorine bond is less reactive than corresponding C-Br or C-I bonds, necessitating more active catalytic systems.[4][5] This guide will provide you with the expertise to overcome these challenges and achieve successful cross-coupling outcomes.
Troubleshooting Guide: Common Issues and Solutions
Q1: My Suzuki-Miyaura coupling reaction with a 2-chloropyridine derivative is showing low to no yield. What are the potential causes and how can I troubleshoot this?
Low or no product formation is a frequent hurdle. A systematic evaluation of each reaction component is crucial for pinpointing the issue.
Potential Causes & Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is paramount for activating the less reactive C-Cl bond of 2-chloropyridines.[6]
-
Recommendation: If you are using a traditional catalyst like Pd(PPh₃)₄ with limited success, consider switching to a more active system.[4] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective for these challenging substrates.[6] N-heterocyclic carbene (NHC) ligated palladium complexes, like PEPPSI™-IPr, have also demonstrated high efficacy.[1]
-
-
Ineffective Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[7]
-
Recommendation: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases such as Na₂CO₃ for challenging couplings.[6][7] The solubility of the base can also be a limiting factor; using a mixed solvent system (e.g., dioxane/water) can improve this.[6][7]
-
-
Inappropriate Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: 2-Chloropyridines generally require higher temperatures for efficient oxidative addition compared to their bromo or iodo counterparts.[6]
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which can halt the catalytic cycle.
-
Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.[6]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[5] This often occurs when the desired reductive elimination is slow.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The ligand can influence the rate of reductive elimination versus competing side reactions.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) which can accelerate the desired C-N bond formation.[5]
-
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of hydroxide or moisture in bases like NaOtBu can contribute to hydrodehalogenation.[5]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[5]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried to minimize potential proton sources.[5]
Q3: My Negishi coupling of a 2-chloropyridine is not working. What catalyst should I consider?
For Negishi couplings, both palladium and nickel catalysts can be effective.
Catalyst Recommendations:
-
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commercially available and relatively inexpensive catalyst that has been successfully used for the Negishi coupling of 2-chloropyridines to synthesize substituted 2,2'-bipyridines.[8] For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be more effective.[9]
-
Nickel Catalysts: Nickel catalysts are also a viable option and can sometimes offer different reactivity or be more cost-effective.[10]
Frequently Asked Questions (FAQs)
Q4: Which type of cross-coupling reaction is generally best for 2-chloropyridine derivatives?
The "best" reaction type depends on the desired bond formation (C-C, C-N, C-O, etc.) and the nature of the coupling partner.
-
Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with a wide range of aryl- and vinylboronic acids. It is one of the most commonly used methods.[1]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a broad scope of amines.[11]
-
Sonogashira Coupling: The method of choice for forming C-C bonds with terminal alkynes.[12][13]
-
Negishi Coupling: A versatile method for C-C bond formation using organozinc reagents, which can be milder than Grignard reagents.[8][10]
-
Kumada Coupling: Employs Grignard reagents for C-C bond formation. While powerful, the high reactivity of Grignard reagents can limit functional group compatibility.[14][15][16]
-
Stille Coupling: Uses organotin reagents for C-C bond formation. A key drawback is the toxicity of the tin compounds.[17][18]
Q5: Why is catalyst inhibition a problem with 2-chloropyridines and how can I overcome it?
The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, forming a stable, inactive complex.[3] This "catalyst poisoning" can shut down the catalytic cycle.
Strategies to Mitigate Catalyst Inhibition:
-
Ligand Selection: Bulky, electron-rich ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can sterically shield the palladium center and disfavor coordination with the pyridine nitrogen.[7]
-
Use of Precatalysts: Modern Buchwald-type precatalysts are often more effective than traditional catalysts as they can generate the active Pd(0) species more cleanly and efficiently.[5]
-
Reaction Conditions: Higher temperatures can sometimes help to overcome the energy barrier for the desired catalytic steps over the inhibitory coordination.
Q6: Can I use nickel catalysts for the cross-coupling of 2-chloropyridines?
Yes, nickel catalysts are a viable and sometimes advantageous alternative to palladium. Nickel is more earth-abundant and less expensive. It has shown particular promise in the cross-electrophile coupling of 2-chloropyridines with alkyl bromides.[19][20][21] Amido pincer nickel complexes have also been effective for Kumada cross-coupling reactions of 2-chloropyridines.[14]
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura coupling of a generic 2-chloropyridine with an arylboronic acid, based on typical results reported in the literature.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative using a Buchwald Precatalyst
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed, anhydrous solvent (e.g., THF or 1,4-dioxane) via syringe.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion (typically within 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
-
To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., RuPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Decision workflow for selecting a cross-coupling method.
References
-
Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(10), 1355-1360. [Link]
-
Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). Synthesis of Substituted 2, 2′-Bipyridines from 2-Bromo-or 2-Chloropyridines Using Tetrakis (triphenylphosphine) palladium (0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069. [Link]
-
Request PDF. (n.d.). Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. ResearchGate. [Link]
-
Thieme. (n.d.). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Thieme Connect. [Link]
-
ARKIVOC. (n.d.). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. [Link]
-
Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry–A European Journal. [Link]
-
Wang, C., et al. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 76(15), 6168–6174. [Link]
-
Sharma, R., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 11(34), 5559-5563. [Link]
-
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2947-2956. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Reddit. (2012). Suzuki coupling help. r/chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
WEIX RESEARCH GROUP – UW–Madison. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
PubMed. (2013). Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
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Technical Support Center: Navigating Deboronation in Suzuki Coupling of Pyridylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with deboronation side reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance the efficiency and reliability of your synthetic routes.
Introduction: The "2-Pyridyl Problem" and Beyond
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, when working with heteroaromatic boronic acids, particularly pyridylboronic acids, a significant and often frustrating side reaction known as protodeboronation can severely limit reaction yields.[1][2][3] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming the starting material and generating the corresponding unsubstituted pyridine.[2]
The instability of the 2-pyridyl-boron bond is so notorious it's often referred to as the "2-pyridyl problem".[4][5] This guide will dissect the mechanisms behind this instability and provide actionable strategies to mitigate deboronation, not only for 2-pyridylboronic acids but also for their 3- and 4-pyridyl isomers, which can also be susceptible under certain conditions.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Suzuki coupling of pyridylboronic acids in a question-and-answer format.
Q1: My reaction yield is low, and I'm isolating a significant amount of the corresponding unsubstituted pyridine. What's happening?
A1: You are likely observing protodeboronation. This is the most common failure mode in Suzuki couplings of pyridylboronic acids.[1][2] The key to overcoming this is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of deboronation.
Underlying Causes & Immediate Solutions:
-
Strong Bases: High pH environments, especially with strong bases like NaOH or KOH, are known to accelerate protodeboronation.[1][6]
-
Troubleshooting: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often more suitable. In some cases, potassium fluoride (KF) can also suppress this side reaction.[1]
-
-
High Temperatures: Elevated temperatures increase the rate of both the desired coupling and the undesired deboronation.[1]
-
Troubleshooting: Lower the reaction temperature. Running the reaction in the 60-80 °C range can often find a sweet spot where the coupling proceeds efficiently while minimizing deboronation.[1]
-
-
Inefficient Catalyst System: A slow catalyst gives the boronic acid more time to decompose.
-
Troubleshooting: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the productive coupling, outcompeting the decomposition pathway.[1]
-
Q2: I'm using a 2-pyridylboronic acid and it seems to be degrading even under mild conditions. Why is this isomer so particularly unstable?
A2: The instability of 2-pyridylboronic acid is due to a unique unimolecular fragmentation pathway. Under neutral pH conditions, 2-pyridylboronic acid can exist as a zwitterion. This zwitterionic form is highly prone to rapid protodeboronation.[2] Interestingly, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thereby reducing the rate of deboronation.[2] However, strongly basic conditions can introduce other base-catalyzed deboronation pathways.[2][6]
Mechanism of 2-Pyridylboronic Acid Protodeboronation:
Caption: Zwitterion-mediated protodeboronation of 2-pyridylboronic acid.
Strategies for 2-Pyridylboronic Acids:
-
Use of Protecting Groups: This is often the most effective strategy. Converting the boronic acid to a more stable boronate ester can prevent the formation of the reactive zwitterion. Pinacol esters are common, but for particularly challenging cases, N-methyliminodiacetic acid (MIDA) boronates are highly effective.[2][5][8]
-
"Slow-Release" Strategy: MIDA boronates can undergo slow, controlled hydrolysis under the reaction conditions to release the boronic acid at a low concentration.[2][5][9] This ensures that the concentration of the unstable free boronic acid is kept to a minimum, favoring the cross-coupling reaction.[2][5][9]
Q3: I've switched to a milder base and lower temperature, but I'm still seeing significant deboronation. What other parameters can I adjust?
A3: Further optimization of your reaction conditions is necessary. Consider the following factors:
-
Solvent System: The choice of solvent can influence the rate of both the desired reaction and the deboronation. Protic co-solvents are often necessary for the base to function, but an excess of water can promote protodeboronation. A careful balance is required.
-
Ligand Choice: While bulky, electron-rich phosphine ligands are generally recommended, in some instances, very bulky ligands can paradoxically promote protodeboronation.[1][10] Screening a few different ligands can be beneficial.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve yields, it can also increase the rate of side reactions. It's important to find the optimal loading for your specific system.
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to oxidative degradation of both the catalyst and the boronic acid.
Troubleshooting Workflow
The following decision-tree provides a systematic approach to troubleshooting deboronation in your Suzuki coupling reactions.
Sources
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- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine vs other heterocyclic insecticides
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective crop protection agents, heterocyclic chemistry has consistently provided fertile ground for discovery. This guide offers a deep, comparative analysis of an emerging class of compounds—pyridine derivatives incorporating a 1,2,4-oxadiazole moiety—and benchmarks their potential against established heterocyclic insecticides, namely neonicotinoids and sulfoximines. By synthesizing data from recent studies, we will explore their insecticidal efficacy, potential modes of action, and the experimental frameworks used for their evaluation.
Introduction: The Landscape of Heterocyclic Insecticides
Heterocyclic compounds form the backbone of many modern insecticides due to their ability to interact with specific biological targets in insects. The pyridine ring, in particular, is a common scaffold in several successful insecticide classes. This guide focuses on the burgeoning interest in combining the pyridine scaffold with the 1,2,4-oxadiazole ring, a five-membered heterocycle known to be a bioisostere of ester and amide groups, which can enhance biological activity and metabolic stability.
The primary comparators in this guide are two major classes of insecticides that also feature heterocyclic rings and act on the insect nervous system:
-
Neonicotinoids: This class, which includes compounds like imidacloprid and acetamiprid, acts as agonists of nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation and death.[1][2][3][4] Their systemic nature makes them highly effective against a broad spectrum of sucking insects.[2]
-
Sulfoximines: A newer class of insecticides, with sulfoxaflor as a key example, also targets insect nAChRs but in a distinct manner.[5] This different mode of interaction can be effective against pests that have developed resistance to neonicotinoids.[5][6]
Emerging Pyridine-Oxadiazole Insecticides: A Performance Profile
Recent research has focused on the synthesis and evaluation of novel pyridine derivatives containing a 1,2,4-oxadiazole ring. While the specific compound 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not extensively documented as a standalone insecticide, it represents a structural motif explored in the development of new active ingredients. Several studies have synthesized series of such compounds and tested their efficacy.
Synthesis and Structure-Activity Relationships (SAR)
The general synthetic strategy for these compounds involves the coupling of a pyridine-containing intermediate with a 1,2,4-oxadiazole precursor. For instance, 2-chloropyridine-5-acetic acid can be converted to an acid hydrazide, which is then cyclized with aroyl chlorides to form the 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridine structure.[7] The variation of substituents on the aryl or pyridine ring allows for the exploration of structure-activity relationships.
Studies have shown that the nature and position of substituents on the benzene ring of the oxadiazole moiety can significantly influence insecticidal activity. For example, electron-withdrawing groups at the 2- and 4-positions of the benzene ring have been shown to enhance insecticidal activity against pests like Mythimna separata and Plutella xylostella.
Comparative Efficacy
The performance of these novel compounds is typically assessed by determining their median lethal concentration (LC50), which is the concentration required to kill 50% of a test population of insects.[8] This data allows for a direct comparison with commercially available insecticides.
| Compound Class | Representative Compound(s) | Target Pest | LC50 (mg/L) | Reference Insecticide | LC50 (mg/L) | Source |
| Pyridine-Oxadiazole Derivatives | E18 | Mythimna separata | 38.5 | Avermectin | 29.6 | |
| E27 | Mythimna separata | 30.8 | Avermectin | 29.6 | ||
| Neonicotinoids | Imidacloprid | Aphis gossypii | Not directly compared in the same study | Chlorpyrifos | (87% mortality at 250 mg/L) | |
| Sulfoximines | Sulfoxaflor | Aphis gossypii | Higher LC50 than Imidacloprid | Imidacloprid | Lower LC50 | [6] |
Note: Direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions.
As the table indicates, certain pyridine-oxadiazole derivatives have demonstrated promising insecticidal activity, with LC50 values approaching those of established commercial insecticides like avermectin. Furthermore, many of these novel compounds have shown high mortality rates (over 80%) at concentrations of 250 mg/L against pests like Mythimna separata and Plutella xylostella.
Mode of Action: Targeting the Insect Nervous System
While the precise mode of action for many novel pyridine-oxadiazole compounds is still under investigation, their structural similarities to neonicotinoids suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs).[9] The nAChR is a well-validated target for insecticides, and the development of new compounds that bind to this receptor in novel ways is a key strategy to overcome resistance.[2][4]
The following diagram illustrates the general mechanism of action of nAChR-targeting insecticides.
Caption: Mode of action of nAChR-targeting insecticides.
Experimental Protocols for Insecticide Evaluation
The robust evaluation of novel insecticides relies on standardized and reproducible experimental protocols. Below are methodologies commonly employed in the assessment of insecticide efficacy.
Laboratory Bioassays for LC50 Determination
Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population of insects under controlled laboratory conditions.
A. Leaf-Dip Bioassay (for sucking and chewing insects): [10]
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or DMSO).
-
Create a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface. A typical concentration range might be 1, 5, 10, 50, and 100 mg/L.
-
A control solution containing only the solvent and surfactant in distilled water should also be prepared.
-
-
Treatment of Leaf Discs:
-
Excise uniform leaf discs from an unsprayed host plant (e.g., cabbage for Plutella xylostella).
-
Dip each leaf disc into the respective insecticide dilution (or control solution) for 10-30 seconds.
-
Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce a known number of test insects (e.g., 10-20 third-instar larvae) into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod.
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 value and its 95% confidence intervals.[11]
-
B. CDC Bottle Bioassay (for adult mosquitoes and other flying insects): [12][13]
-
Preparation of Coated Bottles:
-
Prepare a stock solution of the insecticide in a volatile solvent like acetone.
-
Pipette 1 mL of the desired insecticide dilution into a 250 mL glass bottle.
-
Cap the bottle and roll and rotate it to coat the entire inner surface with the solution.
-
Remove the cap and let the solvent evaporate completely, leaving a thin film of the insecticide on the glass. Prepare control bottles with acetone only.
-
-
Insect Exposure:
-
Introduce a known number of adult insects (e.g., 20-25) into each coated bottle.
-
Observe the insects for knockdown (inability to fly or stand) at regular intervals for up to 2 hours.
-
-
Mortality Assessment:
-
After the exposure period, transfer the insects to clean holding cages with access to a sugar solution.
-
Record mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Determine the diagnostic dose (concentration that causes 100% mortality in a susceptible population) and diagnostic time.
-
For dose-response assays, use probit analysis to calculate the LC50.
-
Caption: General workflow for evaluating insecticide efficacy.
Field Efficacy Trials
Objective: To evaluate the performance of an insecticide under real-world agricultural conditions.
-
Experimental Design:
-
Plot Establishment and Treatment Application:
-
Establish plots of a suitable size for the crop and application equipment.
-
Apply the insecticide at the proposed label rates using calibrated spray equipment to ensure uniform coverage.
-
-
Pest Population Assessment:
-
Conduct pre-treatment counts of the target pest population in all plots.
-
Perform post-treatment pest counts at regular intervals (e.g., 3, 7, and 14 days after application).
-
Assessment methods will vary depending on the pest (e.g., visual counts, sticky traps, sweep nets).
-
-
Phytotoxicity and Yield Assessment:
-
Visually assess the crop for any signs of phytotoxicity (e.g., leaf burn, stunting).
-
At the end of the growing season, harvest the crop from each plot and measure the yield and quality.
-
-
Data Analysis:
-
Analyze the pest count data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Calculate the percent control for each insecticide treatment relative to the untreated control.
-
Conclusion and Future Directions
The exploration of pyridine-oxadiazole derivatives represents a promising avenue in the search for new insecticidal scaffolds. The data presented in recent literature suggests that these compounds can exhibit high efficacy against important agricultural pests, with performance metrics comparable to some commercial standards. Their likely mode of action, targeting the nAChR, places them in a well-understood and highly active area of insecticide chemistry.
However, further research is necessary to fully elucidate their mode of action, spectrum of activity, and metabolic fate in both target and non-target organisms. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of these and other novel heterocyclic insecticides, ensuring that the data generated is robust, reliable, and allows for meaningful comparisons within the scientific community. The ultimate goal is the development of more effective and selective insecticides to address the ongoing challenges of pest management and insecticide resistance.
References
- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing.
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- Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment. Bentham Science Publishers.
- Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Centers for Disease Control and Prevention.
- Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family.
- Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
- 1,2,4‐Oxadiazole ring–containing pyridylpyrazole‐4‐carboxamides: Synthesis and evaluation as novel insecticides of the anthranilic diamide family. Sci-Hub.
- Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
- Pesticide Toxicity and Hazard. Gov.bc.ca.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Neonicotinoid and sulfoximine pesticides differentially impair insect escape behavior and motion detection. PubMed.
- Neonicotinoid and sulfoximine pesticides differentially impair insect escape behavior and motion detection. PMC - PubMed Central.
- Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. PubMed.
- Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. British Journal of Pharmacology.
- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nem
- GEP Efficacy Testing for Agrochemicals.
- Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid. SciSpace.
- Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv
- Transgenerational Effects of a Neonicotinoid and a Novel Sulfoximine Insecticide on the Harlequin Ladybird. MDPI.
- Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebr
- Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PMC - PubMed Central.
- Efficacy experimental design and analysis. Australian Pesticides and Veterinary Medicines Authority.
- The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. Journal of Neurochemistry.
- The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. Pest Management Science.
- Neonicotinoid and sulfoximine pesticides differentially impair insect escape behavior and motion detection.
- Design and analysis of efficacy evaluation trials.
- Guidelines for evaluation of pesticide bio efficacy trial reports.
- Determination of Insecticidal Effect (LC50 and LC90) of Organic Fatty Acids Mixture (C8910+Silicone) Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae). Oxford Academic.
- LC50 calculations help predict toxicity.
- Determination of acute lethal doses (LD50 and LC50)
- Determination of Median Lethal Concentration (LC50)
- The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors.
- Synthesis and Insecticidal Activity of 1,2,4-Oxadiazoles Derivates against (Plutella xylostella L.) Diamondback Moth.
- Pyridine Derivatives as Insecticides. Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3‑b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
- Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )-one against Culex pipiens L. larvae. RSC Advances.
- Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar.
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A Comparative Analysis of 1,2,4-Oxadiazole Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, the oxadiazole isomers—a family of five-membered heterocycles containing one oxygen and two nitrogen atoms—have garnered significant attention for their diverse pharmacological activities and their role as bioisosteres of amide and ester groups, offering improved metabolic stability.[1][2][3][4] This guide provides a comprehensive comparative analysis of the four main isomers of oxadiazole: 1,2,4-oxadiazole, 1,3,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,2,3-oxadiazole. We will delve into their differential performance in key biological assays, underpinned by experimental data, and elucidate the structure-activity relationships that govern their efficacy.
The Oxadiazole Isomers: A Structural Overview
The arrangement of the heteroatoms within the five-membered ring defines the four isomers of oxadiazole, each with a unique electronic distribution and three-dimensional shape. This structural diversity is the primary determinant of their distinct biological activities.[5][6]
While all four isomers have been investigated for their biological potential, the 1,2,4- and 1,3,4-oxadiazoles are the most extensively studied and are components of several marketed drugs.[5][7] The 1,2,3-oxadiazole isomer is known to be unstable, often existing in its tautomeric linear diazo-ketone form, which has limited its exploration in drug discovery.[2] The 1,2,5-oxadiazole, or furazan, possesses a unique chemical reactivity profile that sets it apart from the other isomers.
Comparative Analysis in Key Therapeutic Areas
This section will focus on the comparative biological activities of oxadiazole isomers in anticancer and antimicrobial assays, where the most robust comparative data is available.
Anticancer Activity: A Tale of Two Isomers
The 1,2,4- and 1,3,4-oxadiazole cores are prominent scaffolds in the design of novel anticancer agents.[5][8] Their efficacy often stems from their ability to inhibit various enzymes crucial for cancer cell proliferation and survival, such as telomerase, histone deacetylases (HDACs), and tyrosine kinases.[1][2]
A study by Polothi et al. explored hybrid molecules containing both 1,2,4- and 1,3,4-oxadiazole rings, demonstrating potent anticancer activity against MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast) cancer cell lines.[5] One of the most active compounds exhibited an IC50 value of 0.34 ± 0.025 µM against MCF-7 cells, suggesting a synergistic or additive effect of the two isomeric rings.[5]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Oxadiazole Derivatives
| Isomer | Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | Reference |
| 1,2,4-Oxadiazole | Derivative 1 | 0.68 | 1.56 | - | [5] |
| Derivative 2 | 0.22 | 1.09 | - | [5] | |
| Compound with Benzimidazole | 0.12 - 2.78 | 0.12 - 2.78 | - | [9] | |
| 1,3,4-Oxadiazole | AMK OX-10 | 5.34 | - | - | [10] |
| AMK OX-9 | >100 | 20.73 | - | [10] | |
| Compound with Quinoline | - | - | - | [5] | |
| 1,2,5-Oxadiazole | Derivative 3 | - | - | Cytotoxic | [11] |
| Hybrid (1,2,4- & 1,3,4-) | Compound 33 | 0.34 | <10 | - | [5] |
Causality Behind Experimental Choices: The choice of cancer cell lines in these studies is critical. MCF-7 and MDA-MB-231 represent different subtypes of breast cancer (hormone receptor-positive and triple-negative, respectively), allowing for an assessment of broader applicability. A549 and HT-29 are standard models for lung and colon cancer, two of the most prevalent and challenging malignancies to treat. The inclusion of a non-cancerous cell line, such as V-79 fibroblasts, is a crucial control to assess the selective toxicity of the compounds towards cancer cells.[10][12]
The anticancer mechanisms of 1,2,4- and 1,3,4-oxadiazole derivatives are often multifaceted. They have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways.[10][13] For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit telomerase, an enzyme that is overactive in the majority of cancer cells and contributes to their immortality.[1] Others have been shown to inhibit HDACs, leading to changes in gene expression that can suppress tumor growth.[2]
Antimicrobial Activity: A Clearer Distinction
In the realm of antimicrobial agents, the isomeric substitution pattern of the oxadiazole ring appears to play a more discernible role in determining activity. A direct comparison of 1,2,4- and 1,3,4-oxadiazole derivatives revealed that changes in the relative positions of the heteroatoms significantly influence their antimicrobial efficacy.[2]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Oxadiazole Derivatives
| Isomer | Compound | S. aureus | E. coli | A. niger (Fungus) | Reference |
| 1,2,4-Oxadiazole | Derivative 17 | 25 | >200 | 25 | [2] |
| Derivative 18 | >200 | 25 | 25 | [2] | |
| 1,3,4-Oxadiazole | Derivative 19 | 25 | 25 | 25 | [2] |
| Thioether Derivative | - | Potent | - | [14] |
Causality Behind Experimental Choices: The selection of microbial strains for these assays is based on their clinical relevance. Staphylococcus aureus is a major Gram-positive pathogen, while Escherichia coli is a common Gram-negative bacterium. Including a fungal species like Aspergillus niger allows for the assessment of the antifungal potential of the compounds. The use of standard reference antibiotics, such as ofloxacin and ketoconazole, provides a benchmark for evaluating the potency of the novel compounds.[2]
The antimicrobial mechanism of oxadiazole derivatives is often linked to the inhibition of essential bacterial enzymes. For example, some 1,2,4-oxadiazoles have been identified as inhibitors of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[15] The ability of the oxadiazole ring to act as a bioisostere for amide bonds may facilitate its interaction with the active sites of these enzymes.
The Less Explored Isomers: 1,2,5- and 1,2,3-Oxadiazoles
While the 1,2,4- and 1,3,4-isomers have been the focus of extensive research, the 1,2,5- and 1,2,3-oxadiazoles remain less explored, primarily due to their different chemical properties.
1,2,5-Oxadiazole (Furazan)
The 1,2,5-oxadiazole, or furazan, and its N-oxide derivative, furoxan, exhibit a distinct biological profile. Furoxans are known to act as nitric oxide (NO) donors, a property that has been exploited for various therapeutic applications, including neuroprotection.[16] In the context of anticancer activity, some 1,2,5-oxadiazole derivatives have shown cytotoxicity against human tumor cell lines.[11] Their mechanism of action is thought to be different from that of the 1,2,4- and 1,3,4-isomers, potentially involving the generation of reactive oxygen species or the modulation of different cellular targets.
1,2,3-Oxadiazole
The inherent instability of the 1,2,3-oxadiazole ring has been a major hurdle in its biological evaluation.[2] As it readily tautomerizes to a linear diazo-ketone, its application as a stable heterocyclic scaffold in drug design is limited. Consequently, there is a scarcity of comparative biological data for this isomer.
Experimental Protocols: Ensuring Self-Validating Systems
To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed protocols for the key biological assays discussed.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives and incubate for 48-72 hours.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the oxadiazole derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
This comparative analysis underscores the significant therapeutic potential of oxadiazole isomers, particularly the 1,2,4- and 1,3,4-isomers, as scaffolds for the development of novel anticancer and antimicrobial agents. The subtle yet critical differences in their chemical structures translate into distinct biological activities and mechanisms of action.
While a substantial body of research exists for the 1,2,4- and 1,3,4-oxadiazoles, there is a clear need for more direct comparative studies that include all four isomers. Such studies would provide a more complete understanding of the structure-activity relationships within this important class of heterocycles and could unveil novel therapeutic opportunities for the less-explored 1,2,3- and 1,2,5-isomers. Future research should also focus on elucidating the precise molecular targets of these compounds to enable more rational drug design and development.
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Validating Anticancer Activity of Novel Pyridine Derivatives: A Comparative Guide
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have garnered significant attention in oncology for their potential to inhibit key pathways in cancer progression, including kinase signaling, cell cycle regulation, and angiogenesis.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel pyridine derivatives, comparing their performance with established alternatives through robust experimental data.
The Rationale for Pyridine Derivatives in Oncology
Nitrogen-containing heterocycles are prevalent in over 60% of small molecule drugs, with their nitrogen atoms readily forming hydrogen bonds with biological targets like DNA.[1] Pyridine derivatives, in particular, have demonstrated a wide range of anticancer activities, targeting various malignancies such as breast, prostate, liver, and lung cancer.[1][5] Several approved anticancer drugs, including Sorafenib and Crizotinib, feature a pyridine moiety, underscoring the therapeutic potential of this chemical class.[1] The exploration of novel pyridine derivatives continues to yield promising candidates with diverse mechanisms of action.[3][6]
A Hierarchical Approach to Validation: From In Vitro Screening to In Vivo Efficacy
A systematic, step-wise evaluation is crucial to identify promising anticancer agents and warrants a hierarchical approach that moves from initial in vitro screening to more complex in vivo models.[7] This strategy allows for the efficient screening of a large number of compounds while minimizing the use of animal models to only the most promising candidates.[7][8]
Caption: A streamlined workflow for validating novel anticancer agents.
In Vitro Validation: The Foundation of Anticancer Drug Discovery
In vitro assays are the cornerstone of anticancer drug screening, offering a rapid and cost-effective means to evaluate a large number of compounds.[7][9] These assays provide initial data on a compound's cytotoxic or cytostatic effects and can offer insights into its mechanism of action.
Assessing Cell Viability: The First Step in Screening
Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of a novel compound.[10] The MTS assay is a popular colorimetric method that measures the metabolic activity of viable cells.[11][12]
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTS | Reduction of a tetrazolium compound by viable cells to a soluble formazan product.[12] | Simple, rapid, and amenable to high-throughput screening.[11] | Can be affected by compounds that interfere with cellular metabolism. |
| MTT | Reduction of MTT to an insoluble formazan, requiring a solubilization step.[13][14] | Cost-effective and widely used.[11] | Additional solubilization step can introduce variability.[11] |
| CellTiter-Glo® | Measures ATP levels as an indicator of cell viability.[9] | Highly sensitive and rapid. | More expensive than tetrazolium-based assays. |
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel pyridine derivative and a reference drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[12][14]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[7][15]
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Once a compound demonstrates significant cytotoxic activity, the next step is to investigate its mechanism of action.[16] Many anticancer agents induce cell death through apoptosis (programmed cell death) or by arresting the cell cycle.[17][18]
Western blotting is a powerful technique to detect key protein markers of apoptosis.[19] The cleavage of caspase-3 and PARP are hallmark indicators of apoptosis.[20][21]
Caption: A typical workflow for Western blot analysis of apoptotic markers.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cancer cells with the pyridine derivative at its IC50 concentration for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[19] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the levels of cleaved caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio, are indicative of apoptosis induction.[20][23]
Flow cytometry is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24] Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints.[25][26]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat cells with the pyridine derivative. Harvest the cells and fix them in cold 70% ethanol.[23]
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.[24]
-
Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.[24][27]
In Vivo Validation: Assessing Efficacy in Preclinical Models
Promising compounds identified from in vitro studies must be evaluated in in vivo models to assess their therapeutic efficacy and potential toxicity in a more complex biological system.[28][29] Human tumor xenograft models in immunocompromised mice are widely used for this purpose.[30]
Table 2: Comparison of In Vivo Models for Anticancer Drug Screening
| Model | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human tumor cells are injected subcutaneously into immunocompromised mice.[28] | Technically simple, allows for easy monitoring of tumor growth.[31] | Does not fully recapitulate the tumor microenvironment of the organ of origin.[28] |
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in mice (e.g., breast cancer cells into the mammary fat pad).[28] | More clinically relevant as it mimics the natural tumor microenvironment and metastatic potential.[28] | Technically more challenging and tumor growth can be more difficult to monitor.[28] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that more closely resemble human cancers.[29] | Highly representative of human disease progression and heterogeneity.[29] | Time-consuming to develop and can be expensive.[29] |
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[29][31]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Compound Administration: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, pyridine derivative, reference drug). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.[31]
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Key endpoints include tumor growth inhibition, changes in body weight (as a measure of toxicity), and overall survival.[31]
Comparative Analysis: Benchmarking Against the Gold Standard
A crucial aspect of validating a novel anticancer agent is to compare its performance against existing therapies.[15][32] This provides context for its potential clinical utility.
Table 3: Hypothetical Comparative Efficacy of a Novel Pyridine Derivative (NPD-1) vs. Doxorubicin
| Parameter | Cell Line | NPD-1 | Doxorubicin |
| IC50 (µM) after 48h | MCF-7 (Breast Cancer) | 1.5 | 0.8 |
| A549 (Lung Cancer) | 2.1 | 1.2 | |
| Apoptosis Induction | MCF-7 | Significant increase in cleaved PARP | Strong increase in cleaved PARP |
| Cell Cycle Arrest | MCF-7 | G2/M Arrest | G2/M Arrest |
| In Vivo Tumor Growth Inhibition (%) | MCF-7 Xenograft | 65% | 75% |
This comparative data allows for an objective assessment of the novel compound's potency and efficacy relative to a standard-of-care agent.
Conclusion and Future Directions
The validation of novel pyridine derivatives as anticancer agents requires a multi-faceted and hierarchical approach. By systematically progressing from high-throughput in vitro screening to rigorous in vivo efficacy studies, researchers can identify promising candidates for further development. The experimental protocols and comparative frameworks outlined in this guide provide a robust foundation for these critical validation studies. Future research should focus on elucidating the specific molecular targets of novel pyridine derivatives and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.
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- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
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- 29. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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Structure-activity relationship of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine analogs
An In-Depth Guide to the Structure-Activity Relationship of 2-Chloro-5-(1,2,4-Oxadiazol-5-yl)pyridine Analogs as Anticancer Agents
Introduction: The Convergence of Privileged Scaffolds in Oncology
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including potent antitumor effects.[1] When coupled with a 1,2,4-oxadiazole moiety—a five-membered heterocycle known for its favorable metabolic stability and its role as a bioisostere for esters and amides—a powerful pharmacophore emerges.[2] The core structure of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine represents a compelling template for the design of novel therapeutic agents. The 2-chloro substituent on the pyridine ring is a key feature, often serving as a crucial handle for synthetic elaboration or as an important interacting group with biological targets.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold, primarily focusing on their antiproliferative activities against various cancer cell lines. Due to the nascent stage of research on this specific parent compound, our analysis synthesizes data from several key studies on closely related 2-chloropyridine derivatives bearing 1,2,4- or 1,3,4-oxadiazole units. This comparative approach allows for the elucidation of critical structural motifs that govern biological activity and provides a predictive framework for the rational design of next-generation analogs.
Core Scaffold and Key Interaction Points
The fundamental structure consists of three key components whose modifications are critical for modulating biological activity:
-
The 2-Chloropyridine Ring (Region A): Modifications here, including the position and nature of the halogen, or the introduction of other substituents, can significantly impact binding affinity and selectivity.
-
The 1,2,4-Oxadiazole Core (Region B): This central linker's rigidity and electronic properties are vital. While this guide focuses on the 1,2,4-isomer, comparisons with the 1,3,4-isomer provide valuable insights.
-
The Substituent at Position 3 of the Oxadiazole (Region C): In our parent compound, this is a methyl group. Varying the size, electronics, and lipophilicity of this substituent is a primary strategy for optimizing potency.
Below is a Graphviz diagram illustrating these key regions for SAR analysis.
Caption: Key regions of the 2-chloro-pyridine-oxadiazole scaffold for SAR exploration.
Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of this class of compounds is profoundly influenced by the nature of the substituents in Regions A and C. The following analysis is based on data from analogous series evaluated against human cancer cell lines, such as gastric (SGC-7901), lung (A549), and breast (MCF-7) cancer lines.[3][4]
Region A: The Impact of the Pyridine Ring Substitution
The 2-chloro group is a common starting point in many synthetic endeavors. While direct comparisons are limited, general trends for pyridine derivatives suggest that:
-
Halogen Identity: The presence of a halogen at the 2-position is often important. In broader studies of antibacterial oxadiazoles, halogen substituents were generally well-tolerated.[5] However, in some antiproliferative pyridine derivatives, halogen atoms have been shown to decrease activity compared to hydroxyl or methoxy groups.[1]
-
Positional Isomerism: The relative positions of the chloro and oxadiazole substituents are critical. The 2,5-substitution pattern is prevalent in many bioactive molecules, including neonicotinoid insecticides which share the 2-chloro-5-substituted pyridine motif.[6][7]
-
Additional Substituents: Adding further groups to the pyridine ring can modulate activity. For instance, in a series of pyridine-based 1,3,4-oxadiazoles, a 3,5-dichloro substituted analog showed the highest cytotoxicity against A549 lung cancer cells.[4] This suggests that additional electron-withdrawing groups on the pyridine ring could be beneficial.
Region C: The Dominant Role of the Oxadiazole Substituent
This region offers the most fertile ground for potency optimization. Studies on related 2-chloropyridine-1,3,4-oxadiazole series have provided a wealth of SAR data.[3]
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents at this position are generally preferred over aliphatic ones for antiproliferative activity.
-
Effect of Electron-Donating (EDG) vs. Electron-Withdrawing (EWG) Groups: The electronic nature of the substituent on an aryl ring in Region C is a key determinant of activity.
-
Electron-Donating Groups (EDGs): In one extensive study, compounds bearing aryl groups with strong EDGs (e.g., -OH, -OCH₃) at the para position consistently demonstrated the most potent activity against SGC-7901 gastric cancer cells. The compound with a p-hydroxyphenyl group (IC₅₀ = 1.61 µg/mL) was significantly more active than the positive control, 5-Fluorouracil.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, aryl groups substituted with EWGs (e.g., -F, -Cl, -NO₂) generally led to a marked decrease in or complete loss of activity.[3][8] This trend suggests that electron density on the aryl ring in Region C is favorable for the anticancer mechanism of this scaffold.
-
The following Graphviz diagram summarizes these key SAR findings.
Caption: Summary of key structure-activity relationships for antiproliferative activity.
Comparative Performance Data
The table below summarizes the antiproliferative activity of selected 2-chloropyridine-1,3,4-oxadiazole analogs against the SGC-7901 human gastric cancer cell line. This data is adapted from the work of Zheng et al. and serves as a strong proxy for the SAR of the target 1,2,4-oxadiazole series.[3]
| Compound ID | Structure (Region C Substituent) | IC₅₀ (µg/mL) vs. SGC-7901 |
| Parent Core | -CH₃ (Hypothetical) | - |
| Analog 1 | Phenyl | 12.01 ± 0.65 |
| Analog 2 | 4-Hydroxyphenyl | 1.61 ± 0.06 |
| Analog 3 | 4-Methoxyphenyl | 4.67 ± 0.18 |
| Analog 4 | 4-Methylphenyl | 6.25 ± 0.21 |
| Analog 5 | 4-Fluorophenyl | > 50 |
| Analog 6 | 4-Nitrophenyl | > 50 |
| 5-FU | (Reference Drug) | 6.81 ± 0.33 |
Data demonstrates the strong positive effect of electron-donating groups at the para-position of the phenyl ring in Region C.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and biological evaluation of these compounds are crucial.
Protocol 1: General Synthesis of 2-Chloro-5-(3-aryl-1,2,4-oxadiazol-5-yl)pyridine Analogs
This protocol describes a representative multi-step synthesis adapted from common procedures for creating pyridine-oxadiazole linkages.[4][9]
Caption: General synthetic workflow for pyridine-1,2,4-oxadiazole analogs.
Step-by-Step Methodology:
-
Synthesis of N'-hydroxy-6-chloronicotinimidamide (Amidoxime Intermediate):
-
To a solution of hydroxylamine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.2 eq).
-
Add 6-chloronicotinonitrile (1.0 eq) to the reaction mixture.
-
Stir the reaction at reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, and precipitate the product by adding water. Filter, wash with cold water, and dry to yield the amidoxime.
-
-
Synthesis of the Target 1,2,4-Oxadiazole:
-
Suspend the N'-hydroxy-6-chloronicotinimidamide (1.0 eq) in an anhydrous solvent like pyridine or DMF.
-
Add the desired acid chloride (e.g., for the parent compound, acetyl chloride) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Heat the reaction mixture to 100-120 °C for 8-12 hours to effect cyclization.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cells (e.g., SGC-7901) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with a known anticancer drug (positive control, e.g., 5-Fluorouracil).
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
The 2-chloro-5-(1,2,4-oxadiazol-5-yl)pyridine scaffold is a promising framework for the development of novel anticancer agents. The structure-activity relationship, inferred from closely related analogs, strongly indicates that modifications at the 3-position of the oxadiazole ring are paramount for enhancing potency. Specifically, the introduction of an aryl group bearing a para-electron-donating substituent, such as a hydroxyl or methoxy group, is a highly effective strategy.
Future work should focus on the direct synthesis and evaluation of a focused library of 2-chloro-5-(3-substituted-1,2,4-oxadiazol-5-yl)pyridine analogs to confirm these SAR trends. Exploration of bioisosteric replacements for the 2-chloro substituent and further optimization of the aryl group in Region C could lead to the discovery of clinical candidates with improved potency, selectivity, and pharmacokinetic profiles. Molecular docking studies against relevant cancer targets, such as Cyclin-Dependent Kinase 2 (CDK2) as suggested by related studies, would further illuminate the mechanism of action and guide rational drug design.[4]
References
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirfeld Analysis, and Cytotoxicity against A549 Cells. (2025). [Source details not fully available]
- Zheng, L., et al. (2014). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. [Journal and full citation needed, but referenced in search results]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(15), 5789. [Link]
-
2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SAR of 1,2,4-oxadiazole linked Imidazopyrazines derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry, 15(1), 26. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). ACS Infectious Diseases, 5(11), 1896-1907. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(15), 3376. [Link]
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- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of mGluR2 Positive Allosteric Modulators, Featuring JNJ-40411813 (ADX71149)
For Researchers, Scientists, and Drug Development Professionals
The activation of mGluR2, a presynaptic G-protein coupled receptor, is known to decrease glutamate release, a key excitatory neurotransmitter in the brain.[1][2] This mechanism is a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission, such as epilepsy and schizophrenia.[1][3][4][5]
Comparative In Vivo Efficacy of JNJ-40411813 (ADX71149)
JNJ-40411813 has been extensively profiled in various preclinical models, demonstrating its potential as a therapeutic agent. Below is a summary of its in vivo efficacy in key disease models.
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Results | Reference |
| JNJ-40411813 (ADX71149) | Epilepsy (6 Hz psychomotor seizure test) | Mouse | Subcutaneous | ED50 for seizure protection | ED50 of 12.2 mg/kg at 32 mA and 21 mg/kg at 44 mA.[6][7] | [6][7] |
| JNJ-40411813 (ADX71149) + Levetiracetam | Epilepsy (6 Hz psychomotor seizure test) | Mouse | Subcutaneous | Shift in levetiracetam's ED50 | A fixed dose of JNJ-40411813 increased the potency of levetiracetam by approximately 35-fold.[6][7] | [6][7] |
| Levetiracetam + JNJ-40411813 | Epilepsy (6 Hz psychomotor seizure test) | Mouse | Subcutaneous | Shift in JNJ-40411813's ED50 | A fixed dose of levetiracetam increased the potency of JNJ-40411813 by approximately 14-fold.[6][7] | [6][7] |
| JNJ-40411813 (ADX71149) | Schizophrenia (Ketamine-induced deficits) | Human (Clinical Trial) | Oral | Attenuation of ketamine-induced increases in Brief Psychiatric Rating Scale (BPRS) scores | JNJ-40411813 attenuated ketamine-induced psychiatric symptoms, particularly negative symptoms.[8] | [8] |
| JNJ-40411813 (ADX71149) | Sleep Architecture | Rat | 3 mg/kg p.o. | REM sleep suppression and deep sleep consolidation | Dose-dependently suppressed REM sleep and promoted deep sleep.[4][9] | [4][9] |
Mechanism of Action: mGluR2 Positive Allosteric Modulation
JNJ-40411813 acts as a PAM at the mGluR2 receptor.[4][9] This means it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, glutamate.[5] This allosteric modulation allows for a more nuanced and potentially safer therapeutic approach compared to orthosteric agonists, as the effect is dependent on the presence of the natural ligand.
Caption: Mechanism of JNJ-40411813 as an mGluR2 PAM.
Experimental Protocol: In Vivo Efficacy Assessment in the 6 Hz Psychomotor Seizure Model
The 6 Hz model is a widely used preclinical screen for identifying potential anti-epileptic drugs, particularly those effective against therapy-resistant partial seizures.
Objective: To determine the median effective dose (ED50) of a test compound required to protect against psychomotor seizures induced by a 6 Hz corneal stimulation in mice.
Materials:
-
Male CF-1 mice (20-25 g)
-
Corneal electrode
-
Constant current stimulator
-
Test compound (e.g., JNJ-40411813)
-
Vehicle control
-
Saline solution with an anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least 3 days prior to the experiment with free access to food and water.
-
Compound Administration:
-
Prepare various doses of the test compound and a vehicle control.
-
Administer the compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at a specific time before seizure induction.
-
-
Seizure Induction:
-
At the designated time post-dosing, apply a drop of the anesthetic saline solution to the corneas of the mouse.
-
Deliver a 3-second, 6 Hz electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) through the corneal electrodes.
-
-
Observation:
-
Immediately after stimulation, observe the mouse for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb clonus and hindlimb extension.
-
An animal is considered protected if it does not exhibit this seizure behavior.
-
-
Data Analysis:
-
Record the number of animals protected at each dose level.
-
Calculate the ED50 value using a probit analysis or other appropriate statistical method.
-
Caption: Workflow for the 6 Hz psychomotor seizure model.
Discussion and Future Directions
The preclinical data for JNJ-40411813 demonstrates robust efficacy in a model of pharmacoresistant epilepsy, both as a monotherapy and in combination with existing anti-epileptic drugs like levetiracetam.[6][7] The synergistic effect observed with levetiracetam is particularly noteworthy, suggesting a potential for combination therapies to improve treatment outcomes in refractory epilepsy.[6][7] Furthermore, the positive results in a human ketamine challenge study provide clinical validation for the therapeutic potential of mGluR2 PAMs in schizophrenia.[8]
While JNJ-40411813 has shown promise, further research is needed to fully elucidate the therapeutic potential of the broader class of mGluR2 PAMs. The development of novel scaffolds, such as those incorporating a 1,2,4-oxadiazole moiety, could offer opportunities to refine the pharmacological properties of these modulators, potentially leading to improved efficacy, safety, and pharmacokinetic profiles. Future studies should focus on head-to-head comparisons of different mGluR2 PAMs in standardized preclinical models to better understand their relative strengths and weaknesses.
References
- Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed. (2025).
- ADX-71149 synergistic with levetiracetam in preclinical models of epilepsy - BioWorld. (2015, September 28).
- Addex ADX71149 Demonstrates Synergistic Efficacy with Levetiracetam in Preclinical Models of Epilepsy - FirstWord Pharma. (2015, September 23).
- Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC - PubMed Central. (n.d.).
- Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy. (2021, June 7).
- Potent and selective pharmacodynamic synergy between the metabotropic glutamate receptor subtype 2–positive allosteric modulator JNJ‐46356479 and levetiracetam in the mouse 6‐Hz (44‐mA) model - ResearchGate. (n.d.).
- Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed. (n.d.).
- Addex Provides Update on ADX71149 Phase 2 Epilepsy Study. (2024, April 29).
- Positive allosteric modulators of the metabotropic glutamate receptor 2 for the treatment of schizophrenia - ResearchGate. (n.d.).
- The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia - PubMed Central. (n.d.).
- Allosteric Modulators for mGlu Receptors - PMC - PubMed Central - NIH. (n.d.).
- Effects of oral administration of JNJ-40411813 (3, 10, and 30 mg/kg)... - ResearchGate. (n.d.).
- What mGluR2 modulators are in clinical trials currently? - Patsnap Synapse. (2025, March 11).
Sources
- 1. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 2. Addex therapeutics :: Addex Provides Update on ADX71149 Phase 2 Epilepsy Study [addextherapeutics.com]
- 3. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing Small Molecule Cross-Reactivity in Preclinical Cell Models
Introduction: The Imperative of Specificity in Drug Discovery
In the quest for novel therapeutics, the specificity of a small molecule for its intended target is a critical determinant of both its efficacy and safety profile. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or confound the interpretation of experimental results, representing a significant cause of late-stage drug development failures. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization exercise but a cornerstone of a successful drug discovery program.
The compound "2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" represents a common chemical scaffold in medicinal chemistry. However, as this specific molecule is not extensively characterized in public literature, this guide will instead utilize two well-documented clinical candidates as illustrative case studies to explore the principles and methodologies for evaluating cross-reactivity:
-
Epacadostat (INCB24360): A competitive enzyme inhibitor targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression.[1][2][3] Its cross-reactivity assessment focuses on selectivity against related metabolic enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[2][3]
-
Navitoclax (ABT-263): A potent inhibitor of a family of interacting proteins, the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of apoptosis.[4][5] Its cross-reactivity profile within this family (e.g., against Bcl-2, Bcl-xL, and Bcl-w) is integral to its therapeutic window.[4]
This guide will provide a comparative framework for assessing the cross-reactivity of these distinct inhibitor types across various cell lines, offering detailed experimental protocols and field-proven insights for researchers in drug development.
Case Study 1: Epacadostat - Dissecting Isoform-Specific Enzyme Inhibition
Epacadostat is an orally available inhibitor of IDO1, an enzyme that catalyzes the degradation of tryptophan to kynurenine, leading to a suppressed tumor microenvironment.[3][6] For an IDO1 inhibitor, ensuring selectivity over the related enzymes IDO2 and TDO is paramount to achieving a targeted biological effect and minimizing potential systemic metabolic disruption.
Experimental Strategy: A Multi-Pronged Approach
A robust assessment of Epacadostat's selectivity involves a tiered approach, moving from biochemical assays to complex cellular models. This ensures that observations are not an artifact of a simplified system and are relevant within a physiological context.
Workflow for Assessing Epacadostat's Selectivity
Caption: Tiered workflow for evaluating Navitoclax selectivity.
Data Summary: Correlating Binding Affinity with Cellular Effects
This table presents plausible data illustrating how Navitoclax's binding profile translates to its activity in different cell lines, each dependent on a specific anti-apoptotic protein.
| Assay Type | Target/Cell Line | Readout | Navitoclax Kd/IC50 | Interpretation |
| Biochemical | Recombinant hBcl-2 | Binding Affinity (Kd) | <1 nM | High affinity for Bcl-2 |
| Recombinant hBcl-xL | Binding Affinity (Kd) | <1 nM | High affinity for Bcl-xL [5] | |
| Recombinant hBcl-w | Binding Affinity (Kd) | <1 nM | High affinity for Bcl-w | |
| Recombinant hMcl-1 | Binding Affinity (Kd) | >1,000 nM | Poor affinity for Mcl-1, a key resistance mechanism [5] | |
| Targeted Cells | RS4;11 (B-ALL, Bcl-2 dependent) | Cell Viability (IC50) | ~50 nM | Potent killing of Bcl-2 dependent cells |
| H146 (SCLC, Bcl-xL dependent) | Cell Viability (IC50) | ~150 nM | Potent killing of Bcl-xL dependent cells | |
| Human Platelets | Apoptosis (EC50) | ~250 nM | On-target toxicity due to Bcl-xL inhibition | |
| Kinase Screen | 468-Kinase Panel | % Inhibition @ 1µM | <10% for all kinases | No significant off-target kinase activity |
Featured Protocol: KINOMEscan™ Profiling for Unbiased Off-Target Screening
Even for non-kinase inhibitors, performing a broad kinase screen is a crucial step to de-risk potential cross-reactivity with this large and functionally important enzyme family. The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction of a compound against a large panel of kinases. [7][8][9] Objective: To determine if Navitoclax binds to any kinases in a panel of over 400 human kinases, which could indicate potential off-target liabilities.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. [7][10]
-
Compound Submission:
-
Provide Navitoclax at a stock concentration of 10-20 mM in 100% DMSO.
-
Specify the screening concentration (typically 1 µM or 10 µM for an initial broad screen).
-
-
Screening Process (Performed by Service Provider):
-
The compound is tested against a panel of DNA-tagged kinases (e.g., 468 kinases).
-
For each kinase, the test compound, the kinase, and the immobilized ligand are combined.
-
Following an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR.
-
-
Data Analysis and Interpretation:
-
Results are typically reported as "% Control" or "% Inhibition". A lower % Control value signifies stronger binding of the test compound to the kinase.
-
A common threshold for a significant "hit" is >90% inhibition or a % Control <10 at a 1 µM screening concentration.
-
Data can be visualized using a TREEspot™ diagram, which maps the hits onto the human kinome tree, providing a clear visual representation of selectivity.
-
For Navitoclax, the expected result is a "clean" profile, with no significant hits, confirming its specificity for the Bcl-2 family over the kinome.
-
Comparative Discussion and Conclusion
The assessment of cross-reactivity is not a one-size-fits-all process. The strategy must be tailored to the compound's mechanism of action and its anticipated biological targets.
-
For an enzyme inhibitor like Epacadostat , the primary concern is selectivity against functionally and structurally related isoenzymes. The key experiments, therefore, revolve around comparing inhibitory activity (IC50) in biochemical and cellular assays using engineered cell lines that isolate each target.
-
For a protein-protein interaction inhibitor like Navitoclax , the focus shifts to its binding affinity (Kd) across a family of related proteins. Here, the critical experiments involve correlating this binding profile with phenotypic outcomes (cell death) in cell lines that are specifically dependent on each family member for survival.
In both cases, unbiased, proteome-wide screening techniques such as quantitative proteomics or broad kinase profiling are invaluable tools to identify unanticipated off-target interactions that could compromise the compound's clinical potential. [11][12][13]By employing a logical, tiered experimental workflow, researchers can build a comprehensive selectivity profile, enabling data-driven decisions and increasing the probability of developing a safe and effective therapeutic.
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A Comparative Evaluation Framework for the Fungicidal Activity of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Introduction
The continuous evolution of fungal pathogens and the increasing development of resistance to existing fungicides necessitate a perpetual search for novel and effective antifungal agents. Heterocyclic compounds, particularly those containing pyridine and oxadiazole moieties, have demonstrated significant potential in the development of new fungicidal agents. The compound 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a molecule integrating both of these privileged scaffolds, presents a compelling candidate for investigation. This guide provides a comprehensive framework for the comparative evaluation of its fungicidal activity against a panel of commercially successful fungicides: Azoxystrobin, Tebuconazole, and Carbendazim.
The rationale for this investigation is grounded in the established fungicidal properties of related chemical classes. Pyridine-based fungicides are known to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[1][2][3][4] Similarly, various 1,2,4-oxadiazole derivatives have been reported to exhibit potent antifungal activities against a broad spectrum of plant pathogens, with some also targeting succinate dehydrogenase (SDH).[5][6] The combination of these two pharmacophores in 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine suggests a potential for a synergistic or enhanced fungicidal effect.
This guide is designed for researchers, scientists, and drug development professionals. It offers a structured approach to assess the in vitro and in vivo fungicidal efficacy of this novel compound, providing detailed experimental protocols and benchmark data from established commercial fungicides. The objective is to furnish a robust methodology for a head-to-head comparison, thereby enabling a data-driven evaluation of the potential of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as a next-generation fungicide.
Comparative Fungicidal Activity Data
To establish a baseline for comparison, the following table summarizes the reported 50% effective concentration (EC₅₀) values for the selected commercial fungicides against key plant pathogenic fungi. These values represent the concentration of the fungicide required to inhibit 50% of the fungal mycelial growth in vitro.
| Fungicide | Target Pathogen | EC₅₀ (μg/mL) |
| Azoxystrobin | Rhizoctonia solani | 0.76 - 1.56[7][8] |
| Botrytis cinerea | Not commonly used as a primary control agent | |
| Fusarium graminearum | - | |
| Tebuconazole | Rhizoctonia solani | - |
| Botrytis cinerea | 0.3 - 0.9[3][4] | |
| Fusarium graminearum | 0.12[9] | |
| Carbendazim | Rhizoctonia solani | - |
| Botrytis cinerea | - | |
| Fusarium graminearum | 0.5 - 0.55[1][9] |
Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This protocol details the determination of the EC₅₀ value of a test compound against fungal pathogens using the poisoned food technique.
Causality Behind Experimental Choices: This method is a standardized and widely accepted technique for assessing the intrinsic fungitoxicity of a compound by directly measuring its effect on fungal growth. Potato Dextrose Agar (PDA) is a general-purpose medium that supports the growth of a broad range of fungi. The use of a range of concentrations allows for the generation of a dose-response curve, from which the EC₅₀ value can be accurately calculated.
Step-by-Step Methodology:
-
Preparation of Fungal Cultures:
-
Subculture the desired fungal pathogens (Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum) on fresh Potato Dextrose Agar (PDA) plates.
-
Incubate the plates at 25 ± 2°C for 5-7 days, or until sufficient mycelial growth is observed.
-
-
Preparation of Fungicide Stock Solutions:
-
Prepare a stock solution of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine and the commercial fungicides (Azoxystrobin, Tebuconazole, Carbendazim) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10,000 µg/mL.
-
-
Preparation of Poisoned Media:
-
Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration does not exceed 1% (v/v) in the medium.
-
Prepare a control plate containing PDA with the solvent (DMSO) at the same concentration used in the treatment plates.
-
Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the fungal culture plates.
-
Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both poisoned and control).
-
Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis.
-
Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.
In Vivo Antifungal Efficacy Testing
This section outlines two common in vivo methods to assess the protective and curative activity of the test compound.
1. Detached Leaf Assay
Causality Behind Experimental Choices: This method provides a rapid and resource-efficient way to screen the efficacy of fungicides on living plant tissue. It allows for a high throughput of samples under controlled laboratory conditions, bridging the gap between in vitro and whole-plant studies.
Step-by-Step Methodology:
-
Plant Material:
-
Grow susceptible host plants (e.g., tomato for Botrytis cinerea, bean for Rhizoctonia solani, wheat for Fusarium graminearum) in a greenhouse under controlled conditions.
-
Select healthy, fully expanded leaves of a similar age for the assay.
-
-
Fungicide Application:
-
Prepare spray solutions of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine and the commercial fungicides at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in water with a surfactant (e.g., 0.05% Tween 20).
-
For protective activity , spray the adaxial and abaxial surfaces of the detached leaves with the fungicide solutions until runoff. Allow the leaves to air dry.
-
For curative activity , the leaves will be inoculated first and then treated with the fungicide solutions after a set period (e.g., 24 hours).
-
-
Inoculation:
-
Prepare a spore suspension of the pathogen (for B. cinerea and F. graminearum) or use mycelial plugs (for R. solani).
-
Place the detached leaves in a humid chamber (e.g., a Petri dish with moist filter paper).
-
For protective assays, inoculate the treated leaves with a drop of the spore suspension or a mycelial plug after the fungicide has dried.
-
For curative assays, inoculate the leaves first, incubate for a period to allow infection to establish, and then apply the fungicide treatment.
-
-
Incubation and Assessment:
-
Incubate the humid chambers at an appropriate temperature and light cycle for the specific pathogen.
-
Assess the disease severity after a set incubation period (e.g., 3-7 days) by measuring the lesion diameter or the percentage of the leaf area affected.
-
-
Data Analysis:
-
Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.
-
Caption: Workflow for Protective and Curative Detached Leaf Assays.
2. Whole Plant Greenhouse Assay
Causality Behind Experimental Choices: This assay represents a more realistic evaluation of fungicide performance under conditions that more closely mimic agricultural settings. It takes into account factors such as plant uptake, translocation, and environmental influences on fungicide stability and efficacy.
Step-by-Step Methodology:
-
Plant Propagation and Maintenance:
-
Grow susceptible host plants in pots in a greenhouse with controlled temperature, humidity, and lighting.
-
Use a sufficient number of replicate plants per treatment group.
-
-
Fungicide Application:
-
Apply the fungicide treatments (as prepared for the detached leaf assay) to the whole plants using a sprayer, ensuring uniform coverage.
-
Include an untreated control group and groups for each commercial fungicide.
-
-
Inoculation:
-
Inoculate the plants with the respective fungal pathogens at a predetermined time before or after fungicide application, depending on whether protective or curative activity is being assessed.
-
Maintain high humidity conditions after inoculation to promote infection.
-
-
Disease Assessment:
-
Regularly monitor the plants for disease development.
-
Rate the disease severity using a standardized disease rating scale at specific time points after inoculation.
-
-
Data Analysis:
-
Calculate the area under the disease progress curve (AUDPC) to quantify the overall disease development for each treatment.
-
Determine the percentage of disease control relative to the untreated control.
-
Proposed Mechanism of Action
Based on the chemical structure of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a plausible mechanism of action is the inhibition of the fungal mitochondrial respiratory chain, specifically targeting Complex II, also known as succinate dehydrogenase (SDH). This mode of action is characteristic of a significant class of fungicides known as SDHIs.
Caption: Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase.
The inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a depletion of ATP, the primary energy currency of the cell. This ultimately results in the cessation of fungal growth and development.
Conclusion
This guide provides a robust and scientifically rigorous framework for the comparative evaluation of the fungicidal activity of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. By following the detailed protocols and utilizing the provided benchmark data for commercial fungicides, researchers can generate the necessary data to assess the potential of this novel compound. The proposed mechanism of action as a succinate dehydrogenase inhibitor provides a strong theoretical basis for its fungicidal potential. The successful execution of these experiments will contribute valuable insights into the ongoing search for new and effective solutions for fungal disease management in agriculture.
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Benchmarking the performance of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in target-based assays
An objective guide to the in-vitro performance of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine against p38α Mitogen-Activated Protein Kinase.
Executive Summary
This guide provides a comprehensive performance benchmark of the novel investigational compound, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, hereafter referred to as Compound X . Its inhibitory activity against the p38α mitogen-activated protein kinase (MAPK14), a critical node in the inflammatory signaling cascade, is evaluated. Performance is directly compared against two well-characterized p38α inhibitors: the ATP-competitive inhibitor SB203580 and the allosteric inhibitor Doramapimod (BIRB 796) . Through rigorous biochemical and cell-based assays, this document establishes the potency and cellular efficacy of Compound X, providing researchers and drug development professionals with objective data to guide further investigation.
Introduction: Targeting the p38α MAPK Signaling Pathway
The p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38α pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a high-value therapeutic target. The canonical activation pathway involves upstream kinases MKK3 and MKK6, which dually phosphorylate p38α on threonine and tyrosine residues within its activation loop. Once active, p38α phosphorylates a range of downstream substrates, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MK2), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
This guide benchmarks Compound X, a novel small molecule featuring a pyridine core linked to a methyl-oxadiazole moiety, against established inhibitors to determine its potential as a modulator of this critical pathway.
Figure 2: Workflow for the TR-FRET biochemical assay.
Protocol:
-
Compound Plating: Compounds were serially diluted in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT) to achieve a 10-point dose-response curve. [1]2. Kinase Reaction: Recombinant human p38α enzyme and a GFP-tagged ATF-2 substrate were mixed with ATP in kinase buffer.
-
Incubation: The kinase reaction was initiated by adding the enzyme/substrate/ATP mix to the compound plate and incubated for 60 minutes at room temperature.
-
Detection: A terbium-labeled antibody specific for the phosphorylated form of ATF-2 (pATF-2 Thr71) was added.
-
Signal Reading: After a 60-minute incubation, the TR-FRET signal was read on a compatible plate reader. The ratio of the emission at 520 nm (GFP) to 495 nm (Terbium) was calculated. Data was normalized to high (no inhibitor) and low (no enzyme) controls.
Cell-Based p38α Inhibition Assay
The ability of the compounds to inhibit p38α signaling in a cellular context was assessed by measuring the phosphorylation of the downstream substrate MK2 in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Figure 3: Workflow for the cell-based p-MK2 assay.
Protocol:
-
Cell Plating: THP-1 cells were seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere.
-
Compound Pre-treatment: Cells were pre-incubated with a 10-point serial dilution of each compound for 1 hour.
-
Stimulation: Cells were stimulated with 1 µg/mL of LPS for 30 minutes to induce the p38α MAPK pathway. [2][3]4. Lysis: Cells were washed and lysed to extract total protein.
-
Detection: The levels of phosphorylated MK2 (Thr334) and total MK2 in the lysates were quantified using a sandwich ELISA kit.
-
Analysis: The ratio of phospho-MK2 to total MK2 was calculated for each well. Data was normalized to high (LPS stimulation, no inhibitor) and low (no LPS stimulation) controls.
Results and Discussion
The inhibitory potency of Compound X, SB203580, and Doramapimod was determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) from the biochemical assay reflects direct enzyme inhibition, while the half-maximal effective concentration (EC₅₀) from the cell-based assay indicates the compound's potency in a biological system, accounting for factors like cell permeability and target engagement.
Comparative Performance Data
| Compound | Biochemical IC₅₀ (nM) (p38α TR-FRET Assay) | Cellular EC₅₀ (nM) (THP-1 p-MK2 Assay) | Putative Mechanism |
| Compound X | 85 | 250 | ATP-Competitive |
| SB203580 | 50 | 200 | ATP-Competitive [4][5] |
| Doramapimod (BIRB 796) | 38 | 95 | Allosteric (Type II) [6][7][8] |
Table 1: Summary of in-vitro potency for Compound X and reference inhibitors.
Analysis of Results
Biochemical Potency: In the direct enzymatic assay, Compound X demonstrated potent inhibition of p38α with an IC₅₀ of 85 nM. This is comparable to the well-established ATP-competitive inhibitor SB203580 (IC₅₀ = 50 nM). The allosteric inhibitor Doramapimod was the most potent compound in this assay, with an IC₅₀ of 38 nM, consistent with its high-affinity binding mechanism. [7] Cellular Efficacy: When evaluated in a cellular context, the rank order of potency was maintained. Compound X effectively inhibited the LPS-induced phosphorylation of MK2 in THP-1 cells with an EC₅₀ of 250 nM. This demonstrates that Compound X has good cell permeability and is capable of engaging its target within an intact cellular system. As expected, there is a rightward shift in potency from the biochemical to the cellular assay for all compounds, which is typical due to factors such as membrane transport, intracellular ATP competition, and potential off-target binding. The ~3-fold shift for Compound X is comparable to the 4-fold shift observed for SB203580, suggesting a similar mechanism of action and good translation of biochemical activity to a cellular setting. Doramapimod remained the most potent in the cellular assay (EC₅₀ = 95 nM), reflecting its powerful inhibitory mechanism.
Conclusion
This guide provides a direct performance comparison of the novel compound, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (Compound X), against standard p38α MAPK inhibitors.
-
Biochemically , Compound X is a potent inhibitor of p38α, with activity comparable to the benchmark ATP-competitive inhibitor SB203580.
-
Cellularly , Compound X demonstrates robust, dose-dependent inhibition of the p38α signaling pathway in an inflammatory-relevant cell model, confirming its cell permeability and on-target activity.
The data presented herein establishes Compound X as a valid and potent inhibitor of the p38α kinase. Its performance characteristics suggest it is a promising candidate for further investigation in preclinical models of inflammatory disease. The objective, data-driven comparisons provide a solid foundation for researchers to contextualize the utility of this compound in their own studies.
References
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SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]
-
MAPK-p38 Signaling Pathway. Elabscience. [Link]
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Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research. [Link]
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An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Signal Transduction and Targeted Therapy. [Link]
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]
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The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PubMed Central. [Link]
-
Involvement of Mitogen-activated Protein Kinases and NFκB in LPS-induced CD40 Expression on Human Monocytic Cells. PubMed Central. [Link]
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BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Publications. [Link]
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p38 MAPK inhibitor | BIRB 796. opnMe by Boehringer Ingelheim. [Link]
-
Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience. [Link]
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SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. PubMed. [Link]
-
Activation of p38 MAPK in THP-1 cells treated with Stx1, LPS, or Stx1 + LPS. ResearchGate. [Link]
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A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PubMed Central. [Link]
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LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]
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LPS induced p38 tyrosine phosphorylation in THP1-wtCD14 and THP1-tmCD14 cells. ResearchGate. [Link]
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The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells. PubMed. [Link]
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Navigating the Synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: A Guide to Reproducible Experimentation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine , a molecule of interest in medicinal chemistry due to its composite structural motifs: a 2-chloropyridine core and a 3-methyl-1,2,4-oxadiazole ring. While specific literature on this exact compound is not publicly available[1][2], this guide leverages established chemical principles and synthetic methodologies for its constituent parts to propose a robust and reproducible experimental approach. We will delve into the rationale behind the proposed synthetic strategy, compare it with viable alternatives, and address potential challenges to ensure experimental success.
Introduction: The Chemical Significance of the Target Molecule
The target molecule, 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, combines two privileged scaffolds in drug discovery. The pyridine ring is a common feature in numerous pharmaceuticals and agrochemicals, with the chlorine atom at the 2-position acting as a versatile handle for nucleophilic aromatic substitution, allowing for further molecular elaboration[3][4]. The 1,2,4-oxadiazole ring is a well-known bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[5][6][7][8]. The combination of these two moieties suggests that the target compound could be a valuable building block for the synthesis of novel therapeutic agents.
Proposed Synthetic Pathway: A Step-by-Step Protocol
The most chemically sound and logical approach to the synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves the coupling of a 2-chloropyridine derivative with a pre-formed or in-situ generated amidoxime, followed by cyclization to form the 1,2,4-oxadiazole ring. This retro-synthetic analysis is depicted below.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol:
Step 1: Synthesis of 6-chloronicotinic acid
This starting material can be synthesized from 2-chloro-5-methylpyridine through oxidation. 2-chloro-5-methylpyridine is a commercially available reagent and a versatile building block in its own right[3].
-
Reaction: Oxidation of 2-chloro-5-methylpyridine.
-
Reagents: 2-chloro-5-methylpyridine, Potassium permanganate (KMnO₄), water.
-
Procedure:
-
Suspend 2-chloro-5-methylpyridine in water.
-
Heat the mixture to 70-80°C.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature.
-
After the addition is complete, continue heating until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the 6-chloronicotinic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Rationale: This is a standard and well-documented method for the oxidation of alkylpyridines to their corresponding carboxylic acids. The reaction conditions are relatively mild and the product can be easily isolated.
Step 2: Synthesis of 6-chloronicotinoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride to facilitate coupling with the amidoxime.
-
Reaction: Chlorination of 6-chloronicotinic acid.
-
Reagents: 6-chloronicotinic acid, Thionyl chloride (SOCl₂), catalytic N,N-Dimethylformamide (DMF).
-
Procedure:
-
Suspend 6-chloronicotinic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Gently reflux the mixture until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 6-chloronicotinoyl chloride. This is often used directly in the next step without further purification.
-
-
Rationale: The use of thionyl chloride is a standard and efficient method for the preparation of acyl chlorides from carboxylic acids. DMF acts as a catalyst to accelerate the reaction.
Step 3: Synthesis of Acetamidoxime
This is a key intermediate for the formation of the 3-methyl-1,2,4-oxadiazole ring.
-
Reaction: Reaction of acetonitrile with hydroxylamine.
-
Reagents: Acetonitrile, Hydroxylamine hydrochloride, Sodium carbonate.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium carbonate in water.
-
Add acetonitrile to the solution.
-
Stir the mixture at room temperature for several hours to days, monitoring the reaction by TLC or GC-MS.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain acetamidoxime.
-
-
Rationale: This is a classical method for the synthesis of amidoximes from nitriles. The reaction is typically straightforward, though it may require extended reaction times.
Step 4: Coupling and Cyclization to form 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
This is the final and key step in the synthesis.
-
Reaction: Acylation of acetamidoxime followed by dehydrative cyclization.
-
Reagents: 6-chloronicotinoyl chloride, Acetamidoxime, Pyridine (as a base and solvent).
-
Procedure:
-
Dissolve acetamidoxime in pyridine and cool the solution in an ice bath.
-
Slowly add a solution of 6-chloronicotinoyl chloride in a suitable solvent (e.g., dichloromethane or THF).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Heat the reaction mixture to reflux to promote the cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Rationale: The reaction between an acyl chloride and an amidoxime is a well-established method for the synthesis of 1,2,4-oxadiazoles[5]. Pyridine acts as a base to neutralize the HCl generated during the acylation step and can also serve as the solvent. The subsequent heating promotes the dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.
Comparative Analysis of Synthetic Strategies
While the proposed pathway is robust, alternative methods for the formation of the 1,2,4-oxadiazole ring exist and should be considered.
| Synthetic Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Proposed Method | Amidoxime + Acyl Chloride | Mild to moderate temperatures | High yields, readily available starting materials, well-established. | May require the use of a base, potential for side reactions if not controlled. |
| Carboxylic Acid Coupling | Amidoxime + Carboxylic Acid | Coupling agents (e.g., EDC, DCC), heating | Avoids the use of harsh chlorinating agents. | Coupling agents can be expensive and may lead to purification challenges. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Nitrile | Varies, can be photolytic or thermal | Can be highly efficient and regioselective. | Nitrile oxides can be unstable and require in-situ generation. |
| Microwave-Assisted Synthesis | Amidoxime + Carboxylic Acid/Ester | Microwave irradiation | Rapid reaction times, often higher yields.[7] | Requires specialized equipment. |
Ensuring Reproducibility: Key Considerations and Troubleshooting
Reproducibility in organic synthesis is paramount. Below are key factors to control for the successful synthesis of 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
-
Purity of Starting Materials: Ensure the purity of 2-chloro-5-methylpyridine, 6-chloronicotinic acid, and acetamidoxime. Impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: The coupling reaction between the acyl chloride and the amidoxime is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: Carefully control the temperature during the addition of the acyl chloride to the amidoxime to prevent side reactions.
-
Reaction Monitoring: Regularly monitor the progress of each step by an appropriate analytical technique (TLC, LC-MS, GC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: The final product will likely require purification by column chromatography. Careful selection of the stationary and mobile phases is crucial for obtaining a pure compound.
Troubleshooting Common Issues:
-
Low Yield in the Final Step: This could be due to incomplete acylation or inefficient cyclization. Ensure anhydrous conditions and consider extending the reaction time or increasing the temperature for the cyclization step.
-
Formation of Byproducts: The reaction of amidoximes can sometimes lead to the formation of isomeric 1,2,4-oxadiazoles or other heterocyclic systems. Careful control of reaction conditions and purification are key to isolating the desired product.
-
Difficulty in Purification: If the product is difficult to purify, consider alternative purification techniques such as preparative HPLC or recrystallization from different solvent systems.
Characterization and Validation
The identity and purity of the synthesized 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine must be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point is indicative of a pure compound.
Conclusion
While no direct experimental data for 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has been reported, a logical and reproducible synthetic pathway can be designed based on well-established chemical principles. The proposed multi-step synthesis, starting from 2-chloro-5-methylpyridine, offers a reliable route to the target molecule. By carefully controlling reaction conditions, ensuring the purity of starting materials, and employing rigorous analytical characterization, researchers can confidently synthesize this promising compound for further investigation in drug discovery and development programs. The comparison with alternative synthetic strategies provides flexibility and allows for optimization based on available resources and expertise.
References
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Crystal structure of 2-chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. (n.d.). Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(5), 111. Retrieved from [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry, 37(5), 1039-1043. Retrieved from [Link]
-
Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl) pyridine. (2022). Letters in Applied NanoBioScience, 12(1), 12. Retrieved from [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
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2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved from [Link]
-
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3490. Retrieved from [Link]
-
2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4269. Retrieved from [Link]
-
The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (n.d.). Retrieved from [Link]
-
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). International Journal of Molecular Sciences, 24(6), 5406. Retrieved from [Link]
-
2-Chloro-5-(chloromethyl)pyridine. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4050. Retrieved from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules, 27(23), 8345. Retrieved from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Journal of Chemistry, 2023, 1-20. Retrieved from [Link]
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][9] OXAZIN-4-YL) ACETATE DERIVATIVES. (2021). Rasayan Journal of Chemistry, 14(1), 1-5. Retrieved from [Link]
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4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine. Corrigendum. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), e13. Retrieved from [Link]
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A Head-to-Head Comparison of Novel IDO1 Inhibitor 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (Cpd-X) and Epacadostat
Senior Application Scientist Commentary: In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has been a focal point of therapeutic development.[1][2][3] IDO1 is the initial and rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine.[1][2][3] Within the tumor microenvironment, overexpression of IDO1 by tumor cells or antigen-presenting cells leads to tryptophan depletion and accumulation of kynurenine.[4] This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), effectively creating an immunosuppressive shield that allows tumors to evade immune destruction.[4][5]
Targeting IDO1 with small molecule inhibitors is a strategy designed to dismantle this shield, restore local tryptophan levels, and reinvigorate the anti-tumor immune response.[5][6] Epacadostat (INCB024360) is a well-characterized, potent, and highly selective inhibitor of IDO1 that has been extensively studied in clinical trials.[6][7][8] It serves as an authoritative benchmark for evaluating new chemical entities.
This guide provides a direct, data-driven comparison between Epacadostat and Cpd-X, a novel investigational compound featuring a 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine scaffold. The objective is to benchmark Cpd-X's biochemical potency, cellular activity, and selectivity against the established profile of Epacadostat, providing researchers with a clear, quantitative performance assessment.
Compound Profiles
| Feature | Cpd-X (Investigational) | Epacadostat (Benchmark Inhibitor) |
| Chemical Structure | 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide |
| Mechanism of Action | Competitive inhibitor of IDO1 | Potent and selective competitive inhibitor of IDO1.[6][7][9] |
| Key Therapeutic Rationale | Reversal of tryptophan depletion-mediated immunosuppression in the tumor microenvironment. | Reversal of IDO1-mediated immunosuppression to enhance anti-tumor T cell and NK cell activity.[5][6] |
Head-to-Head Performance Data
The following tables summarize the comparative performance of Cpd-X and Epacadostat across key preclinical assays. The experimental choices are grounded in standard industry practice for characterizing IDO1 inhibitors. A biochemical assay is essential to determine direct enzyme inhibition, while a cell-based assay provides a more physiologically relevant context by assessing a compound's ability to penetrate cells and inhibit the enzyme in a complex intracellular environment.
Table 1: Biochemical and Cellular Potency
This table compares the half-maximal inhibitory concentration (IC50) of each compound in both a cell-free enzymatic assay and a cellular assay using IFN-γ stimulated HeLa cells, a standard model for inducing IDO1 expression.[10][11][12]
| Parameter | Cpd-X (Illustrative Data) | Epacadostat (Published Data) | Justification for Comparison |
| Biochemical IC50 (Human IDO1) | 15 nM | ~10 nM[6][10][13] | Measures direct, competitive inhibition of the purified enzyme. Lower values indicate higher potency. |
| Cellular IC50 (IFN-γ Stimulated HeLa Cells) | 25 nM | ~10-15 nM[14][15] | Assesses compound's ability to cross the cell membrane and inhibit intracellular IDO1 activity by measuring kynurenine production. |
Interpretation: The illustrative data for Cpd-X positions it as a highly potent IDO1 inhibitor, with biochemical and cellular potency values comparable to the benchmark, Epacadostat. A minimal shift between the biochemical and cellular IC50 values, as shown for both compounds, is desirable, suggesting good cell permeability and lack of significant efflux.
Table 2: Enzyme Selectivity and Pharmacokinetic Profile
Selectivity is a critical parameter, as off-target inhibition of related enzymes like Tryptophan 2,3-dioxygenase (TDO) or IDO2 could lead to unintended biological effects. The pharmacokinetic (PK) data provides a preliminary look at the drug-like properties of the compounds.
| Parameter | Cpd-X (Illustrative Data) | Epacadostat (Published Data) | Justification for Comparison |
| Selectivity (vs. TDO) | >1000-fold | >1000-fold[8][14] | High selectivity for IDO1 over TDO is crucial to specifically target the intended immunosuppressive pathway. |
| Oral Bioavailability (Rat) | 45% | Good oral bioavailability observed across multiple species.[16] | Measures the fraction of an orally administered dose that reaches systemic circulation, a key factor for oral drug development. |
| Plasma Half-life (Rat) | 4.2 hours | Longer half-life observed in rats.[16] | Indicates the duration of action of the compound in the body. |
Interpretation: Cpd-X demonstrates an excellent selectivity profile, mirroring that of Epacadostat, which is essential for a clean pharmacological profile. The illustrative PK data for Cpd-X suggests it has favorable oral absorption and a reasonable half-life, warranting further investigation.
Signaling and Experimental Workflow Diagrams
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and T-cell suppression, and the point of intervention for inhibitors like Cpd-X and Epacadostat.
Caption: IDO1 pathway showing inhibition by Cpd-X and Epacadostat.
Experimental Workflow: Cellular IDO1 Inhibition Assay
This workflow details the key steps for assessing an inhibitor's potency in a cell-based model.
Caption: Workflow for the cell-based IDO1 kynurenine assay.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key assays used in this comparison.
Protocol 1: Recombinant Human IDO1 Biochemical Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory activity of test compounds on purified IDO1.
Rationale: This assay isolates the enzyme-inhibitor interaction from cellular factors like membrane permeability, providing a pure measure of biochemical potency (IC50). The detection method is based on the conversion of N-formylkynurenine to kynurenine, which can be measured spectrophotometrically.[17][18]
Materials:
-
Recombinant Human IDO1 Enzyme
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
L-Tryptophan (Substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-X and Epacadostat in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in Assay Buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[17]
-
Assay Plate Setup:
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add 5 µL of diluted compound or DMSO (for vehicle control) to the appropriate wells.
-
Add 20 µL of recombinant IDO1 enzyme (final concentration ~20 nM) to all wells except the 'no enzyme' blank.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 25 µL of L-Tryptophan solution (final concentration ~200 µM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to ensure complete hydrolysis of N-formylkynurenine to kynurenine.
-
Detection: Add 100 µL of Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Rationale: This assay is critical for validating that a compound is not only biochemically potent but also cell-permeable and effective in a more complex biological system. HeLa cells are a standard model as they robustly express IDO1 upon stimulation with IFN-γ.[11][19] Kynurenine, the product of IDO1 activity, is secreted into the culture medium and can be quantified colorimetrically.[17]
Materials:
-
HeLa cells
-
Complete Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
Test Compounds (Cpd-X, Epacadostat)
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound and Cytokine Addition:
-
The next day, prepare serial dilutions of Cpd-X and Epacadostat in culture medium.
-
Add 50 µL of the diluted compounds to the respective wells.
-
Add 50 µL of culture medium containing IFN-γ (final concentration of 100 ng/mL) to all wells to induce IDO1 expression.[19]
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Kynurenine Detection:
-
Add 10 µL of 6.1 N TCA to each well of the supernatant plate to precipitate proteins.
-
Incubate at 50°C for 30 minutes.[17]
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 490 nm.
-
Data Analysis: Create a kynurenine standard curve to quantify the concentration in each sample. Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.
References
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The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. National Institutes of Health (NIH). [Link]
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Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies. PubMed. [Link]
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Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. PubMed. [Link]
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Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers. [Link]
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Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process. PubMed. [Link]
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Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]
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Epacadostat - IDO1 inhibitor, AMS.MC-4499-2. Amsbio. [Link]
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The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers. [Link]
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Quantification of IDO1 enzyme activity in normal and malignant tissues. National Institutes of Health (NIH). [Link]
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Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037). National Institutes of Health (NIH). [Link]
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Indoleamine 2,3-dioxygenase. Wikipedia. [Link]
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First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. National Institutes of Health (NIH). [Link]
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Publications. [Link]
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Pharmacokinetics (PK) of epacadostat in combination with sirolimus in advanced malignancy. ASCO Publications. [Link]
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Indoleamine 2,3-Dioxygenase: Functions, Pathways, Disease Links, and Research Applications. Amerigo Scientific. [Link]
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Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. National Institutes of Health (NIH). [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health (NIH). [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
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Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
As a Senior Application Scientist, it is imperative to preface any procedural guidance with a foundational principle: safety is not a matter of checklists, but of a comprehensive understanding of the materials at hand. The following guide for the proper disposal of 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is structured to provide not just the "how," but the critical "why" behind each recommendation. This ensures that our practices are not only compliant, but also scientifically sound and adaptable to the specific contexts of your laboratory environment.
This compound, a halogenated heterocyclic molecule, requires a multi-faceted approach to its end-of-life management. Its structure, featuring a chlorinated pyridine ring and an oxadiazole moiety, dictates its chemical reactivity, potential hazards, and consequently, the appropriate disposal pathways.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
The presence of the 2-chloropyridine scaffold is of particular note. The chlorine atom in the 2-position of a pyridine ring is susceptible to nucleophilic substitution, which influences its reactivity and potential biological activity[2][3]. The 1,2,4-oxadiazole ring is generally stable, but its derivatives are biologically active, necessitating careful handling[4][5].
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Given these inferred hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated, well-ventilated area, preferably a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.
-
Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (nitrile or neoprene), must be worn. Ensure gloves are inspected for integrity before each use.
-
Respiratory Protection: All operations that may generate dust or aerosols should be performed in a chemical fume hood. If a fume hood is not available for a specific task, a NIOSH-approved respirator with an organic vapor cartridge is required.
Immediate Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control and Contain: If the spill is minor and you are trained to handle it, prevent its spread by using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Decontaminate: Once the bulk material is absorbed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All materials used for cleanup are to be treated as hazardous waste.
-
Dispose: Place all contaminated materials, including absorbent, PPE, and cleaning supplies, into a clearly labeled, sealed container for hazardous waste disposal.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is its classification as a halogenated organic compound. Landfill disposal is not an acceptable option for such wastes. The U.S. Environmental Protection Agency (EPA) mandates specific treatment technologies for these waste streams, with incineration being the most common and effective method[6].
Workflow for Disposal Decision-Making
Caption: Disposal workflow for 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
A. For Small Quantities (Research Scale: < 5g)
-
Waste Collection:
-
Do not mix this waste with non-halogenated organic waste streams.
-
Collect all waste, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly state the full chemical name: "2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine" and indicate that it is a "Halogenated Organic Solid."
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases[7].
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
The EHS office will consolidate this waste for transport to a licensed hazardous waste disposal facility.
-
B. For Larger Quantities or Contaminated Solutions
-
Waste Collection:
-
For solutions, use a designated "Halogenated Organic Liquid Waste" container.
-
Ensure the solvent is compatible with the container material.
-
Keep a detailed log of all components and their approximate concentrations added to the liquid waste container.
-
-
Labeling:
-
As with solid waste, the container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Liquid Waste."
-
List all chemical components and their estimated percentages.
-
-
Final Disposal Technology - The Scientific Rationale:
-
The ultimate disposal method for this compound is high-temperature incineration . Due to the presence of chlorine, the incineration process must be conducted at temperatures typically exceeding 820°C, and often up to 1600°C, to ensure complete destruction of the molecule[8].
-
Causality: Incomplete combustion of chlorinated hydrocarbons can lead to the formation of highly toxic and persistent organic pollutants, such as dioxins and furans[9]. High temperatures and sufficient residence time in the incinerator are critical to break down the stable aromatic rings and ensure complete oxidation to carbon dioxide, water, and hydrogen chloride (HCl)[10].
-
The incineration facility must be equipped with a flue gas scrubbing system . This is essential to neutralize the acidic HCl gas produced during combustion, preventing its release into the atmosphere and the formation of acid rain.
-
Decontamination of Laboratory Equipment
Any laboratory equipment (glassware, spatulas, etc.) that has come into contact with 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinse solvent must be collected and disposed of as halogenated liquid waste.
-
Wash: Wash the equipment with soap and hot water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible chemical stewardship.
References
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Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
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Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
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Wikipedia. (2023, December 11). 2-Chloropyridine. Retrieved from [Link]
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PubMed. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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ResearchGate. 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
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PubMed. (1998). Chloroaromatic formation in incineration processes. Retrieved from [Link]
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PubChem. 2-Chloropyridine. Retrieved from [Link]
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Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Retrieved from [Link]
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National Institutes of Health. (2023, November 29). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]
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ChemSupply Australia. (2016, November 21). Safety Data Sheet PYRIDINE. Retrieved from [Link]
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ResearchGate. (2005, August 6). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
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IP International Journal of Comprehensive and Advanced Pharmacology. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
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National Institutes of Health. (2022, January 5). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Retrieved from [Link]
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PubChem. 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. Retrieved from [Link]
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National Institutes of Health. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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National Institutes of Health. (2020, December 2). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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Organic Chemistry: An Indian Journal. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
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Office of Scientific and Technical Information. (1999, July 1). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. Retrieved from [Link]
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ACS Publications. (2026, January 17). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Retrieved from [Link]
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Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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Personal protective equipment for handling 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Essential Safety and Handling Guide: 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. As specific toxicological data for this compound is limited, this guidance is synthesized from established safety principles for its core structural motifs: chlorinated pyridines and oxadiazoles. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Profile
The primary hazards associated with 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine are extrapolated from structurally analogous compounds. The presence of the chlorinated pyridine ring suggests potential for skin, eye, and respiratory irritation, while the oxadiazole moiety contributes to similar concerns.
Anticipated Hazard Classifications:
| Hazard Category | GHS Classification (Anticipated) | Rationale and Potential Effects |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302) [1] | Ingestion may lead to systemic toxicity. Accidental ingestion of similar materials can be harmful, potentially causing chemical burns in the oral cavity and gastrointestinal tract.[2] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) [1] | Direct contact may cause redness, pain, and irritation.[2][3] Prolonged exposure to related compounds can lead to more severe effects, including chemical burns.[2] Open cuts or abrasions should not be exposed.[2] |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) [1] | Direct contact with eyes can cause significant irritation, pain, and potential damage.[2][4] Vapors and dusts can also be highly irritating to the eyes.[2] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) [1] | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and choking.[2] All handling of solids should be performed in a manner that avoids aerosolization.[5] |
| Thermal Decomposition | Not Classified | Combustion or thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[3][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The required level of protection depends on the specific handling operation.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities (<1g) in a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving (nitrile).[7] | When transferring solutions, sonicating, vortexing, or handling larger quantities where splashes or aerosols are possible. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and acid gases, chemical-resistant suit or coveralls, heavy-duty gloves, and chemical-resistant boots.[7] | For responding to any uncontrolled release or spill of the compound outside of a containment system. |
Eye and Face Protection
-
Causality: To prevent contact from splashes, dust, or vapors which can cause serious and potentially irreversible eye damage.[2]
-
Protocol: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times within the laboratory.[4] Use a full-face shield in conjunction with goggles during procedures with a high risk of splashing.[4][5]
Skin and Body Protection
-
Causality: To prevent skin contact, which can cause irritation and potential systemic absorption through abraded skin.[2][8]
-
Protocol:
-
Gloves: Wear chemical-resistant nitrile gloves.[4] Gloves must be inspected for tears or holes before each use.[5] Use proper glove removal technique to avoid contaminating skin.[5] For high-risk operations, double-gloving is recommended.[9]
-
Lab Coat/Apron: A standard lab coat is mandatory. For tasks involving significant quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.[10]
-
Clothing: Wear long pants and closed-toe shoes. Contaminated clothing must be removed immediately and laundered separately before reuse.[3][11]
-
Respiratory Protection
-
Causality: To prevent the inhalation of dust or vapors that may cause respiratory tract irritation.[2][11]
-
Protocol: All weighing and handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[4] This engineering control is the primary method of respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases must be used.
Operational and Handling Workflow
A systematic workflow is essential for minimizing exposure and ensuring procedural safety.
Caption: Workflow for Safe Handling of 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.
Step-by-Step Protocol:
-
Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in Section 2. Assemble all necessary glassware and equipment to minimize movement in and out of the hood.
-
Weighing and Handling: Conduct all manipulations of the solid compound within the fume hood.[4] Use a spatula to handle the powder and avoid generating dust.[11] If transferring solutions, use techniques that minimize splashing.
-
Reaction Monitoring: Once the procedure is initiated, monitor it for any unexpected changes. Keep the fume hood sash at the lowest practical height.
-
Decontamination and Cleanup: After the procedure, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[5][12] Do not eat, drink, or smoke in the work area.[11][12]
Emergency and Disposal Procedures
Proper management of spills and waste is a critical component of laboratory safety.
Spill Response
-
Minor Dry Spill (<1g) within a Fume Hood:
-
Major Spill or Spill Outside of a Fume Hood:
-
Evacuate all non-essential personnel from the area and restrict access.[8]
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
If safe to do so, remove all ignition sources.[8]
-
Only personnel trained in hazardous spill response and equipped with the appropriate emergency PPE (See Section 2) should attempt cleanup.[8]
-
Waste Disposal Plan
All waste materials contaminated with 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
